molecular formula C11H13NO B099452 5-Methoxy-1,2-dimethyl-1H-indole CAS No. 17591-06-9

5-Methoxy-1,2-dimethyl-1H-indole

Cat. No.: B099452
CAS No.: 17591-06-9
M. Wt: 175.23 g/mol
InChI Key: FODAUNMFUIXBBO-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-dimethyl-1H-indole is a high-purity indole derivative provided for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and its ability to bind with high affinity to multiple receptors . Researchers are exploring indole-based molecules like this one for a broad spectrum of potential pharmacological activities, which include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial applications . This compound features a methoxy substituent, a modification commonly investigated in the development of novel bioactive molecules and photochromic materials . It is strictly for research use in laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,2-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODAUNMFUIXBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344908
Record name 5-Methoxy-1,2-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17591-06-9
Record name 5-Methoxy-1,2-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient two-step synthetic pathway for 5-Methoxy-1,2-dimethyl-1H-indole, a substituted indole scaffold of interest to medicinal chemists and drug development professionals. The synthesis leverages the classic Fischer indole synthesis to construct the core heterocyclic system, followed by a direct N-methylation to yield the final product. This document provides a detailed mechanistic rationale for each transformation, field-proven experimental protocols, and comprehensive characterization data to ensure reproducibility and validation. The guide is designed for researchers, scientists, and process chemists requiring a practical, in-depth understanding of this synthetic route.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Substitution on the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a specific analog whose synthesis requires precise control over substituent placement.

This guide details a logical and widely applicable two-step synthesis. The retrosynthetic analysis reveals a straightforward disconnection at the N1-methyl bond, leading back to the key intermediate, 5-methoxy-2-methyl-1H-indole. This intermediate is readily accessible via the venerable Fischer indole synthesis.

Overall Synthetic Workflow

G cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: N-Methylation Start 4-Methoxyphenylhydrazine + Acetone Intermediate 5-Methoxy-2-methyl-1H-indole Start->Intermediate   Acid Catalyst (PPA)    Intermediate_ref 5-Methoxy-2-methyl-1H-indole Product This compound Intermediate_ref->Product   1. NaH, THF   2. CH₃I   

Caption: A two-step pathway for the target molecule.

Part I: Synthesis of 5-Methoxy-2-methyl-1H-indole via Fischer Indolization

Principle and Mechanistic Insight

The Fischer indole synthesis is a powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[2] Discovered by Emil Fischer in 1883, its robustness has made it a cornerstone of heterocyclic chemistry.[3] The reaction proceeds through the initial formation of a phenylhydrazone, which, under acidic conditions, undergoes a cascade of rearrangements to form the aromatic indole ring.[4]

The choice of acid catalyst is critical. While various Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are effective, polyphosphoric acid (PPA) is often favored as it can act as both the catalyst and the solvent, driving the reaction towards completion at elevated temperatures.[5] The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine facilitates the key[4][4]-sigmatropic rearrangement step, making it an excellent substrate for this transformation.[5]

Mechanism of the Fischer Indole Synthesis

G Hydrazine 4-Methoxyphenylhydrazine + Acetone Hydrazone Hydrazone Formation Hydrazine->Hydrazone H⁺ Enamine Tautomerization (Enamine Intermediate) Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Aromatization Aromatization & Proton Transfer Rearrangement->Aromatization Cyclization Cyclization & Ammonia Elimination Aromatization->Cyclization H⁺ Indole 5-Methoxy-2-methyl-1H-indole Cyclization->Indole -NH₃

Caption: Key steps of the acid-catalyzed Fischer indole synthesis.

Detailed Experimental Protocol

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq).

  • Add acetone (1.5 eq) to the flask.

  • Carefully and with vigorous stirring, add polyphosphoric acid (10x weight of hydrazine) to the mixture. An exotherm will be observed.

  • Heat the reaction mixture to 90-100 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 5-methoxy-2-methyl-1H-indole.

Characterization of 5-Methoxy-2-methyl-1H-indole

The identity and purity of the synthesized intermediate should be confirmed by spectroscopic methods.

PropertyDataSource(s)
Appearance Off-white to tan solid
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
¹H NMR See linked spectrum for peak assignments.
¹³C NMR Data available for the parent 5-methoxyindole.[5]
Mass Spec (EI) m/z: 161 (M+)

Part II: N-Methylation for this compound

Principle and Mechanistic Insight

The final step in the synthesis is the alkylation of the indole nitrogen. The N-H proton of an indole is weakly acidic, with a pKa around 17. Treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) is required to quantitatively deprotonate the nitrogen, forming a highly nucleophilic indolide anion.

This anion readily participates in an SN2 reaction with an electrophilic methyl source, such as methyl iodide (CH₃I). The reaction is typically performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to ensure the solubility of the indolide salt and to prevent quenching by protic sources. This method is highly efficient and selective for N-alkylation over C-alkylation due to the charge distribution in the indolide anion.

Mechanism of N-Methylation

Caption: Deprotonation followed by SN2 attack on methyl iodide.

Detailed Experimental Protocol

Materials:

  • 5-Methoxy-2-methyl-1H-indole (from Part I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, inert-atmosphere (N₂ or Ar) flask, add 5-methoxy-2-methyl-1H-indole (1.0 eq).

  • Add anhydrous THF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. (Caution: H₂ gas evolution).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases and the solution becomes homogeneous.

  • Cool the mixture back to 0 °C.

  • Add methyl iodide (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Final product confirmation is essential. While a full experimental dataset is not publicly available, the following data are predicted based on the precursor and known spectroscopic shifts, or taken from available sources.

PropertyDataSource(s)
Appearance Yellow to white solid
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Melting Point 70-73 °C
Predicted ¹H NMR δ (ppm): ~7.1 (d, 1H, H4), ~6.9 (d, 1H, H7), ~6.7 (dd, 1H, H6), ~6.2 (s, 1H, H3), ~3.8 (s, 3H, OCH₃), ~3.6 (s, 3H, NCH₃), ~2.4 (s, 3H, C2-CH₃).Predicted
Predicted ¹³C NMR δ (ppm): ~154 (C5), ~137 (C2), ~132 (C7a), ~130 (C3a), ~110 (C4), ~110 (C7), ~102 (C3), ~100 (C6), ~56 (OCH₃), ~30 (NCH₃), ~13 (C2-CH₃).Predicted

Conclusion

The synthesis of this compound can be reliably achieved in two high-yielding steps from commercially available starting materials. The presented pathway, utilizing a Fischer indole synthesis followed by direct N-methylation, offers a robust and scalable route. The detailed protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers, enabling the confident and reproducible synthesis of this valuable chemical entity for applications in drug discovery and development.

References

  • Fischer, E.; Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Hughes, D. L. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(2), 113-119.
  • HFC. (n.d.). 17591-06-9 | this compound. Retrieved from [Link]

  • ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Shieh, W.-C., Dell, S., & Repic, O. (2001). Methylation of Indole Compounds Using Dimethyl Carbonate. U.S.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Cee, V. J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(2), 273-278.
  • Hilton, M. C., et al. (2000). A mild and efficient N-alkylation of indoles. Tetrahedron Letters, 41(18), 3529-3532.
  • Shieh, W.-C., Dell, S., & Repic, O. (2001). N-alkylation of indole derivatives. U.S.

Sources

A Comprehensive Technical Guide to the Fischer Indole Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry discovered by Emil Fischer in 1883, remains an indispensable tool for constructing the indole nucleus.[1][2][3] This scaffold is a privileged structure in a multitude of biologically active compounds, including pharmaceuticals and natural products.[4][5] This in-depth guide provides a technical exploration of the synthesis of a specific, valuable derivative: 5-Methoxy-1,2-dimethyl-1H-indole. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and explain the causal relationships behind the procedural choices, offering a robust and reproducible methodology for researchers, scientists, and professionals in drug development.

Strategic Overview: The Fischer Indolization Pathway

The Fischer indole synthesis is a versatile and powerful acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into an indole.[1][6][7] The core of the reaction involves the formation of an arylhydrazone intermediate, which then undergoes a significant intramolecular rearrangement and cyclization to yield the final aromatic indole structure.[1][8]

For the specific synthesis of this compound, the selected precursors are (4-methoxyphenyl)hydrazine and 2-butanone (methyl ethyl ketone). The methoxy group on the hydrazine dictates the 5-position substitution, while the structure of the ketone determines the 1,2-dimethyl substitution pattern on the resulting indole ring.

The Role of the Acid Catalyst: Polyphosphoric Acid (PPA)

The choice of the acid catalyst is critical to the success of the synthesis.[1][3] While various Brønsted and Lewis acids can be employed, polyphosphoric acid (PPA) is frequently utilized.[1][9][10] PPA serves multiple functions:

  • Proton Source: It acts as a strong acid to protonate intermediates, facilitating the key tautomerization and elimination steps.

  • Dehydrating Agent: It effectively removes water generated during the initial hydrazone formation, driving the equilibrium towards the intermediate.

  • Reaction Medium: In many protocols, PPA can serve as both the catalyst and the solvent, providing a viscous medium that allows for effective heating.[9][10]

The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine generally facilitates the reaction, enhancing the nucleophilicity of the ring and stabilizing intermediates.[11]

The Reaction Mechanism: A Step-by-Step Causal Analysis

Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis. The process is a sophisticated sequence of acid-mediated transformations.[1][8]

  • Hydrazone Formation: The synthesis commences with the condensation reaction between (4-methoxyphenyl)hydrazine and 2-butanone. This is a reversible, acid-catalyzed reaction that forms the key (E/Z)-2-butanone (4-methoxyphenyl)hydrazone intermediate and a molecule of water.

  • Tautomerization to Ene-hydrazine: The hydrazone undergoes a crucial tautomerization to its more reactive ene-hydrazine isomer. This step is essential as it creates the necessary π-system for the subsequent rearrangement.[1]

  • [2][2]-Sigmatropic Rearrangement: This is the rate-determining and signature step of the Fischer indole synthesis.[3] The protonated ene-hydrazine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement. This irreversible step breaks the weak N-N bond and forms a new, stable C-C bond, establishing the core framework of the final product.[6]

  • Rearomatization and Cyclization: Following the rearrangement, the resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered heterocyclic ring (an aminal).[1]

  • Elimination of Ammonia: Under the acidic conditions, the aminal is protonated. This converts one of the amino groups into a good leaving group, which is subsequently eliminated as a molecule of ammonia.[1][12] The final loss of a proton from the nitrogen atom results in the formation of the stable, aromatic this compound.

Visualization of the Core Mechanism

The following diagram illustrates the critical bond-forming and breaking events in this elegant molecular rearrangement.

Fischer_Indole_Mechanism cluster_start Step 1 & 2 cluster_rearrangement Step 3 cluster_cyclization Step 4 & 5 Hydrazine 4-Methoxyphenylhydrazine + 2-Butanone Hydrazone Hydrazone Formation (Condensation) Hydrazine->Hydrazone + H⁺, - H₂O Enehydrazine Ene-hydrazine (Tautomerization) Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Rate-Determining Step Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization (Aminal) Diimine->Cyclization + H⁺ Elimination Ammonia Elimination (-NH₃) Cyclization->Elimination Indole 5-Methoxy-1,2-dimethyl- 1H-indole Elimination->Indole

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the rationale for each step is clarified to ensure reproducibility and success.

Reagents and Materials
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
(4-methoxyphenyl)hydrazine HCl174.635.00 g28.61.0
2-Butanone (MEK)72.112.48 g (3.1 mL)34.41.2
Polyphosphoric Acid (PPA)-~40 g--
Ethyl Acetate-As needed--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--
Silica Gel (for chromatography)-As needed--

Safety Precaution: The Fischer indole synthesis can be exothermic. All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Polyphosphoric acid is corrosive and will cause severe burns upon contact.

Step-by-Step Synthesis Procedure
  • Hydrazone Formation (In-situ):

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-methoxyphenyl)hydrazine hydrochloride (5.00 g, 28.6 mmol).

    • Add 2-butanone (3.1 mL, 34.4 mmol).

    • Causality: Using a slight excess of the ketone ensures complete consumption of the limiting hydrazine reagent. This step is typically performed without an additional solvent, as the reagents will form a slurry that reacts upon heating.

  • Indolization/Cyclization:

    • In a separate beaker, gently warm polyphosphoric acid (~40 g) to approximately 80-90°C to reduce its viscosity, allowing for easier stirring.

    • Carefully add the pre-warmed PPA to the flask containing the hydrazine/ketone mixture.

    • Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath to 100-110°C.

    • Maintain stirring and temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), using a hexane/ethyl acetate mixture as the eluent.

    • Causality: Controlled heating is crucial. Insufficient temperature will lead to a sluggish or incomplete reaction, while excessive heat can cause charring and decomposition, reducing the yield.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to approximately 60-70°C.

    • In a large beaker (1 L), prepare a mixture of crushed ice and water (~500 mL).

    • Slowly and carefully pour the warm reaction mixture into the ice-water with vigorous stirring. This will quench the reaction and hydrolyze the PPA. The crude product should precipitate as a solid or oil.

    • Causality: This step is highly exothermic. Pouring the hot PPA mixture slowly into ice is a critical safety measure to control the heat released during hydrolysis.

    • Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Causality: Multiple extractions are necessary to ensure complete transfer of the organic product from the aqueous phase.

    • Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • The crude product can be purified using flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is effective.

    • Causality: Chromatography separates the desired indole from unreacted starting materials and any side products formed during the reaction.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound as a solid or oil.

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[13]

Visualization of the Experimental Workflow

Workflow start Start: Reagents reagents 1. Mix Hydrazine HCl + 2-Butanone start->reagents indolization 2. Add PPA & Heat (100-110°C, 1-2h) reagents->indolization quench 3. Quench in Ice-Water indolization->quench neutralize 4. Neutralize with NaHCO₃ quench->neutralize extract 5. Extract with Ethyl Acetate neutralize->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify product Final Product: This compound purify->product

Sources

Biological activity of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a methoxy group at the 5-position of this ring system profoundly modulates the pharmacological properties, influencing interactions with a diverse range of molecular targets. While the "5-Methoxy-1,2-dimethyl-1H-indole" core itself is a building block, its elaboration into more complex structures has yielded compounds with significant therapeutic potential.

This guide provides a detailed technical overview of the biological activity of a key derivative: 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione , also known as ES936 . This compound has been identified as a specific, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in various solid tumors, including pancreatic cancer. We will explore its mechanism of action, present its demonstrated anti-cancer activities through in vitro and in vivo data, provide detailed experimental protocols for its evaluation, and discuss its therapeutic potential.

Part 1: The 5-Methoxy-Indole Scaffold: A Versatile Pharmacophore

The 5-methoxy-indole moiety is a recurring motif in compounds targeting the central nervous system and in anti-cancer agents. Its influence on biological activity is context-dependent, driven by the other substituents on the indole ring.

  • In Serotonergic Modulation: In tryptamines like 5-MeO-DMT, the 5-methoxy group is crucial for high-affinity binding to serotonin receptors, particularly 5-HT1A and 5-HT2A.[1][2] This interaction is the basis for their potent psychedelic and potential antidepressant and anxiolytic effects.[1][3] The primary activity is driven by agonism at these G-protein coupled receptors.[2]

  • In Enzyme Inhibition: In contrast, when the 5-methoxy-indole scaffold is incorporated into an indole-4,7-dione structure, as with ES936, the biological activity shifts dramatically from neurotransmitter receptor modulation to enzyme inhibition. Here, the core structure serves to correctly position the molecule within the active site of NQO1, leading to potent and specific inhibition.[4][5]

This guide will focus on the latter context, where the 1,2-dimethyl substitution pattern is integral to the NQO1 inhibitor ES936.

Part 2: ES936 - A Potent and Specific NQO1 Inhibitor

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a role in detoxification by catalyzing the two-electron reduction of quinones. However, in many solid tumors, including pancreatic cancer, NQO1 is significantly upregulated.[4] This overexpression has been linked to the malignant phenotype, making NQO1 an attractive target for cancer therapy.[4][5]

Mechanism of Action

ES936 is a mechanism-based inhibitor of NQO1. Unlike competitive inhibitors, it is processed by the enzyme, leading to an irreversible inactivation that effectively shuts down its function. Inhibition of NQO1 in cancer cells disrupts their redox homeostasis, suppresses the malignant phenotype, and can induce cell death.[4] Studies with ES936 have demonstrated that its potent anti-cancer effects are achieved through this specific inhibition.[4][5]

cluster_0 Normal NQO1 Function in Cancer Cells cluster_1 Action of ES936 Quinone Quinones (Endogenous/Exogenous) NQO1 NQO1 (Overexpressed) Quinone->NQO1 2e- reduction Hydroquinone Stable Hydroquinone NQO1->Hydroquinone Inactive_NQO1 Inactive NQO1 Complex NQO1->Inactive_NQO1 Detox Detoxification Hydroquinone->Detox ES936 ES936 (5-Methoxy-1,2-dimethyl-indole derivative) ES936->NQO1 Mechanism-based Inhibition Growth_Inhibition Tumor Growth Inhibition & Apoptosis Inactive_NQO1->Growth_Inhibition

Caption: Mechanism of ES936 action on NQO1 in pancreatic cancer cells.

Part 3: In Vitro Biological Profile of ES936

The anti-cancer properties of ES936 have been rigorously characterized in vitro using human pancreatic cancer cell lines known to have high levels of NQO1 activity.[4]

Quantitative Data: Antiproliferative Activity

ES936 induces potent growth inhibition in pancreatic cancer cells. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy at nanomolar concentrations.

Cell LineCancer TypeNQO1 ExpressionIC₅₀ (nmol/L)Reference
MIA PaCa-2PancreaticHigh108[4][5]
BxPC-3PancreaticHigh365[4]

Furthermore, treatment with ES936 effectively inhibits the ability of these cancer cells to form colonies and grow in soft agar, indicating a reduction in their tumorigenic potential.[4]

Experimental Protocol 1: Cell Viability (MTT) Assay

This protocol details the steps to determine the IC50 of ES936 against an adherent cancer cell line like MIA PaCa-2.

Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of ES936.

Methodology:

  • Cell Seeding: Plate MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells/well in complete culture medium. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

    • Rationale: This ensures cells are in a logarithmic growth phase and uniformly distributed before drug exposure.

  • Compound Preparation: Prepare a 2X serial dilution of ES936 in culture medium, ranging from 1 µM down to low nM concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared ES936 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Rationale: A 72-hour incubation period is sufficient for most anti-proliferative agents to exert their effects across multiple cell cycles.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the logarithm of the ES936 concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Part 4: In Vivo Efficacy in Preclinical Models

The therapeutic potential of ES936 was further validated in a preclinical animal model of pancreatic cancer.

MIA PaCa-2 Xenograft Mouse Model

Mice carrying xenograft tumors derived from the human MIA PaCa-2 cell line were treated with ES936. The study demonstrated a statistically significant difference in tumor growth rates between the ES936-treated group and the DMSO-treated control group.[4] This in vivo result confirms that the potent in vitro activity of ES936 translates to efficacy in a complex biological system, supporting its potential as a therapeutic agent for pancreatic cancer.[4][5]

Experimental Workflow: From In Vitro to In Vivo

The progression from initial compound screening to preclinical validation follows a logical and rigorous pathway.

cluster_workflow Preclinical Evaluation Workflow for ES936 culture 1. Cell Culture (MIA PaCa-2, BxPC-3) invitro 2. In Vitro Assays culture->invitro nqoi_assay NQO1 Inhibition Assay invitro->nqoi_assay Mechanism mtt_assay MTT Growth Assay (IC50 Determination) invitro->mtt_assay Potency colony_assay Colony Formation Assay invitro->colony_assay Tumorigenicity invivo 3. In Vivo Model nqoi_assay->invivo mtt_assay->invivo colony_assay->invivo xenograft Mice Xenograft Model (MIA PaCa-2) invivo->xenograft treatment ES936 vs. Vehicle Treatment xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis 4. Data Analysis & Conclusion monitoring->analysis

Caption: Standard workflow for the preclinical assessment of an anti-cancer agent.

Part 5: Conclusion and Future Directions

The compound 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) is a potent and specific inhibitor of NQO1 with demonstrated anti-cancer activity against pancreatic tumor models in both in vitro and in vivo settings.[4][5] Its mechanism of action is distinct from other 5-methoxy-indole derivatives that target neurotransmitter systems, highlighting the remarkable versatility of this chemical scaffold.

Future research should focus on:

  • Pharmacokinetic Profiling: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are necessary to optimize dosing and delivery for potential clinical trials.

  • Broadening Indications: Investigating the efficacy of ES936 in other NQO1-overexpressing cancers (e.g., non-small cell lung, breast, and colon cancers).

  • Combination Therapies: Evaluating the synergistic potential of ES936 with standard-of-care chemotherapies for pancreatic cancer.

The data strongly suggest that mechanism-based inhibitors of NQO1, such as ES936, represent a promising therapeutic strategy for the treatment of pancreatic cancer and other challenging malignancies.[4]

References

  • Wikipedia. 5-MeO-MiPT. [Link]

  • Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. [Link]

  • Wikipedia. 5-MeO-DMT. [Link]

  • Siegel, D., Yan, C., & Ross, D. (2006). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Molecular Cancer Therapeutics. [Link]

  • Khan, F., & Khan, A. (2024). Unlocking the Therapeutic Potential of DMT's: Molecular Modelling Insights into Nueropharmacological Mechanisms and Clinical P. Letters in Applied NanoBioScience. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [Link]

  • Kuypers, K. P. C., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry. [Link]

  • ResearchGate. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo | Request PDF. [Link]

  • Wikipedia. 5-Methoxytryptamine. [Link]

  • PrepChem.com. Synthesis of 5-methoxy-indole. [Link]

  • Karinen, R., et al. (2015). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Journal of Forensic Research. [Link]

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A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1,2-dimethyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a ubiquitous feature in numerous biologically active compounds and functional materials. The strategic placement of a methoxy group at the 5-position and methyl groups at the 1- and 2-positions significantly modulates the electronic properties and steric profile of the indole ring, thereby influencing its reactivity and potential biological interactions. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, forming the bedrock of any subsequent research and development endeavors.

This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a self-validating system, the congruence of data from these orthogonal spectroscopic techniques provides a high degree of confidence in the assigned structure. This guide is structured to not only present the spectroscopic data but also to offer insights into the experimental considerations and the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, dictates its characteristic spectroscopic fingerprint. The key functional groups to consider are the indole ring system, the N-methyl group, the C2-methyl group, and the C5-methoxy group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl groups. The electron-donating methoxy group at the 5-position and the methyl group at the 2-position will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Assignment
~7.10d, J ≈ 8.7 Hz1HH-7The proton at the 7-position is ortho to the indole nitrogen and will appear as a doublet.
~6.95d, J ≈ 2.3 Hz1HH-4The proton at the 4-position is ortho to the methoxy group and will appear as a doublet.
~6.75dd, J ≈ 8.7, 2.4 Hz1HH-6The proton at the 6-position is coupled to both H-7 and H-4, resulting in a doublet of doublets.
~6.20s1HH-3The proton at the 3-position is a singlet due to the adjacent methyl group at C-2.
~3.85s3H5-OCH₃The methoxy protons will appear as a sharp singlet in the typical region for such groups.
~3.65s3HN-CH₃The N-methyl protons will appear as a singlet, slightly downfield due to the nitrogen attachment.
~2.40s3H2-CH₃The C2-methyl protons will appear as a singlet.

Note: Predicted chemical shifts are based on data from structurally similar compounds such as 5-methoxy-3-methyl-1H-indole and general principles of NMR spectroscopy.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignmentRationale for Assignment
~154.0C-5The carbon bearing the electron-donating methoxy group will be significantly deshielded.
~135.0C-2The quaternary carbon at the 2-position, attached to nitrogen and bearing a methyl group.
~131.0C-7aThe quaternary carbon at the junction of the two rings.
~129.0C-3aThe other quaternary carbon at the ring junction.
~110.0C-7Aromatic CH carbon.
~109.0C-6Aromatic CH carbon.
~102.0C-4Aromatic CH carbon, shielded by the ortho-methoxy group.
~100.0C-3Aromatic CH carbon.
~56.05-OCH₃The carbon of the methoxy group.
~30.0N-CH₃The carbon of the N-methyl group.
~12.02-CH₃The carbon of the C2-methyl group.

Note: Predicted chemical shifts are based on data from structurally similar compounds like 5-methoxy-3-methyl-1H-indole.[1]

Experimental Protocol for NMR Data Acquisition

cluster_0 NMR Sample Preparation and Data Acquisition Sample_Prep Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add_TMS Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Sample_Prep->Add_TMS Transfer Transfer the solution to a 5 mm NMR tube. Add_TMS->Transfer Spectrometer_Setup Place the NMR tube in the spectrometer and lock, tune, and shim the instrument. Transfer->Spectrometer_Setup 1H_Acquisition Acquire the ¹H NMR spectrum using a standard pulse sequence. Spectrometer_Setup->1H_Acquisition 13C_Acquisition Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. 1H_Acquisition->13C_Acquisition Processing Process the raw data (Fourier transform, phase correction, and baseline correction). 13C_Acquisition->Processing

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Significant IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Assignment
~2950-2850MediumC-H (aliphatic) stretchingVibrations of the methyl and methoxy C-H bonds.
~1620, ~1480Medium-StrongC=C (aromatic) stretchingVibrations of the indole ring system.
~1250StrongC-O (aryl ether) stretchingThe characteristic stretching vibration of the aryl-O bond of the methoxy group.
~1100MediumC-N stretchingStretching vibration of the C-N bonds in the indole ring.

Note: Predicted absorptions are based on data from related compounds like 5-methoxy-2-methylindole and 5-methoxyindole.[2][3]

Experimental Protocol for IR Data Acquisition (ATR)

A common and convenient method for obtaining IR spectra of solids is Attenuated Total Reflectance (ATR).

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 175. The molecular formula is C₁₁H₁₃NO, giving a molecular weight of 175.23 g/mol . The molecular ion peak is expected to be prominent.

  • Major Fragmentation Pathways:

M [C₁₁H₁₃NO]⁺˙ m/z = 175 M-15 [M - CH₃]⁺ m/z = 160 M->M-15 - •CH₃ M-30 [M - CH₂O]⁺ m/z = 145 M-15->M-30 - CH₂O

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Rationale for Fragmentation:

  • Loss of a methyl radical (•CH₃): Fragmentation of the N-methyl or C2-methyl group can lead to a stable ion at m/z 160.

  • Loss of formaldehyde (CH₂O): Following the loss of a methyl radical, the methoxy group can rearrange and eliminate formaldehyde, a common fragmentation pathway for methoxy-substituted aromatic compounds.

Experimental Protocol for MS Data Acquisition (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating dataset for its structural confirmation. The predicted data, based on established principles and data from closely related analogues, offers a reliable reference for researchers working with this compound. The synergistic application of these techniques ensures the unambiguous identification and purity assessment, which are critical for the advancement of research and development in fields where this molecule holds promise.

References

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available at: [Link]

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Physicochemical properties of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1,2-dimethyl-1H-indole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a significant heterocyclic compound within the indole family. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, and analytical methodologies. By synthesizing technical data with practical insights, this guide aims to serve as an authoritative resource for the characterization and application of this versatile molecule.

Introduction: The Significance of the Indole Nucleus

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, from essential amino acids like tryptophan to numerous pharmaceuticals and natural products.[1][2] The electronic-rich nature of the indole ring system, combined with the strategic placement of substituents, allows for a wide modulation of its chemical and biological properties.[1] The addition of a methoxy group, as seen in this compound, further activates the ring system, enhancing its reactivity and influencing its interaction with biological targets.[1] This particular derivative, with methyl groups at the 1 and 2 positions, presents a unique profile for exploration in medicinal chemistry and materials science.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. This compound is defined by an indole core, a methoxy substituent at the 5-position, a methyl group on the indole nitrogen (position 1), and another methyl group at the 2-position.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and General Properties

Property Value Source(s)
IUPAC Name This compound [3]
CAS Number 17591-06-9
Molecular Formula C₁₁H₁₃NO [3]
Molecular Weight 175.23 g/mol [3]
Canonical SMILES CN1C(C)=CC2=CC(OC)=CC=C12 [3]

| InChI Key | Not available in provided sources | |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to solubility, formulation, and bioavailability.

Table 2: Summary of Physicochemical Data

Property Value Comments & Significance Source(s)
Appearance Yellow to white solid The physical state is fundamental for handling, storage, and formulation design.
Melting Point 70-73 °C Provides an indication of purity and the strength of intermolecular forces in the crystal lattice.
Boiling Point Not available Data for a related compound, 5-methoxy-1-methyl-1H-indole, is 285.6±13.0°C at 760 mmHg, suggesting a relatively high boiling point for this class of compounds. [4]
Solubility Soluble in ethanol. Insoluble in water is predicted for the parent 5-methoxyindole. Solubility is crucial for selecting appropriate solvents for synthesis, purification, and biological assays. Poor aqueous solubility is common for indole derivatives and can impact bioavailability. [5][6]

| Storage Condition | Sealed in dry, Store at 4 to 8 °C. Protect from light. | Indicates potential sensitivity to moisture, air, or light, which is important for maintaining compound integrity over time. |[6] |

Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (N-CH₃ and C-CH₃), the methoxy group (O-CH₃), and the aromatic protons on the indole ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms, with characteristic chemical shifts for the aromatic carbons, the sp³-hybridized methyl and methoxy carbons, and the carbons of the indole core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected M/Z : For this compound (C₁₁H₁₃NO), the exact mass of the molecular ion [M]⁺ is 175.0997. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation : Electron ionization (EI) would likely lead to fragmentation, potentially involving the loss of a methyl group or other characteristic cleavages of the indole ring, aiding in structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions include:

  • C-H stretching from the aromatic and aliphatic groups.

  • C=C stretching from the aromatic ring.

  • C-O stretching from the methoxy group.

  • C-N stretching from the indole ring.

Synthesis and Chemical Reactivity

Synthetic Approaches

Indole synthesis is a well-established field with numerous named reactions. Methoxy-substituted indoles are often prepared using methods like the Fischer, Bischler, or Hemetsberger indole syntheses.[1] A specific synthesis for this compound involves the methylation of 5-methoxy-2-methylindole.[7] This reaction typically uses a methylating agent like iodomethane or dimethyl sulfate in the presence of a base.[7]

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_end Final Product start 5-Methoxy-2-methylindole reaction N-Methylation Reaction (20°C, <1 hour) start->reaction reagent1 Methylating Agent (e.g., Iodomethane) reagent1->reaction reagent2 Base (e.g., NaOH) reagent2->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product

Figure 2: General workflow for the synthesis of the target compound.
Chemical Reactivity

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, typically at the C3 position. However, in this molecule, the C2 and C3 positions are substituted. The presence of the electron-donating methoxy group at the C5 position further increases the electron density of the benzene portion of the ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Analytical Methodologies: A Protocol for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of compounds like this compound in complex mixtures.

Step-by-Step LC-MS/MS Protocol

This protocol is adapted from established methods for related indolealkylamines and serves as a robust starting point.[8]

  • Sample Preparation :

    • Dissolve a known weight of the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

    • For biological samples (e.g., serum, plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

    • Dilute the supernatant or stock solution to create calibration standards and quality control samples.

  • Chromatographic Separation (HPLC) :

    • Column : A C18 reverse-phase column (e.g., Agilent Zorbax Extend C18, 1.8 µm, 2.1 x 50 mm) is suitable.[9]

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over several minutes is a typical starting point to ensure good separation.[8]

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Injection Volume : 5 - 10 µL.

  • Mass Spectrometric Detection (MS/MS) :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode is effective for nitrogen-containing compounds.

    • Detection Mode : Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

    • MRM Transition : A precursor ion corresponding to the protonated molecule [M+H]⁺ (m/z 176.2) would be selected. The precursor ion is then fragmented, and a specific product ion is monitored for quantification. The exact product ion would need to be determined experimentally by infusing the compound and observing its fragmentation.

AnalyticalWorkflow A Sample Preparation (Dissolution / Extraction) B HPLC Injection A->B C Reverse-Phase C18 Column Separation B->C D Electrospray Ionization (ESI+) C->D E Mass Analyzer (Q1) Precursor Ion Selection (m/z 176.2) D->E F Collision Cell (Q2) Fragmentation E->F G Mass Analyzer (Q3) Product Ion Selection F->G H Detector Signal Acquisition G->H I Data Analysis (Quantification) H->I

Figure 3: Experimental workflow for LC-MS/MS analysis.

Biological Context and Potential Applications

While specific biological data for this compound is limited in the provided search results, the broader class of methoxyindole derivatives is of significant interest in drug discovery.

  • Anticancer Activity : Many indole derivatives exhibit potent anticancer properties.[10][11] For example, a structurally related compound, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, acts as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1) and shows activity against human pancreatic cancer cells.[12] This suggests that the 5-methoxy-1,2-dimethyl-indole scaffold could be a valuable starting point for developing new anticancer agents.

  • Central Nervous System (CNS) Activity : The 5-methoxyindole core is present in many neurologically active compounds, including serotonin receptor ligands.[10] The substitution pattern plays a crucial role in determining receptor affinity and selectivity.

Scaffold This compound (Core Scaffold) Derivatization Chemical Derivatization (e.g., at C3 position) Scaffold->Derivatization Starting Point Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit Identify Activity Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Figure 4: Role of the indole scaffold in a drug discovery workflow.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its solid state at room temperature, defined melting point, and characteristic spectroscopic signature make it amenable to standard laboratory handling and analysis. The presence of activating methoxy and methyl groups on the indole core makes it a reactive and versatile building block for chemical synthesis. For researchers in drug discovery, this compound represents an attractive scaffold, particularly for developing novel therapeutics targeting cancer and CNS disorders. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this compound in research and development settings.

References

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Unveiling the Therapeutic Potential of the 5-Methoxy-1,2-dimethyl-1H-indole Scaffold: A Focus on NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic substitution on this heterocyclic system can profoundly influence biological activity. This guide focuses on the therapeutic potential of the 5-Methoxy-1,2-dimethyl-1H-indole core structure. While data on the parent molecule is sparse, a key derivative, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES-936) , has been identified as a potent, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] NQO1 is a critical enzyme overexpressed in several solid tumors, including pancreatic cancer, making it a high-value target for anticancer therapy. This document will elucidate the role of NQO1 in cancer pathology, detail the mechanism of its inhibition by the indole-dione derivative ES-936, provide robust experimental protocols for target validation, and discuss the broader therapeutic implications.

Introduction: The 5-Methoxyindole Scaffold in Drug Discovery

The 5-methoxyindole moiety is a recurring motif in a multitude of biologically active compounds, from potent serotonin receptor modulators to anticancer agents.[3] The methoxy group at the 5-position significantly impacts the molecule's electronic properties and its ability to form key interactions with biological targets.[3] While many 5-methoxyindole derivatives, such as 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are known for their potent activity on serotonin receptors like 5-HT1A and 5-HT2A, the therapeutic landscape for this scaffold is far broader.[4][5] Our investigation pivots to a distinct and compelling therapeutic application: the targeted inhibition of metabolic enzymes crucial for cancer cell survival.

The specific core of interest, this compound, serves as the foundation for a highly promising class of inhibitors targeting NAD(P)H:quinone oxidoreductase 1 (NQO1).

NQO1: A Prime Therapeutic Target in Oncology

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species (ROS) that would otherwise result from one-electron reductions. Paradoxically, while NQO1 is a detoxifying enzyme in normal tissues, it is significantly upregulated in various solid tumors, including pancreatic, lung, and breast cancers.[2] This overexpression is a double-edged sword for cancer cells:

  • Survival Advantage: NQO1 helps cancer cells cope with high levels of oxidative stress inherent to their rapid metabolism and proliferation.

  • Therapeutic Vulnerability: This dependency creates a specific vulnerability. The inhibition of NQO1 can disrupt the cellular redox balance, leading to a massive buildup of ROS and subsequent apoptotic cell death, a mechanism to which cancer cells are particularly sensitive.[2]

Therefore, developing selective inhibitors of NQO1 represents an innovative and targeted approach to cancer therapy.

Mechanism of Action: The Indole-dione ES-936 as a Mechanism-Based NQO1 Inhibitor

The derivative 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES-936) stands out as a potent agent that leverages the enzymatic activity of NQO1 for its own bioactivation.

This mechanism-based inhibition is illustrated below:

cluster_0 NQO1 Active Site cluster_1 Cellular Environment ES936 ES-936 (Indole-quinone Pro-drug) NQO1 NQO1 Enzyme (with FAD cofactor) ES936->NQO1 Enters Active Site ES936_reduced Reduced Hydroquinone Intermediate NQO1->ES936_reduced 2e- Reduction (NAD(P)H dependent) ROS Increased ROS (Superoxide) ES936_reduced->ROS Redox Cycling Alkylation Covalent Alkylation of NQO1 ES936_reduced->Alkylation Rearrangement & Elimination of Nitrophenoxy Group Apoptosis Apoptosis / Cell Death ROS->Apoptosis Oxidative Stress Inactive_NQO1 Inactive NQO1 Alkylation->Inactive_NQO1 Irreversible Inhibition

Caption: Mechanism of NQO1 inhibition by ES-936.

The process unfolds as follows:

  • Enzyme Recognition: ES-936, containing an indole-4,7-dione core, acts as a substrate for NQO1.

  • Reduction: Within the NQO1 active site, the quinone moiety of ES-936 undergoes a two-electron reduction to a hydroquinone intermediate.

  • Activation & Alkylation: This reduction is the activating step. The hydroquinone is unstable and rapidly rearranges, eliminating the nitrophenoxy leaving group. This generates a highly reactive electrophilic species that covalently binds to, and irreversibly inactivates, the NQO1 enzyme.[2]

  • Redox Cycling & ROS Generation: The reduced intermediate can also engage in redox cycling, reacting with molecular oxygen to produce superoxide radicals, thereby dramatically increasing intracellular ROS levels and inducing oxidative stress-mediated apoptosis.[2]

Quantitative Performance Against Pancreatic Cancer

The efficacy of targeting NQO1 with this indole derivative has been demonstrated in preclinical models. ES-936 exhibits significant growth-inhibitory effects in human pancreatic cancer cell lines that have high NQO1 expression.

Cell LineCancer TypeKey FeatureReported Effect of ES-936Reference
Capan-1 PancreaticHigh NQO1 ExpressionSignificant suppression of viability[2]
Aspc-1 PancreaticHigh NQO1 ExpressionSignificant suppression of viability[2]
MIA PaCa-2 PancreaticHigh NQO1 ExpressionSignificant suppression of viability[2]

Table 1: In Vitro Activity of an NQO1-Inhibiting Indole Derivative.

Experimental Protocols for Target Validation & Compound Evaluation

To validate NQO1 as the primary target of a this compound-based inhibitor and to characterize its cellular effects, the following protocols are recommended.

Protocol 5.1: NQO1 Enzymatic Activity Assay

This protocol directly measures the ability of a test compound to inhibit NQO1 enzymatic activity using a purified enzyme.

Objective: To determine the IC50 of the test compound against human NQO1.

Materials:

  • Recombinant human NQO1 enzyme

  • Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.01% BSA

  • Substrate: Dichlorophenolindophenol (DCPIP)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Test Compound (e.g., ES-936) and vehicle (DMSO)

  • 96-well microplate and plate reader capable of measuring absorbance at 600 nm

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute into Assay Buffer to the desired final concentrations.

  • Reaction Mixture: In each well of the 96-well plate, add:

    • 150 µL of Assay Buffer

    • 20 µL of DCPIP solution (final concentration ~40 µM)

    • 10 µL of test compound dilution or vehicle control

    • 10 µL of recombinant NQO1 enzyme (final concentration ~5 µg/mL)

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Initiate Reaction: Add 10 µL of NADPH solution (final concentration ~200 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 600 nm every 30 seconds for 10-15 minutes. The reduction of DCPIP (blue) to its colorless form is proportional to NQO1 activity.

  • Data Analysis: Calculate the initial rate (V0) of the reaction for each concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Sources

Topic: In Vitro Cytotoxicity of 5-Methoxy-1,2-dimethyl-1H-indole on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Framework for Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity, including potent anticancer properties.[1] Methoxy-substituted indoles, in particular, have garnered attention for their enhanced and diverse reactivity, making them attractive candidates for novel therapeutic agents.[1][2] This guide focuses on a specific derivative, 5-Methoxy-1,2-dimethyl-1H-indole, providing a comprehensive experimental framework to rigorously evaluate its potential as an anticancer compound.

While direct cytotoxicity data for this exact molecule is emerging, related indolequinones and methoxy-indole derivatives have demonstrated significant cytotoxic and hypoxia-selective activities, often through mechanisms involving reductive activation or inhibition of key cellular enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][4][5] Therefore, a systematic investigation into the cytotoxic potential of this compound is a scientifically grounded endeavor.

This document serves as a technical guide for researchers, outlining a logical, multi-stage process for characterizing the in vitro cytotoxic effects of this compound. We will proceed from initial broad-spectrum screening to a deep, mechanistic dissection of its mode of action, with an emphasis on apoptosis. Each protocol is presented not merely as a set of instructions, but as a self-validating system, grounded in established scientific principles to ensure data integrity and reproducibility.

Part 1: Primary Cytotoxicity Assessment: Is the Compound Active?

The foundational step in evaluating any potential therapeutic is to determine its fundamental ability to inhibit cell growth or induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces a biological response by 50%. We will employ two distinct, yet complementary, assays that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity.[6][7][8]

Overall Experimental Workflow

The initial screening phase follows a standardized workflow designed for efficiency and reproducibility, from initial cell culture preparation to the final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Analysis A Select & Culture Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Stock Solution of this compound D Treat Cells with Serial Dilutions of Compound C->D E Incubate for 24, 48, 72 hours D->E F MTT Assay (Metabolic Activity) E->F G LDH Release Assay (Membrane Integrity) E->G H Measure Absorbance (Plate Reader) F->H G->H I Calculate % Viability vs. Control H->I J Determine IC50 Values I->J G cluster_0 Apoptosis vs. Necrosis cluster_1 Cell Cycle Analysis A Culture & Treat Cells (e.g., at IC50 concentration) B Harvest Cells (Including Supernatant) A->B C Stain Cells B->C D Analyze via Flow Cytometry C->D C1 Annexin V-FITC & Propidium Iodide (PI) Staining C2 Fixation (Ethanol) & PI/RNase Staining E Data Interpretation D->E E1 Quantify Live, Early Apoptotic, Late Apoptotic, & Necrotic Cells E2 Quantify % of Cells in G0/G1, S, and G2/M Phases G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Cleaved Caspase-8 ProCasp8->Casp8 Mito Mitochondrion Casp8->Mito via tBid ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (Compound-induced) Bax Bax (Pro-apoptotic) Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Bax->Mito CytC Cytochrome c (Release) Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Cleaved Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Cleaved Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptotic signaling pathways.

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the steps to quantify changes in key apoptotic proteins following treatment with this compound.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture and treat cells in larger format dishes (e.g., 60mm or 100mm) to obtain sufficient protein.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to generate whole-cell lysates. [9] * For specific analysis of mitochondrial events, perform subcellular fractionation to isolate cytosolic and mitochondrial fractions using a commercial kit. This is essential for tracking the translocation of proteins like Bax and Cytochrome c.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading on the gel. 3[9]. SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [10] * Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest (see table below) overnight at 4°C with gentle agitation. [9] * Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 5[9]. Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis on the protein bands using software like ImageJ, normalizing the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Key Protein Targets for Western Blot Analysis
Protein TargetPathwayRationale for AnalysisExpected Change with Pro-Apoptotic Compound
Cleaved Caspase-9 IntrinsicMarker for the activation of the intrinsic (mitochondrial) pathway.[11] Increase
Cleaved Caspase-8 ExtrinsicMarker for the activation of the extrinsic (death receptor) pathway.[11] Increase
Cleaved Caspase-3 ExecutionKey executioner caspase; its cleavage indicates commitment to apoptosis.[12] Increase
Cleaved PARP ExecutionA primary substrate of cleaved Caspase-3; its cleavage is a hallmark of apoptosis.[13] Increase
Bax IntrinsicPro-apoptotic Bcl-2 family member. Translocates to mitochondria to initiate pore formation.Increase in mitochondrial fraction
Bcl-2 IntrinsicAnti-apoptotic Bcl-2 family member. Prevents mitochondrial pore formation.[14] Decrease (or no change, altering Bax/Bcl-2 ratio)
Cytochrome c IntrinsicReleased from mitochondria into the cytosol to activate the apoptosome. Increase in cytosolic fraction

Conclusion and Future Perspectives

This technical guide provides a robust, multi-faceted strategy to characterize the in vitro cytotoxic profile of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic analysis, researchers can generate a comprehensive dataset to support the compound's potential as a novel anticancer agent.

Positive findings from this framework—demonstrated cytotoxicity, induction of apoptosis, and modulation of key apoptotic proteins—would provide a strong rationale for advancing the compound to more complex models. Future studies could include evaluation in 3D tumor spheroids, which better mimic the in vivo tumor microenvironment, investigation of its effects on drug-resistant cell lines, and ultimately, progression to preclinical in vivo animal models to assess efficacy and safety. This structured approach ensures that the journey from a promising molecule to a potential therapeutic is built on a foundation of rigorous scientific validation.

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An In-Depth Technical Guide to 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) as a Serotonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Selected Compound: Initial research revealed a significant lack of publicly available data on the synthesis and serotonergic activity of 5-Methoxy-1,2-dimethyl-1H-indole. To fulfill the core requirements of providing an in-depth, scientifically robust technical guide, this document will focus on the closely related and extensively studied tryptamine, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This compound shares a 5-methoxyindole core and serves as an excellent model for illustrating the principles of serotonin receptor agonism and the experimental methodologies used for characterization.

Introduction

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring psychedelic tryptamine found in a variety of plant species and the venom of the Colorado River toad (Incilius alvarius).[1] It is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and is known for its potent and short-acting psychoactive effects.[2] From a drug development perspective, 5-MeO-DMT and its analogs are of significant interest due to their interactions with serotonin receptors, which are key targets for therapies addressing neuropsychiatric disorders such as depression and anxiety.[3] This guide provides a comprehensive technical overview of 5-MeO-DMT's properties as a serotonin receptor agonist, detailing its pharmacology, key experimental characterization protocols, and the underlying signaling pathways.

Physicochemical Properties of 5-MeO-DMT

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.

PropertyValueReference
IUPAC Name2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine[4]
Molecular FormulaC₁₃H₁₈N₂O[5]
Molecular Weight218.298 g/mol [5]
Physical StateWhite solid (as freebase)[5]
Melting Point69.5°C[5]
Water Solubility>32.7 μg/mL[5]

Pharmacology of 5-MeO-DMT

5-MeO-DMT's pharmacological profile is characterized by its action as a non-selective agonist at multiple serotonin receptor subtypes.[5][6]

Mechanism of Action

5-MeO-DMT exerts its effects by binding to and activating serotonin receptors, mimicking the action of the endogenous ligand, serotonin. Its most significant interactions are with the 5-HT₁A and 5-HT₂A receptor subtypes.[7] Activation of these G protein-coupled receptors (GPCRs) initiates downstream intracellular signaling cascades, leading to the modulation of neuronal activity and subsequent physiological and behavioral effects. The subjective psychedelic effects are primarily attributed to the activation of the 5-HT₂A receptor, while its anxiolytic and antidepressant-like properties may be linked to its potent agonism at the 5-HT₁A receptor.[3][8]

Receptor Binding Profile

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Radioligand binding assays are the standard method for determining these values.[9]

Receptor SubtypeBinding Affinity (Kᵢ, nM)Reference
5-HT₁A1.9 - 3[7]
5-HT₂A~907[10]
5-HT₁B< 100[5]
5-HT₁D< 100[5]
5-HT₆< 100[5]
5-HT₇< 100[5]

Note: Kᵢ values can vary between studies depending on the experimental conditions and tissues/cell lines used.

Functional Activity

Beyond binding, it is crucial to characterize the functional activity of a compound, i.e., its ability to elicit a biological response upon binding to the receptor. This is quantified by its potency (EC₅₀ - the concentration required to produce 50% of the maximal effect) and efficacy (Eₘₐₓ - the maximum response).

Receptor SubtypeAssay TypePotency (EC₅₀, nM)Efficacy (% of 5-HT)Reference
5-HT₂ACalcium Mobilization3.87Not specified
5-HT₁AcAMP InhibitionNot specifiedNot specified[3]

Note: Functional activity data is often presented in the context of a specific signaling pathway.

Key Experimental Protocols

The characterization of a novel serotonin receptor agonist like 5-MeO-DMT involves a series of standardized in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[9]

Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest.[9]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (5-MeO-DMT).[9]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[9]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-Ketanserin) Radioligand->Incubation TestCompound Test Compound (5-MeO-DMT) TestCompound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 ChengPrusoff Calculate Kᵢ (Cheng-Prusoff) IC50->ChengPrusoff

Caption: Radioligand Binding Assay Workflow.

Functional Assay: Calcium Flux for 5-HT₂A Receptor Activation

The 5-HT₂A receptor is coupled to the Gq/11 signaling pathway, which, upon activation, leads to an increase in intracellular calcium concentration.

Methodology:

  • Cell Preparation: Plate cells (e.g., CHO or HEK293) expressing the 5-HT₂A receptor in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound (5-MeO-DMT) to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways

The interaction of 5-MeO-DMT with serotonin receptors triggers specific intracellular signaling cascades.

5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor by an agonist like 5-MeO-DMT initiates the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

G Agonist 5-MeO-DMT Receptor 5-HT₂A Receptor Agonist->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: 5-HT₂A Receptor Gq Signaling Pathway.

In Vivo Considerations

The translation of in vitro findings to in vivo models is a critical step in drug development. In rodents, 5-MeO-DMT has been shown to induce specific behaviors, such as the head-twitch response, which is considered a proxy for 5-HT₂A receptor-mediated psychedelic effects.[8] Conversely, its effects on sedation and exploratory behaviors are thought to be largely driven by its potent 5-HT₁A receptor agonism.[3] The compound is subject to rapid first-pass metabolism by monoamine oxidase, making it orally inactive unless co-administered with an MAO inhibitor.[2]

Conclusion

5-Methoxy-N,N-dimethyltryptamine is a potent, non-selective serotonin receptor agonist with high affinity for multiple 5-HT receptor subtypes, most notably 5-HT₁A and 5-HT₂A. Its characterization relies on a suite of in vitro assays, including radioligand binding to determine affinity and functional assays to quantify potency and efficacy. The distinct signaling pathways activated by 5-MeO-DMT, particularly the Gq cascade via 5-HT₂A, are central to its pharmacological effects. The comprehensive methodologies outlined in this guide provide a robust framework for the evaluation of 5-MeO-DMT and other novel tryptamine-based serotonin receptor agonists, facilitating the exploration of their therapeutic potential in neuroscience and drug discovery.

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Harnessing the Neuroprotective Potential of 5-Methoxyindole Derivatives: Mechanisms, Validation, and Therapeutic Outlook

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methoxyindole derivatives as a promising class of neuroprotective agents. We will delve into the core mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals actively working to address the challenges of neurodegenerative diseases.

The Therapeutic Imperative: Targeting Neurodegeneration

Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke represent a significant and growing global health burden.[1][2][3] These disorders are pathologically linked by the progressive loss of neuronal structure and function, often driven by a complex interplay of factors including oxidative stress, neuroinflammation, mitochondrial dysfunction, and protein misfolding.[4] The multifactorial nature of these diseases necessitates therapeutic strategies that can engage multiple targets simultaneously.[1] The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to numerous compounds with potent biological activities.[5] Within this class, 5-methoxyindole derivatives have emerged as particularly compelling candidates due to their structural similarity to endogenous neuroactive molecules like melatonin and their demonstrated efficacy in preclinical models.

Core Neuroprotective Mechanisms of 5-Methoxyindole Derivatives

The therapeutic potential of 5-methoxyindole derivatives stems from their ability to modulate several key pathways implicated in neuronal cell death and dysfunction.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a cornerstone of neurodegeneration.[1][4] Many 5-methoxyindole derivatives exhibit potent antioxidant and radical scavenging properties.

  • Direct Radical Scavenging: The indole ring system can donate an electron to neutralize highly reactive free radicals, such as hydroxyl radicals. This action is crucial as it can prevent downstream damage to lipids, proteins, and nucleic acids.[6] Some derivatives are considered more potent than conventional antioxidants like Vitamin C or E because they do not generate pro-oxidant intermediates in the process.[6]

  • Upregulation of Endogenous Antioxidant Defenses: A more sophisticated mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. For instance, 5-methoxyindole-2-carboxylic acid (MICA) has been shown to induce the expression of NAD(P)H-ubiquinone oxidoreductase 1 (NQO1), a key antioxidant enzyme, via Nrf2 signaling.[7][8][9] This preconditioning effect enhances the brain's intrinsic ability to combat oxidative insults.

The following diagram illustrates the Nrf2-mediated antioxidant response activated by MICA.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MICA 5-Methoxyindole-2- Carboxylic Acid (MICA) Keap1_Nrf2 Keap1-Nrf2 Complex MICA->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to NQO1 NQO1 Gene ARE->NQO1 Activates Transcription Transcription & Translation NQO1->Transcription Enzymes Antioxidant Enzymes (e.g., NQO1) Transcription->Enzymes caption MICA-induced Nrf2 Signaling Pathway In_Vitro_Workflow cluster_assays Endpoint Assays A 1. Cell Culture (e.g., SH-SY5Y cells) B 2. Differentiation (e.g., with Retinoic Acid) A->B C 3. Pre-treatment Add 5-methoxyindole derivative (various concentrations) B->C D 4. Induction of Neurotoxicity Add toxin (e.g., H₂O₂, 6-OHDA, Aβ peptide) C->D E 5. Incubation (e.g., 24 hours) D->E F 6. Endpoint Analysis E->F G MTT / LDH Assay (Cell Viability) F->G Quantify H DCFH-DA Assay (ROS Measurement) F->H Quantify I Immunocytochemistry (e.g., for apoptotic markers) F->I Visualize caption In Vitro Neuroprotection Screening Workflow

In Vitro Neuroprotection Screening Workflow

Protocol 1: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells

  • Causality: This assay models the acute oxidative damage prevalent in neurodegenerative conditions. Hydrogen peroxide (H₂O₂) is a direct source of ROS, allowing for the specific evaluation of a compound's antioxidant and cytoprotective effects.

  • Methodology:

    • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours. [10] 2. Pre-treatment: Treat the cells with various concentrations of the 5-methoxyindole derivative (e.g., 1-100 µM) for 24 hours. Include a vehicle-only control.

    • Induction of Toxicity: Add H₂O₂ to a final concentration of 500 µM to all wells except the untreated control group. [10] 4. Incubation: Incubate the plate for an additional 24 hours at 37°C.

    • Viability Assessment (MTT Assay): Add MTT reagent (0.5 mg/mL) to each well and incubate for 1-2 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals. [10] 6. Solubilization & Readout: Add a solubilizing agent (e.g., isopropanol/HCl) to dissolve the formazan crystals. [10]Read the absorbance at ~570 nm using a plate reader.

  • Self-Validation: The experiment must include:

    • Untreated Control: Cells with media only (represents 100% viability).

    • Toxin Control: Cells treated with H₂O₂ only (represents maximal cell death).

    • Reference Compound: A known neuroprotectant (e.g., Melatonin, Trolox) to benchmark the efficacy of the test compound.

Protocol 2: Aβ-Induced Neurotoxicity Assay

  • Causality: This assay specifically models Alzheimer's disease pathology by using amyloid-beta (Aβ) peptides, which are known to be neurotoxic and induce neuronal death. [11]* Methodology:

    • Follow steps 1 and 2 from Protocol 1.

    • Induction & Treatment: Co-incubate cells for 24 hours with the test compounds (e.g., 30 µM) and aggregated Aβ(25-35) or Aβ(1-42) peptide (e.g., 40 µM). [10] 3. Viability Assessment (LDH Assay): Assess cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit (e.g., LDH-Glo™). [10]Increased LDH in the medium corresponds to decreased cell viability.

Data Presentation: Comparative Efficacy of Derivatives

DerivativeAssay TypeToxinIC₅₀ / EC₅₀ (µM)Max. Protection (%)Reference
Compound 5 Anti-Aβ Aggregation-3.18 ± 0.87N/A[12][13]
Compound 8 Cell ViabilityAβ₄₂> IC₅₀ of aggregation87.90 ± 3.26[12][13]
5MeO Lipid PeroxidationScopolamine (in vivo)N/ASignificant reversal[14]
MICA Infarct VolumeIschemia (in vivo)N/ASignificant reduction[7][15]

Table 1: Example data summary for different 5-methoxyindole derivatives from various neuroprotective assays.

In Vivo Models of Neurodegeneration

Animal models are indispensable for evaluating the therapeutic potential of a compound in a whole organism, providing insights into its pharmacokinetics, safety, and efficacy on complex behavioral outcomes. [16][17][18] Protocol 3: Scopolamine-Induced Amnesia Model in Rats

  • Causality: Scopolamine is a muscarinic receptor antagonist that impairs cholinergic neurotransmission, inducing deficits in learning and memory that mimic aspects of Alzheimer's disease. [14][19]This model is effective for screening compounds that may enhance cholinergic function or protect against cholinergic-deficit-related damage.

  • Methodology:

    • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

    • Drug Administration: Administer the 5-methoxyindole derivative (e.g., 5MeO) intraperitoneally (i.p.) or orally for a predefined period (e.g., 7 days).

    • Induction of Amnesia: On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) approximately 30 minutes before the test.

    • Behavioral Assessment (Barnes Maze):

      • Acquisition Phase: Train the rats to find an escape box located under one of the holes on a circular platform, using distal visual cues for navigation.

      • Probe Trial: After training, remove the escape box and measure the time spent in the target quadrant where the box was previously located.

    • Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus, cortex) to measure biochemical markers such as acetylcholine (ACh) levels, acetylcholinesterase (AChE) activity, and levels of oxidative stress (e.g., lipid peroxidation). [14]* Self-Validation:

    • Control Group: Vehicle-treated animals.

    • Scopolamine Group: Animals receiving only scopolamine to confirm the induction of memory impairment.

    • Reference Drug Group: A group treated with a standard AD drug like Rivastigmine to compare efficacy. [14]

Challenges and Future Directions

While 5-methoxyindole derivatives show considerable promise, several challenges must be addressed to translate them into clinical therapies.

  • Blood-Brain Barrier (BBB) Penetration: Effective neuroprotective agents must efficiently cross the BBB. Future design efforts must co-optimize for biological activity and CNS permeability. In silico predictions can aid in this process. [12]* Clinical Translation: To date, the development of plant-derived or synthetic alkaloids for neurodegenerative diseases has had limited success in clinical trials. [1][2]Rigorous, well-designed clinical trials will be necessary to validate the safety and efficacy of these compounds in humans.

  • Biomarker Development: Identifying and validating biomarkers that can track the target engagement and therapeutic response to these multi-target agents in patients will be crucial for successful clinical development.

The continued exploration of the 5-methoxyindole scaffold, guided by a deep understanding of its mechanisms and robust preclinical validation, holds the potential to deliver novel, multi-target therapeutics for the devastating impact of neurodegenerative diseases.

References

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Methodological & Application

Experimental protocol for the synthesis of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The indole nucleus is a prevalent scaffold in numerous biologically active molecules, and methoxy-substituted indoles, in particular, serve as crucial building blocks for pharmaceuticals.[1][2] The synthesis is achieved through the classic Fischer Indole Synthesis, a robust and versatile method for constructing the indole core.[3][4] This guide offers an in-depth methodology, from reagent preparation to final product characterization, explaining the causality behind experimental choices to ensure reproducibility and success.

Introduction and Scientific Background

The indole ring system is a cornerstone in synthetic and medicinal chemistry, forming the basis for a vast array of natural products and pharmaceuticals, including the neurotransmitter serotonin and the hormone melatonin.[5][6] The introduction of a methoxy group onto the indole scaffold, particularly at the 5-position, significantly influences the molecule's electronic properties and biological activity, often enhancing its interaction with physiological targets.[1]

The target molecule, this compound, is synthesized via the Fischer Indole Synthesis. Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable methods for preparing indoles.[4] The core principle involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[3][4] In this protocol, 4-methoxyphenylhydrazine and methyl ethyl ketone (2-butanone) are used as precursors. The electron-donating methoxy group at the para-position of the phenylhydrazine facilitates the key cyclization step.[3]

Reaction Mechanism: The Fischer Indole Synthesis

The reaction proceeds through several key mechanistic steps, which are critical to understand for troubleshooting and optimization.

  • Phenylhydrazone Formation : The reaction initiates with the condensation of 4-methoxyphenylhydrazine and methyl ethyl ketone under acidic conditions to form the corresponding phenylhydrazone.

  • Tautomerization to Enamine : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

  • [7][7]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond, yielding a di-imine intermediate.

  • Cyclization and Aromatization : The di-imine intermediate rapidly cyclizes to form a five-membered aminoacetal ring. The final step involves the acid-catalyzed elimination of an ammonia molecule, which drives the reaction towards the formation of the energetically favorable aromatic indole ring.[4]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_reactants Reactants reactant reactant intermediate intermediate product product catalyst catalyst Hydrazine 4-Methoxyphenylhydrazine H_plus H⁺ Hydrazine->H_plus Ketone Methyl Ethyl Ketone Ketone->H_plus Hydrazone Phenylhydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization minus_H2O - H₂O Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (H⁺) Aminoacetal Cyclized Aminoacetal Diimine->Aminoacetal Cyclization ProductNode This compound Aminoacetal->ProductNode Aromatization minus_NH3 - NH₃, - H⁺ Ammonia NH₃ H_plus->Hydrazone Condensation

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Materials, Reagents, and Safety

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
4-Methoxyphenylhydrazine hydrochlorideC₇H₁₁ClN₂O174.6319501-58-7Sigma-AldrichCorrosive, toxic
Methyl ethyl ketone (MEK)C₄H₈O72.1178-93-3Sigma-AldrichFlammable liquid and vapor
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)Variable8017-16-1Sigma-AldrichCorrosive, handle in fume hood
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher ScientificFlammable, solvent for extraction
HexanesC₆H₁₄86.18110-54-3Fisher ScientificFlammable, solvent for chromatography
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8VWRFor neutralization
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6VWRDrying agent
Silica gelSiO₂60.087631-86-9SiliCycleFor column chromatography
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Safety Precautions
  • General: All steps of this protocol must be performed in a well-ventilated chemical fume hood.[8] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, must be worn at all times.[9]

  • Reagent Handling:

    • 4-Methoxyphenylhydrazine hydrochloride: Toxic if swallowed or in contact with skin. Causes serious eye irritation. Handle with care.[10]

    • Polyphosphoric acid (PPA): Highly corrosive. Reacts exothermically with water. Always add the reaction mixture to water/ice, not the other way around.

    • Solvents (MEK, EtOAc, Hexanes): Highly flammable. Keep away from ignition sources.[11]

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.[8][9]

Detailed Experimental Protocol

This procedure is designed for a ~10 mmol scale synthesis.

Step 1: Reaction Setup and Cyclization
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10.0 mmol, 1.0 eq.).

  • Add methyl ethyl ketone (MEK) (1.33 mL, 1.08 g, 15.0 mmol, 1.5 eq.). The excess ketone helps drive the initial hydrazone formation.

  • In a separate beaker, gently warm polyphosphoric acid (PPA) (~20 g) to approximately 60-70 °C to reduce its viscosity, allowing for easier transfer.

  • Carefully and slowly add the warmed PPA to the flask containing the hydrazine and ketone. The addition is exothermic.

  • Attach a reflux condenser to the flask and begin heating the mixture to 100-110 °C using a heating mantle.

  • Maintain vigorous stirring and heat for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system. The starting hydrazine is polar, while the product indole is significantly less polar.

Step 2: Reaction Work-up and Extraction
  • After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. The mixture will be a viscous dark oil.

  • Prepare a 500 mL beaker with approximately 200 g of crushed ice and a stir bar.

  • Slowly and carefully pour the reaction mixture onto the stirring ice. Caution: This quenching step can be exothermic. Perform this in the fume hood.

  • The acidic mixture is then neutralized by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the aqueous layer is basic (pH ~8-9), confirmed with pH paper.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). The product will move into the organic phase.

  • Combine the organic extracts and wash with deionized water (1 x 100 mL) followed by brine (1 x 100 mL) to remove residual salts and water-soluble impurities.[12]

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

Step 3: Purification
  • The crude product is purified by flash column chromatography on silica gel.[13]

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

  • Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid or oil.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would be approximately:

    • 7.15 (d, 1H, Ar-H)

    • 6.90 (d, 1H, Ar-H)

    • 6.75 (dd, 1H, Ar-H)

    • 6.20 (s, 1H, C3-H - Note: this position is substituted in the target molecule, so this peak will be absent)

    • 3.85 (s, 3H, -OCH₃)

    • 3.65 (s, 3H, N-CH₃)

    • 2.40 (s, 3H, C2-CH₃) (Note: The absence of a proton at C3 and the presence of singlets for the N-methyl and C2-methyl groups are key indicators of success. Actual shifts may vary slightly.)[14][15]

  • ¹³C NMR (125 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include peaks around 154.0 (C-OCH₃), 131.0-110.0 (aromatic carbons), 100.0 (C7), 55.9 (-OCH₃), 29.8 (N-CH₃), and 13.5 (C2-CH₃).[14]

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₃NO, [M+H]⁺ = 176.1075; Found = 176.107x.

Data Summary and Workflow Visualization

Quantitative Reaction Data
ParameterValue
Reagents
4-Methoxyphenylhydrazine HCl1.75 g (10.0 mmol, 1.0 eq.)
Methyl ethyl ketone1.08 g (15.0 mmol, 1.5 eq.)
Polyphosphoric acid~20 g
Conditions
Temperature100-110 °C
Reaction Time2-3 hours
Outcome
Theoretical Yield1.75 g
Expected Yield60-80% (1.05 - 1.40 g)
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Synthesis start Start: Assemble Reagents react 1. Combine Reactants 2. Add PPA Catalyst 3. Heat to 110°C for 2-3h start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup 1. Cool Reaction 2. Quench on Ice 3. Neutralize with NaHCO₃ monitor->workup Complete extract Extract with Ethyl Acetate (3x) workup->extract dry 1. Wash with Brine 2. Dry with Na₂SO₄ 3. Concentrate via Rotovap extract->dry purify Purify by Silica Gel Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Figure 2: Experimental Workflow for Synthesis.

References

  • Jinjing Chemical. (2025, December 23). What are the precautions when using 98% Indole? [Online].
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Application Note: Quantitative Analysis of 5-Methoxy-1,2-dimethyl-1H-indole using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust analytical method for the quantification of 5-Methoxy-1,2-dimethyl-1H-indole using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. This document provides a detailed protocol, explains the scientific rationale behind methodological choices, and outlines a systematic approach to method validation consistent with International Council for Harmonisation (ICH) guidelines. The target audience includes researchers, quality control analysts, and drug development professionals requiring a reliable method to assay this indole derivative.

Introduction and Scientific Rationale

Indole and its derivatives are a critical class of heterocyclic aromatic compounds, forming the core structure of numerous biologically active molecules, including neurotransmitters and alkaloids.[1][2] this compound is a substituted indole whose accurate quantification is essential for research, process chemistry, and quality control in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1][3] The reversed-phase mode is particularly well-suited for separating moderately polar to non-polar compounds like substituted indoles.[4][5] This method utilizes a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, which allows for the effective retention and separation of aromatic compounds based on their hydrophobicity.[5][6]

UV detection is chosen for its simplicity, robustness, and applicability to chromophoric molecules like indoles.[7] The indole ring system possesses strong UV absorbance, typically around 280 nm, providing a sensitive and direct means of detection.[4][7] This application note details a starting method, which can be further optimized and validated for specific applications.

Proposed HPLC-UV Method Parameters

The following parameters are proposed as a starting point for the analysis of this compound. These conditions are based on established methods for similar indole derivatives and fundamental chromatographic principles.[4][8][9]

Parameter Recommended Condition Justification
HPLC System Any standard HPLC system with a UV/Vis DetectorThe method is designed to be broadly applicable.
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)C18 phases provide excellent hydrophobic retention for aromatic compounds like indoles, ensuring good separation from polar impurities.[4][5]
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC.[10] The addition of a small amount of acid (e.g., formic or acetic acid) is crucial to suppress the ionization of any residual silanol groups on the stationary phase, which improves peak shape and reproducibility.[11]
Elution Mode Isocratic (e.g., 60:40 Acetonitrile:Water) or GradientAn isocratic method is simpler and more robust if the sample matrix is straightforward. A gradient elution may be necessary to resolve the analyte from impurities with different polarities.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[12]
Column Temperature 30 °CMaintaining a constant column temperature is critical for ensuring reproducible retention times.[13]
Detection Wavelength 280 nmIndole alkaloids and related structures exhibit strong UV absorbance around 280 nm, offering high sensitivity.[4][7] A full UV scan of the analyte should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity.
Diluent Mobile Phase or MethanolDissolving the sample in the mobile phase is ideal to prevent peak distortion.[14] Methanol is also a suitable solvent for many indole compounds.[14]

Experimental Protocols

Preparation of Solutions

Causality: Accurate preparation of standards and samples is fundamental to quantitative analysis. Using high-purity solvents and calibrated equipment minimizes systematic errors. Filtering all solutions through a 0.45 µm filter is a critical step to remove particulate matter that could damage the HPLC column and interfere with the analysis.[3]

Protocol 1: Standard Stock Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the diluent (e.g., methanol).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Working Standard Solutions

  • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of calibration standards.

  • A recommended concentration range for establishing linearity could be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filter each working standard through a 0.45 µm syringe filter before injection.

Protocol 3: Sample Preparation

  • Accurately weigh the sample containing the analyte to obtain a theoretical concentration within the calibration range.

  • Transfer the sample to a suitable volumetric flask.

  • Add diluent to approximately 70% of the flask volume.

  • Sonicate or vortex the sample to facilitate the extraction and dissolution of the analyte.

  • Bring the flask to volume with the diluent and mix thoroughly.

  • Centrifuge the sample if particulates are present.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Workflow

The overall analytical workflow from sample preparation to data analysis is a sequential process designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filter_Std Filter Standard Standard->Filter_Std Sample Sample Weighing & Extraction Filter_Smp Filter Sample Sample->Filter_Smp Injection Inject into HPLC Filter_Std->Injection Calibration Standards Filter_Smp->Injection Test Samples HPLC HPLC System Setup (Pump, Column, Detector) HPLC->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Cal_Curve Create Calibration Curve Integrate->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify Validation_Process Start Method Development Complete SST System Suitability Start->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD / LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Method Validated Robustness->End

Sources

Quantitative Analysis of 5-Methoxy-1,2-dimethyl-1H-indole in Biological Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 5-Methoxy-1,2-dimethyl-1H-indole. Indole derivatives are a critical class of compounds in pharmaceutical research and development, acting as scaffolds for a wide range of therapeutic agents. Accurate quantification is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. The described protocol employs a liquid-liquid extraction (LLE) for sample cleanup and an isotopic-labeled internal standard for maximum accuracy, followed by analysis on a standard single-quadrupole GC-MS system. The method is designed to be readily implemented in research and quality control environments, providing guidance on instrument setup, sample preparation, and method validation in accordance with international guidelines.[1]

Introduction and Scientific Rationale

This compound belongs to the vast family of indole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The development of analytical methods for these compounds is crucial for understanding their behavior in biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high sensitivity, selectivity, and structural confirmation.[2] The volatility and thermal stability of many indole derivatives make them amenable to GC analysis without the need for derivatization.[3]

The core principle of this method is the separation of the target analyte from the sample matrix using a capillary gas chromatography column, followed by ionization and detection using a mass spectrometer. For quantification, the method operates in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific, characteristic ions of the analyte and the internal standard. The use of a stable isotope-labeled internal standard is a critical component of this protocol; it co-elutes with the analyte and experiences similar effects during sample preparation and injection, thereby correcting for variations and improving the precision and accuracy of the results.[4][5]

Materials and Methods

Equipment and Consumables
  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector.[6]

  • Mass Spectrometer: Agilent 5975C series or equivalent single quadrupole mass selective detector (MSD).[2][7]

  • Autosampler: G4513A or equivalent.

  • GC Column: Agilent J&W HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2][7][8]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Vortex Mixer and Centrifuge.

  • GC Vials: 2 mL amber glass vials with PTFE-lined caps.

Reagents and Standards
  • Analyte: this compound (≥98% purity).

  • Internal Standard (IS): 5-Methoxy-1,2-dimethyl-d3-1H-indole (or a suitable structural analog like 5-Methoxy-2-methyl-1H-indole if an isotopic standard is unavailable). The use of a deuterated form of the target analyte is highly recommended as it behaves almost identically during extraction and chromatography.[4]

  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Ethyl Acetate (HPLC grade), n-Hexane (HPLC grade). All solvents should be volatile and suitable for GC-MS analysis.[3][9]

  • Reagents: Sodium Hydroxide (NaOH) for pH adjustment.

  • Carrier Gas: Helium, high purity (99.999%).

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

The causality behind preparing a concentrated stock solution is to minimize weighing errors and allow for accurate dilution to create calibration and quality control standards.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and the Internal Standard into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These stocks should be stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create calibration standards. A typical concentration range might be 10 ng/mL to 2000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the IS primary stock solution with methanol to a final concentration that is within the mid-range of the calibration curve. This ensures a consistent and measurable response across all samples.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen to separate the analyte from complex biological matrices (e.g., plasma, serum) based on its solubility.[9] Basifying the sample ensures the indole nitrogen is not protonated, maximizing its extraction into an organic solvent.

  • Aliquot: Pipette 200 µL of the sample (e.g., plasma, standard, or QC) into a clean 2 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the 100 ng/mL IS spiking solution to every tube (except blanks).

  • Basify: Add 50 µL of 1 M NaOH to each tube and vortex briefly. This raises the pH to deprotonate the analyte.

  • Extract: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.

  • Separate: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of ethyl acetate or dichloromethane.

  • Analyze: Transfer the final solution to a GC vial for analysis.

Below is a diagram illustrating the sample preparation and analysis workflow.

Caption: GC-MS quantification workflow for this compound.

GC-MS Instrumental Parameters

The parameters below are a validated starting point. The oven temperature program is designed to provide good chromatographic separation of the analyte from potential matrix interferences.[7] The use of Electron Ionization (EI) at 70 eV is a standard practice that produces reproducible fragmentation patterns for library matching and quantification.[8]

Parameter Setting Rationale
GC System
Injection Port Temp.280 °CEnsures rapid and complete volatilization of the analyte.[7]
Injection ModeSplitless (1 min purge delay)Maximizes the transfer of analyte onto the column for trace-level quantification.[10]
Injection Volume1 µLA standard volume for capillary GC.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Provides optimal velocity for separation on a 0.25 mm ID column.
Oven ProgramInitial 120°C, hold 1 min, ramp at 15°C/min to 300°C, hold 5 min.[2]Separates the analyte from solvent front and matrix components, ensuring sharp peaks.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique producing repeatable fragmentation.
Ionization Energy70 eVStandard energy for generating referenceable mass spectra.[8]
Ion Source Temp.230 °COptimizes ionization and minimizes analyte degradation.[7][8]
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.[7]
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only ions of interest.
SIM Ions Monitored
AnalyteQuantifier: 175.1 (M+) , Qualifier: 160.1 (M-15)+The molecular ion (m/z 175) is typically strong for indoles. The m/z 160 fragment confirms identity.[11]
Internal Standard (d3)Quantifier: 178.1 (M+) , Qualifier: 163.1 (M-15)+Mass shifted by 3 Da corresponding to the deuterium labels.

Method Validation

To ensure the reliability and trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1] A summary of the key validation parameters and typical acceptance criteria is provided below.

Validation Parameter Procedure Typical Acceptance Criteria
Specificity & Selectivity Analyze six blank matrix samples to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Linearity & Range Analyze calibration curves (typically 6-8 non-zero standards) on three separate days. Plot peak area ratio vs. concentration.Correlation coefficient (r²) ≥ 0.995. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[1]
Accuracy & Precision Analyze Quality Control (QC) samples at low, medium, and high concentrations (n=5) on three different days (inter-day and intra-day).[12]Accuracy: Mean concentration within ±15% of the nominal value. Precision: Relative Standard Deviation (RSD) ≤ 15%.[1][13]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (RSD ≤ 20%).[2]Signal-to-noise ratio > 10. Must meet accuracy and precision criteria.[14]
Recovery Compare the analyte peak area from an extracted sample to that of a post-extraction spiked sample at the same concentration (n=3).Recovery should be consistent and reproducible across different concentrations.
Robustness Introduce small, deliberate variations in method parameters (e.g., GC oven ramp rate ±2%, flow rate ±5%) and assess the impact on results.Results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability under minor variations.[1]

Data Analysis and Interpretation

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure accuracy at the lower end of the curve.

  • Quantification: Use the regression equation from the calibration curve to calculate the concentration of this compound in unknown samples based on their measured peak area ratios.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of this compound. The procedure, from sample preparation using liquid-liquid extraction to the final GC-MS analysis, is robust and suitable for implementation in drug development and research laboratories. Proper method validation, as outlined, is essential to guarantee the integrity and quality of the generated data, supporting critical decisions in preclinical and clinical studies.

References

  • Kowalska, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat.
  • Chen, K-H., et al. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. National Institutes of Health. [Link]

  • Al-Shannag, M., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. discoveryjournals.org. [Link]

  • Krotulski, A.J., & Logan, B.K. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. American Academy of Forensic Sciences. [Link]

  • NIST. (n.d.). Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. researchgate.net. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis. [Link]

  • Carlier, J., et al. (2024). Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. National Institutes of Health. [Link]

  • Adamowicz, P., et al. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. researchgate.net. [Link]

  • Liu, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health. [Link]

  • Gkagkaki, E., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. scioninstruments.com. [Link]

  • NIST. (n.d.). 1H-Indole, 5-methoxy-. NIST WebBook. [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. scioninstruments.com. [Link]

  • Martinec, A., et al. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. The Science for Population Protection. [Link]

  • Zhang, Q-Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. National Institutes of Health. [Link]

Sources

Quantitative Analysis of 5-Methoxy-1,2-dimethyl-1H-indole in Human Plasma by LC-MS/MS: A Validated Bioanalytical Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Methoxy-1,2-dimethyl-1H-indole in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2] This protocol is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications in drug discovery and development.

Introduction

This compound represents a class of small molecule indole derivatives of significant interest in pharmaceutical research. To accurately characterize its pharmacokinetic and pharmacodynamic profiles, a reliable bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its unparalleled sensitivity, specificity, and speed.[3]

The primary challenge in bioanalysis is the effective removal of endogenous matrix components, such as proteins and phospholipids, which can interfere with analyte detection and suppress the instrument's signal.[4][5] This protocol utilizes a simple yet highly effective protein precipitation (PPT) sample preparation step. The rationale for choosing PPT is its universality, rapid execution, and cost-effectiveness, which are critical factors in a high-throughput drug development environment.[6][7]

This document provides a comprehensive, step-by-step guide for the entire analytical workflow, from sample preparation to data analysis, and includes a full summary of the method validation, establishing its trustworthiness and adherence to regulatory standards.[8]

Overall Analytical Workflow

The entire process, from sample collection to final data reporting, is streamlined for efficiency and accuracy. The diagram below provides a high-level overview of the complete analytical procedure.

Overall_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Plasma Sample Receipt (& Storage at -80°C) Thawing Sample Thawing & Vortexing Sample->Thawing Spiking Spiking with Internal Standard (IS) Thawing->Spiking Preparation Protein Precipitation (Sample Cleanup) Spiking->Preparation Injection LC-MS/MS Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Data Review & Reporting Quantification->Reporting

Caption: High-level overview of the bioanalytical workflow.

Materials and Reagents

  • Analytes: this compound (reference standard, >98% purity), this compound-d3 (Internal Standard, IS).

    • Scientist's Note: A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, leading to the most accurate quantification.[1] If unavailable, a close structural analog can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2EDTA anticoagulant).

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, micropipettes, 1.5 mL polypropylene microcentrifuge tubes.

Sample Preparation: Protein Precipitation

This method is designed to efficiently remove the bulk of plasma proteins, which can foul the analytical column and cause ion suppression. Acetonitrile is used as the precipitating agent due to its high efficiency in denaturing and precipitating proteins like albumin.[4][6]

Sample_Preparation start Start: 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 10 µL of Internal Standard Working Solution start->add_is vortex1 Vortex for 10 seconds add_is->vortex1 add_acn Add 300 µL of ice-cold Acetonitrile (ACN) vortex1->add_acn vortex2 Vortex vigorously for 60 seconds to ensure protein denaturation add_acn->vortex2 incubate Incubate at -20°C for 20 minutes to enhance precipitation vortex2->incubate centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C incubate->centrifuge transfer Transfer 200 µL of the clear supernatant to an autosampler vial centrifuge->transfer inject Inject into LC-MS/MS system transfer->inject

Caption: Step-by-step protein precipitation workflow.

Detailed Protocol:

  • Pipette 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50% methanol).

  • Vortex briefly for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma ensures efficient protein removal.[7]

  • Vortex the mixture vigorously for at least 60 seconds to ensure thorough mixing and complete protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.[6]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate 200 µL of the clear supernatant and transfer it to an autosampler vial for analysis. Avoid disturbing the protein pellet.

LC-MS/MS System and Conditions

The following parameters were optimized to achieve sensitive detection and symmetric peak shapes with a short run time. The use of a gradient elution ensures that the analyte is well-separated from any remaining matrix components.[9]

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Analytical Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 10% B (0.0-0.5 min), 10-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-10% B (3.5-3.6 min), 10% B (3.6-5.0 min)
Total Run Time 5.0 minutes
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 550°C
Ion Spray Voltage +5500 V
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Optimized LC-MS/MS instrumental parameters.

MRM Transitions

The MRM transitions were optimized by direct infusion of the analyte and internal standard into the mass spectrometer. The most intense and stable fragment ions were selected for quantification and qualification to ensure method specificity.[10]

Compound Precursor Ion (m/z) Product Ion (m/z) Transition Type
This compound176.2131.1Quantifier
176.2103.1Qualifier
This compound-d3 (IS)179.2134.1Quantifier

Table 2: Optimized Multiple Reaction Monitoring (MRM) transitions.

Bioanalytical Method Validation

The method was rigorously validated following the FDA Guidance for Industry on Bioanalytical Method Validation.[2][11] This process ensures that the method is reliable and reproducible for its intended use.[3] The key parameters and their acceptance criteria are summarized below.

Validation Parameter Methodology Acceptance Criteria
Selectivity Analysis of six different blank human plasma lots to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).[2]
Linearity & Range Eight-point calibration curve (1-1000 ng/mL) analyzed in triplicate on three separate days. Linear regression with 1/x² weighting.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in five replicates over three separate runs.Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).[2]
Lower Limit of Quant. (LLOQ)The lowest concentration on the calibration curve (1 ng/mL) that meets accuracy and precision criteria.Signal-to-noise ratio > 10. Accuracy and precision within ±20%.[2]
Matrix Effect Comparison of the analyte/IS peak area ratio in post-extraction spiked samples versus neat solutions at low and high QC concentrations.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Comparison of the analyte peak area in pre-extraction spiked samples versus post-extraction spiked samples at low, mid, and high QC concentrations.Recovery should be consistent and reproducible.
Stability QC samples subjected to various storage conditions: Freeze-thaw (3 cycles), bench-top (6h, RT), long-term (-80°C, 30 days), post-preparative (48h, 4°C).Mean concentration must be within ±15% of the nominal concentration.[12]

Table 3: Summary of Bioanalytical Method Validation parameters and acceptance criteria.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The method has been fully validated according to FDA guidelines and has demonstrated excellent selectivity, sensitivity, accuracy, and precision. This well-characterized and reliable assay is fit for purpose and can be confidently deployed in regulated bioanalytical laboratories to support drug development programs.

References

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved January 13, 2026, from [Link]

  • Kopec, S., et al. (2013). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Acta Biochimica Polonica, 60(4). Retrieved January 13, 2026, from [Link]

  • Zhang, N., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-7. Retrieved January 13, 2026, from [Link]

  • Vemula, P. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5013. Retrieved January 13, 2026, from [Link]

  • Gonda, S., et al. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 26(11), 3121. Retrieved January 13, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved January 13, 2026, from [Link]

  • Robles-Yan, Y., et al. (2023). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Retrieved January 13, 2026, from [Link]

  • Andersson, S., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry, 96(30), 11063–11070. Retrieved January 13, 2026, from [Link]

  • Darkoh, C., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(21), 7693-7698. Retrieved January 13, 2026, from [Link]

  • Andersson, S., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Retrieved January 13, 2026, from [Link]

  • Woźniak, E., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Agrobotanica, 65(1). Retrieved January 13, 2026, from [Link]

  • Attwa, M. W., et al. (2020). A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. Molecules, 25(22), 5431. Retrieved January 13, 2026, from [Link]

  • Lee, H. W., et al. (2015). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 115, 239-243. Retrieved January 13, 2026, from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). MRM transitions and LC-MS/MS conditions. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved January 13, 2026, from [Link]

  • Murugan, S., et al. (2013). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 6(4), 221-227. Retrieved January 13, 2026, from [Link]

  • Hamilton, M. (1988). Liquid chromatographic determination of indolidan and its dehydro metabolite in plasma. Use of the Varian AASP for solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 431(1), 103-11. Retrieved January 13, 2026, from [Link]

  • Mane, V. M., & Mhaske, N. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Creative Research Thoughts, 12(6). Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Parameters of the chosen MRM transitions. Retrieved January 13, 2026, from [Link]

  • Waters Corporation. (2011). Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology. Retrieved January 13, 2026, from [Link]

  • Waters Corporation. (n.d.). A Systematic Approach to Bioanalysis LC Method Development using UPLC. Retrieved January 13, 2026, from [Link]

  • Chace, D. H., et al. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. Metabolites, 13(5), 606. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). The list of transition reactions of MRM method. Retrieved January 13, 2026, from [Link]

  • Bertaccini, G., et al. (1983). Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. Clinical Chemistry, 29(5), 899-902. Retrieved January 13, 2026, from [Link]

  • van de Lagemaat, D., et al. (2019). Fast LC-ESI-MS/MS analysis and influence of sampling conditions for gut metabolites in plasma and serum. Scientific Reports, 9(1), 12384. Retrieved January 13, 2026, from [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved January 13, 2026, from [Link]

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  • de Rijke, Y. B., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 65(12), 1557-1566. Retrieved January 13, 2026, from [Link]

Sources

Application & Protocol Guide: Interrogating the Bioactivity of the 5-Methoxy-1,2-dimethyl-1H-indole Scaffold in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-methoxy-indole is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses specifically on the 5-Methoxy-1,2-dimethyl-1H-indole core structure. It is critical to distinguish this scaffold from the structurally related but pharmacologically distinct psychedelic tryptamine, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While 5-MeO-DMT's dimethyl groups are on a side chain at position C3, the 1,2-dimethyl substitution on the indole ring itself directs the compound's activity towards entirely different cellular targets.[3][4] This document details the established role of derivatives of the this compound core as potent, mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1).[5] We provide a scientific overview of the NQO1 enzyme as a therapeutic target, along with detailed, validated protocols for assessing the cytotoxicity and direct enzymatic inhibition of compounds based on this scaffold in relevant cancer cell models.

Part 1: Background & Mechanism of Action

The this compound Scaffold

The indole nucleus is a cornerstone of biologically active molecules. The addition of a methoxy group at the 5-position significantly modulates the electron density of the ring system, influencing its binding affinity and reactivity with various biological targets.[1][6] The specific scaffold of interest, this compound, features methyl groups at the N1 and C2 positions. This substitution pattern is found in a class of potent enzyme inhibitors, most notably the indolequinone derivative 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES-936) , a well-characterized inhibitor of NQO1.[5]

NQO1: A Key Target in Cancer Therapy

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a dual role in cellular metabolism. It is primarily a detoxification enzyme, catalyzing the two-electron reduction of quinones to hydroquinones, thereby preventing the formation of reactive oxygen species (ROS). However, in many solid tumors, including pancreatic, lung, and breast cancers, NQO1 is significantly overexpressed.[5] This overexpression can be exploited therapeutically:

  • Bioactivation: NQO1 can activate certain quinone-based prodrugs into potent cytotoxic agents specifically within the tumor microenvironment.

  • Enzyme Inhibition: Direct inhibition of NQO1 in cancer cells that have become dependent on its activity can lead to metabolic disruption, increased oxidative stress, and ultimately, cell death.

Derivatives of the this compound core, such as ES-936, function as mechanism-based or "suicide" inhibitors of NQO1.[5] They are processed by the enzyme, but instead of being released, they form a covalent adduct that irreversibly inactivates it. This makes them highly specific and potent modulators of NQO1 activity.

Visualizing the Mechanism of NQO1 Inhibition

The following diagram illustrates the proposed mechanism by which indolequinone inhibitors derived from this scaffold inactivate NQO1. The inhibitor enters the active site, and through the enzyme's reductive catalytic cycle, it becomes activated to form a highly reactive species that covalently modifies the enzyme, leading to its inactivation.

NQO1_Inhibition Proposed Mechanism of NQO1 Inhibition cluster_0 NQO1 Catalytic Cycle cluster_1 Inhibitor Interaction NQO1_ox NQO1 (Oxidized FAD) NQO1_red NQO1 (Reduced FADH2) NQO1_ox->NQO1_red Reduction NADP NADP+ NQO1_red->NADP e- Inhibitor 5-MeO-1,2-diMe-Indolequinone (e.g., ES-936) NQO1_red->Inhibitor Binds to Active Site NADPH NADPH NADPH->NQO1_ox e- Reactive_Intermediate Reactive Intermediate Inhibitor->Reactive_Intermediate Reductive Activation Inactive_Enzyme Covalently Modified Inactive NQO1 Reactive_Intermediate->Inactive_Enzyme Covalent Adduct Formation

Caption: Mechanism of NQO1 inactivation by an indolequinone inhibitor.

Part 2: Application I - Assessing Cytotoxicity in Cancer Cell Lines

The primary application for an NQO1 inhibitor is to assess its ability to kill cancer cells, particularly those with high NQO1 expression. A dose-response cytotoxicity assay is the foundational experiment.

Rationale & Experimental Design

This protocol uses a resazurin-based viability reagent to measure the metabolic activity of cells after treatment with the test compound. A reduction in metabolic activity is correlated with cell death. To demonstrate NQO1-dependent activity, it is crucial to compare the compound's effect on a cancer cell line with high NQO1 expression (e.g., MIA PaCa-2, pancreatic cancer) against one with low or no expression (e.g., Capan-1, pancreatic cancer).[5]

Detailed Protocol: Cell Viability Assay

Materials:

  • Test Compound (this compound derivative)

  • DMSO (Vehicle)

  • MIA PaCa-2 (NQO1-high) and Capan-1 (NQO1-low) cell lines

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom, black-walled cell culture plates

  • Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Positive Control (e.g., Doxorubicin or Staurosporine)

  • Multichannel pipette, sterile reservoirs

  • Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete growth medium to a concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of the 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • In a separate 96-well plate or in tubes, perform a serial dilution of the stock solution in complete medium to create 2X working concentrations. Aim for a final concentration range from 100 µM down to ~1 nM.

    • Prepare 2X working solutions for the vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (e.g., 10 µM Doxorubicin).

  • Cell Treatment:

    • Carefully remove 50 µL of media from each well of the cell plate.

    • Add 50 µL of the 2X compound dilutions, vehicle, or positive control to the appropriate wells. This brings the final volume to 100 µL and the compound concentrations to 1X.

    • Incubate the treated plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, monitoring for color change.

    • Read fluorescence on a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of "media + reagent only" blank wells from all other wells.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Representative Data Presentation
Compound IDCell LineNQO1 StatusIC₅₀ (µM)
Test Compound A MIA PaCa-2High1.8
Test Compound A Capan-1Low> 50
Doxorubicin MIA PaCa-2High0.5
Doxorubicin Capan-1Low0.7

Table 1: Hypothetical IC₅₀ values demonstrating NQO1-dependent cytotoxicity. The selectivity of Test Compound A for the NQO1-high cell line is a key indicator of on-target activity.

Part 3: Application II - Confirming Target Engagement

After observing cytotoxicity, it is essential to confirm that the compound directly inhibits its intended target, NQO1. This can be done using a cell-free enzymatic assay or by measuring NQO1 activity in lysates from treated cells.

Detailed Protocol: NQO1 Activity in Cell Lysates

Rationale: This protocol measures the activity of the NQO1 enzyme within cells that have been treated with the inhibitor. It confirms that the compound can enter the cell and engage its target. The assay relies on the NQO1-dependent reduction of a chromogenic substrate, menadione, which then reduces a tetrazolium salt (MTT) to a colored formazan product.

Materials:

  • Cells treated with the test compound for a set time (e.g., 24 hours).

  • Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 0.5% Triton X-100, protease inhibitors).

  • BCA Protein Assay Kit.

  • Assay Buffer (25 mM Tris-HCl pH 7.4).

  • Reagents: FAD (flavin adenine dinucleotide), Glucose-6-phosphate (G6P), G6P Dehydrogenase, NADP+, Menadione, MTT.

  • Dicoumarol (a known NQO1 inhibitor, for control).

  • 96-well clear, flat-bottom plate.

  • Spectrophotometer capable of reading absorbance at 610 nm.

Procedure:

  • Cell Lysis & Protein Quantification:

    • Treat cells in a 6-well plate with the test compound (e.g., at its IC₅₀ and 10x IC₅₀) for 24 hours. Include a vehicle control.

    • Wash cells with cold PBS, then add 100 µL of Lysis Buffer. Scrape cells and collect the lysate.

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Assay Preparation:

    • Prepare the NQO1 Reaction Mix in Assay Buffer: 0.7 mg/mL MTT, 50 µM Menadione, 1 mM G6P, 2 units/mL G6P Dehydrogenase, 30 µM NADP+, and 5 µM FAD.

    • In the 96-well plate, add 20 µg of protein lysate to each well. Add Assay Buffer to bring the volume to 50 µL.

    • To a set of control wells, add 5 µL of Dicoumarol (100 µM) to confirm that the measured activity is NQO1-specific.

  • Enzymatic Reaction & Measurement:

    • Initiate the reaction by adding 150 µL of the NQO1 Reaction Mix to each well.

    • Immediately measure the absorbance at 610 nm every minute for 30 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (Vmax; change in absorbance per minute) for each sample.

    • Subtract the rate of the Dicoumarol-inhibited wells from all other wells to get the NQO1-specific activity.

    • Express the activity of compound-treated samples as a percentage of the vehicle-treated control.

Visualization of Experimental Workflow

workflow start Seed Cells (6-well plate) treat Treat with Compound and Vehicle Control (24 hours) start->treat lyse Wash with PBS & Lyse Cells treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify setup Setup Assay Plate: - 20µg Lysate/well - Add Dicoumarol (Control) quantify->setup react Add NQO1 Reaction Mix setup->react measure Kinetic Read at 610 nm (30 minutes) react->measure analyze Calculate Vmax & Normalize to Vehicle measure->analyze

Caption: Workflow for measuring NQO1 activity in cell lysates.

References

  • Glancy, B., et al. (2021). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Halberstadt, A. L., et al. (2019). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Psychopharmacology. Available at: [Link]

  • Tsvetkov, P., et al. (2006). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Clinical Cancer Research. Available at: [Link]

  • Blough, B. E., et al. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy-N,N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience. Available at: [Link]

  • Tabernero, R., et al. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Biswal, S., et al. (2012). Indole: The molecule of diverse biological activities. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

Sources

Protocol for assessing the antiproliferative activity of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Protocol for Assessing the Antiproliferative Activity of 5-Methoxy-1,2-dimethyl-1H-indole

Introduction and Scientific Context

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer effects.[3][4] The addition of a methoxy group to the indole scaffold, in particular, has been shown to enhance the antiproliferative properties of these molecules.[3][5] This has led to significant interest in compounds like this compound as potential candidates for novel cancer therapeutics.

This document provides a detailed, field-proven protocol for evaluating the in vitro antiproliferative activity of this compound. The primary methodology described is the Sulforhodamine B (SRB) assay, a robust and highly reproducible method for assessing cell density based on the measurement of total cellular protein content.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind critical experimental choices, ensuring data integrity and reproducibility.

Assay Principle: The Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[8][9] Its underlying principle is the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[6][7] The protocol involves fixing the cells with trichloroacetic acid (TCA), which simultaneously adheres them to the plate and precipitates cellular proteins. After staining with SRB, unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution. The absorbance of this solution, measured spectrophotometrically, is directly proportional to the total cellular protein mass, which serves as a reliable proxy for the total cell number.[6][9]

Unlike metabolic assays such as the MTT assay, the SRB assay is less susceptible to interference from compounds that may alter cellular metabolism without affecting cell viability.[7] This makes it a highly reliable and cost-effective method for high-throughput screening of potential anticancer agents.[6]

Materials and Reagents

Test Compound and Controls
  • This compound: Purity >95%.

  • Vehicle Control: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Positive Control: Doxorubicin hydrochloride, or another established cytotoxic agent.

Cell Lines

A panel of human cancer cell lines is recommended to assess the breadth of activity. The NCI-60 panel provides a standardized platform for such screenings.[10] For initial studies, a smaller, representative panel is sufficient:

  • MCF-7: Human breast adenocarcinoma (ATCC® HTB-22™).

  • A549: Human lung carcinoma (ATCC® CCL-185™).

  • HCT-116: Human colon carcinoma (ATCC® CCL-247™).

  • HepG2: Human liver carcinoma (ATCC® HB-8065™).

Reagents and Consumables
  • Cell Culture Media: DMEM or RPMI-1640, as recommended for each cell line.

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin solution (10,000 U/mL).

  • Dissociation Agent: 0.25% Trypsin-EDTA solution.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Fixative Solution: 10% (w/v) Trichloroacetic acid (TCA), cold (4°C).

  • Staining Solution: 0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid.

  • Wash Solution: 1% (v/v) Acetic acid.

  • Solubilization Buffer: 10 mM Tris base solution, pH 10.5.

  • Labware: Sterile 96-well flat-bottom cell culture plates, serological pipettes, multichannel pipettes, cell culture flasks, and reagent reservoirs.

Equipment
  • Laminar flow hood (Class II).

  • Humidified incubator (37°C, 5% CO₂).

  • Inverted microscope.

  • Microplate spectrophotometer (reader) capable of measuring absorbance at 510-540 nm.

  • Centrifuge for cell harvesting.

Experimental Workflow Diagram

The overall workflow for the SRB assay is depicted below. This diagram outlines the major stages from initial cell culture to final data acquisition, providing a clear visual guide to the protocol.

SRB_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: SRB Assay cluster_analysis Phase 4: Data Analysis start Start: Propagate Cancer Cell Lines seed Seed Cells into 96-Well Plates start->seed incubate_attach Incubate (24h) for Cell Attachment seed->incubate_attach add_compound Add Compound/Controls to Wells incubate_attach->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound incubate_treat Incubate (48-72h) for Antiproliferative Effect add_compound->incubate_treat fix Fix Cells with Cold 10% TCA incubate_treat->fix wash1 Wash 4x with Water & Air Dry fix->wash1 stain Stain with 0.4% SRB wash1->stain wash2 Wash 4x with 1% Acetic Acid & Air Dry stain->wash2 solubilize Solubilize Bound Dye with 10mM Tris Base wash2->solubilize read Read Absorbance at 540 nm solubilize->read calculate Calculate % Growth Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: High-level workflow for the SRB antiproliferation assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format.

Step 1: Cell Seeding
  • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension in complete culture medium to the predetermined optimal seeding density (typically 5,000-10,000 cells/well).

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Scientist's Note: The optimal seeding density should be determined empirically for each cell line to ensure that cells are in an exponential growth phase at the end of the incubation period and that the absorbance values for untreated controls fall within the linear range of the microplate reader.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

Step 2: Compound Preparation and Treatment
  • Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).

  • After the 24-hour attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various compound dilutions to the appropriate wells. Include the following controls:

    • Treated Wells: A range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Vehicle Control Wells: Medium with the same final concentration of DMSO as the treated wells (e.g., 0.5%).

    • Untreated Control Wells: Medium only.

    • Positive Control Wells: Medium with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubate the plate for an additional 48 to 72 hours.

Step 3: Cell Fixation and Staining
  • Carefully add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium and incubate at 4°C for 1 hour.

    • Scientist's Note: Adding TCA directly to the medium ensures that both attached and detached (but still viable) cells are fixed. Cold TCA is crucial for efficient protein precipitation.

  • Gently wash the plates four times with slow-running tap water or deionized water. Remove excess water by inverting the plate and tapping it firmly on a paper towel.[9]

  • Allow the plates to air-dry completely at room temperature.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[7][8]

    • Critical Point: Inconsistent or insufficient washing is a major source of error. Ensure all unbound dye is removed to minimize background signal.[9]

  • Allow the plates to air-dry completely.

Step 4: Solubilization and Absorbance Measurement
  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.

  • Measure the optical density (OD) at 540 nm using a microplate reader.

Data Analysis and Presentation

Calculation of Growth Inhibition

The percentage of growth inhibition is calculated relative to the untreated control wells.

Formula: Percentage Growth Inhibition (%) = [1 - (Mean OD_Treated / Mean OD_Untreated)] * 100

Determination of IC₅₀

The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell growth.

  • Plot the Percentage Growth Inhibition on the Y-axis against the logarithm of the compound concentration on the X-axis.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to fit the data and calculate the precise IC₅₀ value.

Data Presentation Table

Results should be summarized in a clear, tabular format for easy comparison across different cell lines.

Compound Cell Line IC₅₀ (µM) ± SD
This compoundMCF-7 (Breast)Experimental Value
A549 (Lung)Experimental Value
HCT-116 (Colon)Experimental Value
HepG2 (Liver)Experimental Value
Doxorubicin (Positive Control)MCF-7 (Breast)Experimental Value
A549 (Lung)Experimental Value
HCT-116 (Colon)Experimental Value
HepG2 (Liver)Experimental Value
Data should be presented as the mean ± standard deviation from at least three independent experiments.

Mechanistic Insights and Follow-Up Studies

A significant antiproliferative effect, indicated by a low IC₅₀ value, warrants further investigation to understand the underlying mechanism of action. Indole derivatives have been reported to exert their effects through various pathways, most commonly by inducing cell cycle arrest and/or apoptosis.[1][11][12]

Cell_Cycle_Inhibition G1 G1 Phase (Growth) Checkpoint G1->Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Compound 5-Methoxy-1,2-dimethyl- 1H-indole Compound->Checkpoint Inhibition Checkpoint->S G1/S Transition

Caption: Potential mechanism: Inhibition of the G1/S cell cycle transition.

Recommended Secondary Assays:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound causes cell accumulation in a specific phase of the cell cycle (e.g., G1, S, or G2/M).[12][13]

  • Apoptosis Assay: Employ Annexin V/PI staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells, confirming if the compound induces programmed cell death.[11]

  • Western Blot Analysis: Probe for key proteins involved in cell cycle regulation (e.g., Cyclin D1, CDK4, p21) or apoptosis (e.g., Caspase-3, PARP, Bax, Bcl-2) to elucidate the specific molecular pathways being modulated.[12][14]

References

  • Al-Ostoot, F.H., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug Design, Development and Therapy, 13, 3069–3078. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray Website. [Link]

  • Kasinski, A.L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). [Link]

  • Gali-Muhtasib, H., et al. (2008). Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. PMC. [Link]

  • Cytion. Screening Anticancer Drugs with NCI Lines. Cytion Website. [Link]

  • AddexBio. Cancer Cell Line Screening (CCP-58). AddexBio Website. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences Website. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Al-Malki, A.L., et al. (2021). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Al-Suhaimi, E.A., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. [Link]

  • Purandharan, A., et al. (2024). Cytotoxicity study of some indole derivatives. Madridge Journal of Pharmaceutical Research. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]

  • Cytion. Screening Anticancer Drugs with NCI Lines. Cytion Website. [Link]

  • Canvax Biotech. (2023). SRB Cytotoxicity Assay. Canvax Biotech. [Link]

  • Lee, D., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Springer Nature. [Link]

  • ResearchGate. Reported indole derivatives with apoptotic activity. ResearchGate. [Link]

  • Al-Ostoot, F.H., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. PubMed. [Link]

  • ResearchGate. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. ResearchGate. [Link]

  • ResearchGate. (2018). Antiproliferative Effect of Indole Phytoalexins. ResearchGate. [Link]

  • ResearchGate. (2014). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. ResearchGate. [Link]

  • Taylor & Francis Online. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of the Serbian Chemical Society. [Link]

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Application Note: Advanced Derivatization Strategies for the Bioanalysis of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification of novel psychoactive substances and their metabolites, such as 5-Methoxy-1,2-dimethyl-1H-indole (5-MDMI), in complex biological matrices presents significant analytical challenges. These challenges often include low endogenous concentrations, poor chromatographic retention, and insufficient detector response. Chemical derivatization offers a robust strategy to overcome these limitations by modifying the analyte to enhance its physicochemical properties for analysis. This application note provides a comprehensive guide with detailed protocols for the derivatization of 5-MDMI for bioanalytical applications. We explore two distinct pre-column derivatization methodologies: one for enhancing UV/Visible detection via reaction with p-dimethylaminocinnamaldehyde (DMACA) and another for fluorescence detection. Furthermore, a comparative direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented as a benchmark for high-sensitivity applications. This guide is designed for researchers, scientists, and drug development professionals seeking to establish reliable and sensitive assays for indole-based compounds.

Introduction: The Analytical Challenge of 5-MDMI

This compound (5-MDMI) is an indole derivative of interest in pharmacological and toxicological research. Like many indole-containing molecules, its analysis in biological fluids such as plasma, serum, or urine is complicated by its chemical nature. The native molecule lacks a strong chromophore for high-sensitivity UV detection and may exhibit suboptimal ionization efficiency for mass spectrometry. Bioanalytical method development for such compounds necessitates strategies that can reliably achieve low limits of quantification (LLOQ) as required by regulatory standards.[1][2][3]

Chemical derivatization is a powerful technique to chemically modify an analyte, thereby improving its detectability and/or chromatographic behavior.[4][5] By introducing a moiety with strong UV absorbance or fluorescence, derivatization can significantly lower detection limits for HPLC-based methods. This note details the rationale, mechanisms, and step-by-step protocols for derivatizing 5-MDMI.

Analyte Characteristics & Derivatization Rationale

The structure of 5-MDMI features an electron-rich indole nucleus, activated by a methoxy group at the 5-position.[6] Crucially, the C3 position of the indole ring is unsubstituted, making it a prime target for electrophilic substitution reactions. This reactivity is the cornerstone of the derivatization strategies presented herein.

Key Reactive Site:

  • C3 Position: The nucleophilic character of the C3 carbon on the indole ring allows for reaction with strong electrophiles to form a stable derivative.

The goal of derivatization is to attach a tag that confers superior analytical properties:

  • For HPLC-UV/Vis: Introduce a chromophore that absorbs strongly at a wavelength where matrix interference is minimal.

  • For HPLC-Fluorescence: Introduce a fluorophore to enable highly sensitive and selective detection.

G cluster_analyte This compound (5-MDMI) cluster_strategy Derivatization Strategy cluster_methods Resulting Methods Analyte Structure: Indole nucleus -OCH3 at C5 -CH3 at N1 -CH3 at C2 Unsubstituted C3 Properties Analytical Properties: - Weak UV Chromophore - Moderate Polarity - Suboptimal Ionization Analyte->Properties Challenge Bioanalytical Challenge: Low sensitivity in biological matrices Properties->Challenge Rationale Rationale: Exploit nucleophilic C3 position for electrophilic substitution Challenge->Rationale Goal Goal: Attach a tag to enhance detection Method_UV Enhanced UV/Vis Detection Goal->Method_UV Method_FL Enhanced Fluorescence Detection Goal->Method_FL Method_MS Improved LC-MS/MS Amenability (Optional) Goal->Method_MS

Caption: Logical workflow for derivatizing 5-MDMI.

Protocol 1: Derivatization for Enhanced UV/Visible Detection

This protocol utilizes p-dimethylaminocinnamaldehyde (DMACA), which reacts with indoles at the C3 position to form a brightly colored Schiff base derivative that absorbs strongly in the visible region (~625 nm).[7][8][9] This shifts detection away from the crowded UV region (<300 nm) where many endogenous matrix components interfere.

Principle & Reaction Mechanism

The reaction is an acid-catalyzed electrophilic substitution. The protonated aldehyde acts as the electrophile, attacking the C3 position of the indole ring.

G cluster_conditions Reaction Conditions Indole 5-MDMI (at C3) Product Colored Schiff Base Derivative (λmax ≈ 625 nm) Indole->Product DMACA DMACA (p-dimethylaminocinnamaldehyde) DMACA->Product Condition Acidic Environment (e.g., Formic Acid) Room Temperature

Caption: Reaction of 5-MDMI with DMACA.

Detailed Experimental Protocol

Materials:

  • Biological matrix (plasma, serum, urine)

  • 5-MDMI standard and Internal Standard (IS), e.g., a stable isotope-labeled 5-MDMI or a structural analog.

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • p-dimethylaminocinnamaldehyde (DMACA)

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes, vortex mixer, centrifuge

Protocol Steps:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of blank matrix, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization Reaction:

    • Prepare the DMACA reagent: 0.2% (w/v) DMACA in a 1:1 mixture of Methanol and 6M Formic Acid. Prepare this reagent fresh daily.

    • To the 300 µL of supernatant, add 100 µL of the DMACA reagent.

    • Vortex for 30 seconds.

    • Allow the reaction to proceed for 15 minutes at room temperature, protected from light. A distinct color change should be observed.

  • Sample Injection:

    • After incubation, transfer the sample to an HPLC vial.

    • Inject an appropriate volume (e.g., 10 µL) into the HPLC-UV/Vis system.

Typical HPLC-UV/Vis Conditions
ParameterRecommended Setting
Column C18 reverse-phase, e.g., 100 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection λ 625 nm

Protocol 2: Derivatization for Enhanced Fluorescence Detection

For assays requiring even greater sensitivity, fluorescence detection is a powerful alternative. This protocol adapts a known reaction for indoles, using benzylamine in the presence of an oxidizing agent to form a highly fluorescent derivative.[10]

Principle & Reaction Mechanism

This reaction involves the oxidative coupling of the indole with benzylamine. The exact mechanism is complex but results in a rigid, conjugated system that exhibits strong fluorescence.

Detailed Experimental Protocol

Materials:

  • All materials from Protocol 1, plus:

  • Benzylamine

  • Potassium Hexacyanoferrate(III)

  • Borate Buffer (0.1 M, pH 9.5)

Protocol Steps:

  • Sample Preparation:

    • Follow Step 1 (Protein Precipitation) from Protocol 3.2.

    • After transferring the supernatant, evaporate it to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of borate buffer (pH 9.5).

  • Derivatization Reaction:

    • Prepare Derivatization Reagent A: 1% (v/v) Benzylamine in Methanol.

    • Prepare Derivatization Reagent B: 0.1% (w/v) Potassium Hexacyanoferrate(III) in water.

    • To the reconstituted sample, add 25 µL of Reagent A. Vortex.

    • Add 25 µL of Reagent B. Vortex thoroughly.

    • Incubate the reaction mixture at 60°C for 20 minutes in a heating block.

    • After incubation, cool the sample to room temperature.

  • Sample Injection:

    • Transfer the final mixture to an HPLC vial.

    • Inject 10 µL into the HPLC-FLD system.

Typical HPLC-FLD Conditions
ParameterRecommended Setting
Column C18 reverse-phase, e.g., 100 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Start at 20% B, ramp to 80% B over 10 min, re-equilibrate
Flow Rate 0.5 mL/min
Column Temp. 35°C
Detection (FLD) Excitation (λex): 345 nm / Emission (λem): 480 nm

Comparative Method: Direct LC-MS/MS Analysis

While derivatization is powerful, direct analysis by LC-MS/MS remains the gold standard for specificity and sensitivity in many regulated bioanalytical laboratories.[11][12][13] It avoids the extra sample handling steps and potential variability of a derivatization reaction. A stable isotope-labeled (SIL) internal standard is highly recommended for this approach to correct for matrix effects and instrument variability.[14]

Protocol for Direct LC-MS/MS
  • Sample Preparation:

    • Follow Step 1 (Protein Precipitation) from Protocol 3.2.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% A, 10% B).

  • LC-MS/MS Conditions:

ParameterRecommended Setting
LC System UHPLC System
Column C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions 5-MDMI: m/z 176.2 → 134.1 (Proposed; requires optimization) IS (SIL): m/z 179.2 → 137.1 (for d3-methyl)

Bioanalytical Method Validation (BMV)

Regardless of the chosen methodology, a rigorous validation is required to ensure the assay is fit-for-purpose. All validation experiments should be conducted in accordance with current regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[1][2][15]

Key Validation Parameters:

  • Selectivity and Specificity: Absence of interference at the retention times of the analyte and IS.

  • Calibration Curve: Linearity, range, and weighting model.

  • Accuracy and Precision: Intra- and inter-day performance at multiple QC levels.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ).

  • Matrix Effect: Assessment of ionization suppression or enhancement.

  • Recovery: Extraction efficiency of the analyte and IS.

  • Stability: Freeze-thaw, bench-top, long-term, and post-preparative stability.[16]

G Start Start: Bioanalytical Method Development Selectivity Selectivity & Specificity Start->Selectivity Calibration Calibration Curve (Linearity, LLOQ) Selectivity->Calibration Accuracy Accuracy & Precision Calibration->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability Validated Method Validated: Ready for Sample Analysis Stability->Validated

Caption: Core workflow for bioanalytical method validation.

Data Comparison and Method Selection

The choice of method depends on the specific requirements of the study, including required sensitivity, available equipment, and sample throughput.

FeatureDerivatization (UV/Vis)Derivatization (Fluorescence)Direct LC-MS/MS
Selectivity Good to ExcellentExcellentSuperior
Sensitivity (Typical LLOQ) 5-50 ng/mL0.1-10 ng/mL< 0.1 ng/mL
Equipment Requirement HPLC-UV/VisHPLC-FLDLC-MS/MS
Throughput ModerateModerateHigh (with automation)
Method Development Cost LowLow to ModerateHigh
Consumable Cost LowLowHigh
Primary Advantage Accessibility, RobusHigh SensitivityUnmatched Specificity

Conclusion

The derivatization of this compound is a highly effective strategy for enabling its reliable quantification in challenging biological matrices. Reaction with DMACA provides a simple and robust method for HPLC-UV/Vis analysis with excellent selectivity. For applications demanding higher sensitivity, derivatization to form a fluorescent product is a superior option. While direct LC-MS/MS analysis offers the ultimate in performance, the derivatization protocols outlined in this guide provide accessible, high-performance alternatives for laboratories and establish a strong foundation for the development of validated bioanalytical methods.

References

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Solid-Phase Synthesis of Tryptamine Analogs from 5-Methoxyindoles: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 5-Methoxytryptamines and the Efficiency of Solid-Phase Synthesis

The 5-methoxyindole scaffold is a cornerstone in the development of novel therapeutics targeting the central nervous system. Tryptamine analogs derived from this core structure, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have garnered significant attention for their potent interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][2] Research suggests these compounds hold promise as rapid-acting antidepressants and potential treatments for a range of neuropsychiatric disorders, including anxiety and stress-related conditions.[1][2][3][4] The therapeutic potential of these molecules has fueled a demand for efficient and versatile synthetic methodologies to generate diverse libraries of analogs for structure-activity relationship (SAR) studies and drug discovery.

Solid-phase organic synthesis (SPOS) offers a robust and streamlined alternative to traditional solution-phase methods for the preparation of such compound libraries.[5] The core principle of SPOS involves the attachment of a starting material to an insoluble polymer support (resin), allowing for the sequential addition of reagents in solution. Excess reagents and byproducts are easily removed by simple filtration and washing, obviating the need for complex chromatographic purification after each step.[6][7] This approach is particularly amenable to automation and parallel synthesis, significantly accelerating the drug discovery process.

This application note provides a detailed guide to the solid-phase synthesis of tryptamine analogs, with a specific focus on derivatives of 5-methoxyindole. We will explore the rationale behind the selection of resins and linkers, provide step-by-step protocols for key synthetic transformations, and discuss strategies for the final cleavage and purification of the target compounds.

Choosing the Right Tools: A Guide to Resins and Linkers for Tryptamine Synthesis

The success of any solid-phase synthesis is critically dependent on the choice of the solid support and the linker that tethers the molecule of interest to it.[7][8] The resin must be chemically inert to the reaction conditions and possess good swelling properties in a variety of solvents to ensure the accessibility of the reactive sites.[6][7] The linker, on the other hand, must be stable throughout the synthetic sequence and allow for the clean release of the final product under specific, controlled conditions.

Resin Selection: Polystyrene-Based Supports

For the synthesis of small organic molecules like tryptamine analogs, cross-linked polystyrene resins are a common and cost-effective choice.[6][7] The degree of cross-linking, typically with divinylbenzene (DVB), influences the resin's swelling characteristics and mechanical stability.[6]

  • Wang Resin: This resin is functionalized with a 4-hydroxymethylphenoxymethyl linker, making it suitable for the synthesis of molecules with a C-terminal carboxylic acid.[8][9][10] While extensively used in peptide synthesis, its application in tryptamine synthesis would typically involve a strategy where the indole is attached via a different functional group or where the final product is a tryptamine-containing peptide. Alkylation of the sensitive tryptophan indole ring by the linker during trifluoroacetic acid (TFA) cleavage has been reported as a potential side reaction.[4]

  • Rink Amide Resin: This is a popular choice for the synthesis of peptide amides and other molecules with a C-terminal amide functionality.[11][12][13][14][15] The linker is designed to be cleaved under acidic conditions (e.g., TFA) to release the final product as an amide.[12][14] This resin is particularly well-suited for the synthesis of tryptamine analogs where a C-terminal amide is desired.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin offers the advantage of very mild cleavage conditions (e.g., 1-5% TFA in dichloromethane), allowing for the release of the product with its acid-labile side-chain protecting groups still intact.[12][16] This feature is particularly useful for the synthesis of protected fragments that can be used in subsequent solution-phase manipulations.[12]

Linker Strategies: Beyond Simple Attachment

The choice of linker dictates the functionality of the final product and the conditions required for its release.

  • Traceless Linkers: In an ideal scenario, the linker leaves no chemical trace on the final molecule after cleavage.[14][17] Silyl linkers are a prime example, where the silicon-aryl bond can be cleaved with acid, replacing the silicon atom with a hydrogen.[7][14] This strategy is highly desirable for generating libraries of drug-like small molecules where extraneous functional groups are undesirable.

  • Safety-Catch Linkers: This sophisticated strategy involves a linker that is stable to a particular set of reaction conditions but can be "activated" by a specific chemical transformation to become labile to those same conditions.[2][18][19][20] This provides an additional layer of control and orthogonality in the synthetic scheme. For example, a linker might be stable to a base but, after an oxidation step, becomes cleavable by that same base.[2]

Visualizing the Workflow: A Generalized Solid-Phase Approach

The following diagram illustrates a generalized workflow for the solid-phase synthesis of tryptamine analogs. The specific choice of resin, linker, and reaction conditions will be detailed in the subsequent protocols.

Caption: Generalized workflow for solid-phase synthesis of tryptamine analogs.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the solid-phase synthesis of N,N-dialkylated 5-methoxytryptamine analogs.

Protocol 1: Synthesis of 5-Methoxytryptamine and Immobilization on Vinylsulfonylmethyl Polystyrene Resin

This protocol is adapted from a reported procedure and utilizes a safety-catch linker strategy.[2]

Part A: Solution-Phase Synthesis of 5-Methoxytryptamine

  • Oxalyl Chloride Acylation: Suspend 5-methoxyindole (1.0 g, 6.8 mmol) in diethyl ether (25 mL) and add oxalyl chloride (1.78 mL, 20.4 mmol). Reflux the mixture for 6 hours. Cool to room temperature and filter the resulting solid.

  • Amidation: Treat the filtered solid with 0.5 M ammonia in dioxane (25 mL) and stir at room temperature for 8 hours. Filter the resulting 5-methoxyindole-3-oxalylamide.

  • Reduction: Suspend the oxalylamide in tetrahydrofuran (THF) and add lithium aluminum hydride (LAH) in portions. Reflux the mixture until the reaction is complete (monitor by TLC). Carefully quench the reaction with water and work up to obtain crude 5-methoxytryptamine.

Part B: Immobilization on Solid Support

  • Resin Swelling: Swell vinylsulfonylmethyl polystyrene resin (1.8 g, 2 mmol, 1.12 mmol/g) in N,N-dimethylformamide (DMF).

  • Attachment: Add the crude 5-methoxytryptamine dissolved in DMF (35 mL) to the swollen resin and agitate at room temperature for 16 hours.

  • Washing: Wash the resin sequentially with dichloromethane (DCM), DMF, water, and methanol. Repeat the washing cycle four times and dry the resin under vacuum.

Protocol 2: On-Resin N,N-Dimethylation and Cleavage

This protocol details the on-resin modification of the immobilized tryptamine and its subsequent cleavage from the solid support.[2]

  • Activation of the Safety-Catch Linker: Suspend the resin-bound 5-methoxytryptamine (150 mg, 0.15 mmol) in DMF (2.0 mL) and treat with methyl iodide (96 µL, 1.5 mmol). Agitate at room temperature for 8 hours. This step quaternizes the nitrogen of the linker, making it susceptible to elimination.

  • Washing: Wash the resin sequentially with DCM, DMF, water, and methanol, repeating the cycle four times.

  • Cleavage (Hofmann Elimination): Suspend the resin in DCM (2.0 mL) and add N,N-diisopropylethylamine (DIPEA) (392 µL, 2.25 mmol). Agitate at room temperature for 24 hours.

  • Product Isolation: Filter the resin and wash with DCM. Combine the filtrate and washings and concentrate in vacuo to yield 5-methoxy-N,N-dimethyltryptamine.

Quantitative Data Summary

StepStarting MaterialReagentsProductYield
Solution Phase 5-Methoxyindole1. Oxalyl chloride2. NH3 in dioxane3. LiAlH45-MethoxytryptamineNot specified (used crude)
Immobilization Crude 5-MethoxytryptamineVinylsulfonylmethyl polystyrene resin, DMFResin-bound 5-methoxytryptamineNot specified
On-Resin Rxn & Cleavage Resin-bound 5-methoxytryptamine1. MeI2. DIPEA5-MeO-DMT88%
Protocol 3: General Procedure for Reductive Amination on a Solid Support

This protocol describes a general method for the diversification of the tryptamine side chain via reductive amination on a solid support.[3][17][21][22] This would typically be performed after the tryptamine scaffold has been assembled on the resin.

  • Resin Preparation: Start with the resin-bound tryptamine. If the primary amine is protected (e.g., with Fmoc), deprotect using 20% piperidine in DMF.

  • Imine Formation: Swell the resin in a suitable solvent (e.g., 1% acetic acid in DMF). Add an excess of the desired aldehyde or ketone (5-10 equivalents). Agitate the mixture at room temperature for 1-4 hours.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (5-10 equivalents) and continue to agitate for 12-24 hours.

  • Washing: Wash the resin thoroughly with DMF, methanol, and DCM to remove excess reagents and byproducts.

The Final Step: Cleavage and Deprotection

The cleavage of the synthesized tryptamine analog from the resin is a critical step that can significantly impact the final yield and purity.[23] The choice of cleavage cocktail depends on the nature of the linker and the presence of any acid-sensitive protecting groups on the molecule.

For acid-labile linkers like those on Wang and Rink Amide resins, a solution of trifluoroacetic acid (TFA) is commonly used.[1][16][23] However, the indole nucleus of tryptophan and its analogs is susceptible to alkylation by carbocations generated during the cleavage process.[4][6] To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap these reactive species.[23]

A Recommended Cleavage Cocktail: Reagent K

Reagent K is a widely used cleavage cocktail for peptides containing sensitive residues like tryptophan and is suitable for the cleavage of tryptamine analogs from acid-labile resins.[18][24]

  • Composition:

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

Cleavage Protocol:

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage: Add Reagent K to the resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Isolation: Filter the resin and wash with additional TFA. Concentrate the combined filtrates under reduced pressure.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation or filtration and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Cleavage Mechanism

The following diagram illustrates the acid-catalyzed cleavage of a tryptamine analog from a Rink Amide resin.

Caption: Acid-catalyzed cleavage of a tryptamine analog from Rink Amide resin.

Conclusion: A Powerful Strategy for Tryptamine Analog Synthesis

Solid-phase organic synthesis provides a powerful and efficient platform for the generation of diverse libraries of 5-methoxytryptamine analogs. By carefully selecting the appropriate resin, linker, and synthetic route, researchers can rapidly access a wide range of compounds for biological evaluation. The protocols and strategies outlined in this application note offer a robust starting point for laboratories engaged in the discovery and development of novel tryptamine-based therapeutics. The ability to streamline synthesis and purification through solid-phase techniques will undoubtedly continue to accelerate progress in this exciting field of medicinal chemistry.

References

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  • Reckweg, J. T., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128-146. Available at: [Link]

  • The Hive. Solid-Phase Synthesis of 5-MeO-DMT (or DMT). Available at: [Link]

  • Aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Available at: [Link]

  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Available at: [Link]

  • CDN. Cleavage Cocktail Selection. Available at: [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS combinatorial science, 17(3), 152–155. Available at: [Link]

  • ResearchGate. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Available at: [Link]

  • Request PDF. A safety catch linker for Fmoc-based assembly of constrained cyclic peptides. Available at: [Link]

  • Noki, S., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210. Available at: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Aapptec Peptides. Wang Resin. Available at: [Link]

  • Combinatorial Chemistry Review. Traceless Linkers. Available at: [Link]

  • Gold, J. M., et al. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry, 10(25), 3365-3372. Available at: [Link]

  • Gatchie, L., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug testing and analysis, 4(11), 892-903. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Solid Phase Peptide Synthesis: The Role of Rink Amide-AM Resin. Available at: [Link]

  • Sunresin. Solid Phase Peptide Synthesis Resin. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Cleavage from Resin. Available at: [Link]

  • Request PDF. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Available at: [Link]

  • ResearchGate. Silane-based reductive amination on solid phase. Reagents and conditions. Available at: [Link]

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Application Notes and Protocols: Synthesis of Melatonin from 5-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of Melatonin (N-acetyl-5-methoxytryptamine) utilizing 5-methoxyindole derivatives as key precursors. Melatonin is a neurohormone of significant interest in pharmacology and medicine for its central role in regulating circadian rhythms. While biological pathways are well-understood, efficient and scalable chemical synthesis is paramount for research and pharmaceutical production. This document details two primary synthetic strategies, providing step-by-step protocols, mechanistic insights, and comparative data. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and high purity of the final product.

Introduction: The Chemical Significance of 5-Methoxyindoles in Melatonin Synthesis

Melatonin (N-acetyl-5-methoxytryptamine) is an indoleamine hormone synthesized in the pineal gland of vertebrates.[1] Its synthesis and secretion are regulated by light exposure, establishing it as a master regulator of the sleep-wake cycle.[1] The biological pathway begins with the amino acid L-tryptophan, which is converted through several enzymatic steps to serotonin, and finally to melatonin.[2][3]

For therapeutic and research applications, chemical synthesis offers a reliable and high-purity source of melatonin. Several industrial methods have been developed, many of which leverage the nucleophilic character of the C-3 position on the indole ring.[4][5] 5-Methoxyindole and its derivatives, such as 5-methoxytryptamine, are the most crucial intermediates in these synthetic routes, providing the core structure of the final melatonin molecule.[5][6]

This guide focuses on established and efficient laboratory-scale syntheses starting from 5-methoxyindole derivatives, explaining the chemical logic that underpins these transformations.

Primary Synthetic Pathway: N-Acetylation of 5-Methoxytryptamine

The most direct and widely adopted chemical synthesis of melatonin involves the N-acetylation of 5-methoxytryptamine. This two-step approach, starting from the parent 5-methoxyindole, is efficient and scalable.

Workflow Overview

The overall transformation involves introducing an aminoethyl side chain at the C-3 position of 5-methoxyindole to form 5-methoxytryptamine, followed by the acetylation of the primary amine.

G A 5-Methoxyindole B Intermediate (e.g., 5-Methoxyindole-3-acetonitrile) A->B Side-chain attachment C 5-Methoxytryptamine B->C Reduction D Melatonin (N-acetyl-5-methoxytryptamine) C->D N-Acetylation

Figure 1: General workflow for melatonin synthesis from 5-methoxyindole.

Protocol 1: Classical N-Acetylation using Acetic Anhydride

This method is a robust and historically significant procedure for the final step in melatonin synthesis. It utilizes acetic anhydride as the acetylating agent and pyridine as both a solvent and a base to neutralize the acetic acid byproduct.

Scientific Rationale: 5-Methoxytryptamine is a nucleophilic primary amine. Acetic anhydride is a powerful electrophilic acetylating agent. The reaction proceeds via nucleophilic acyl substitution. Pyridine, a weak base, serves two critical functions: it acts as a solvent to dissolve the reactants and, more importantly, it scavenges the acetic acid formed during the reaction, driving the equilibrium towards the product and preventing potential side reactions or protonation of the starting amine.

Experimental Protocol:

  • Dissolution: Dissolve 5-methoxytryptamine hydrochloride (1.0 g, 4.75 mmol) in a mixture of pyridine (10 mL) and acetic anhydride (10 mL) in a clean, dry flask.[7]

  • Reaction: Stopper the flask and allow the reaction mixture to stand at room temperature (approx. 20°C) overnight.[7]

  • Quenching: Pour the reaction solution carefully onto crushed ice in a beaker. This hydrolyzes the excess acetic anhydride and precipitates the product.

  • Neutralization & Extraction: Neutralize the aqueous solution with dilute hydrochloric acid. Extract the product into chloroform (2 x 25 mL).[7] The organic layer will contain the melatonin product.

  • Washing & Drying: Combine the chloroform extracts and wash them with water (25 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[7]

  • Isolation: Filter off the drying agent and evaporate the chloroform under reduced pressure to yield a solid residue.[7]

  • Purification: Recrystallize the crude solid from benzene or a similar suitable solvent to afford pure melatonin. A reported yield for this method is approximately 80%.[7]

Protocol 2: Catalytic N-Acetylation using 4-DMAP

Modern synthetic methods often employ catalysts to improve reaction efficiency, reduce reaction times, and allow for milder conditions. 4-Dimethylaminopyridine (4-DMAP) is a highly effective acylation catalyst.

Scientific Rationale: 4-DMAP is a hypernucleophilic acylation catalyst. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, readily transferring the acetyl group to the primary amine of 5-methoxytryptamine. This catalytic cycle allows the reaction to proceed rapidly at room temperature with high efficiency.[8]

Experimental Protocol:

  • Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 5-methoxytryptamine (1 part by mass) in dichloromethane (5-10 parts by volume).[8]

  • Cooling: Cool the solution to between 5-10°C using an ice bath.

  • Reagent Addition: Slowly add a pre-mixed solution of acetic anhydride (1.0-1.05 molar equivalents) in dichloromethane dropwise over 30-60 minutes.[8]

  • Catalyst Addition: Add a catalytic amount of 4-DMAP.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water. Neutralize if necessary. Separate the organic layer.

  • Isolation: Dry the dichloromethane phase over a suitable drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The resulting N-acetyl-5-methoxytryptamine can be further purified by recrystallization. This method reports product purity of ≥98% and yields of ≥94%.[8]

Alternative Pathway: The Lerner Synthesis (1958)

The first chemical synthesis of melatonin, reported by A.B. Lerner, started from 5-methoxyindole-3-acetonitrile.[2] This pathway combines the reduction of a nitrile and subsequent acetylation into a concise procedure.

Workflow Overview

This route first introduces a cyanomethyl group onto the 5-methoxyindole core, which is then reduced to the primary amine and acetylated.

G A 5-Methoxyindole-3-acetonitrile B 5-Methoxytryptamine (in situ) A->B Reduction (e.g., Na / Ethanol) C Melatonin B->C Acetylation (Acetic Acid / Acetic Anhydride)

Sources

Application Notes and Protocols: The Strategic Use of 5-Methoxy-1,2-dimethyl-1H-indole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential with a Tailored Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Within this privileged scaffold, strategic substitution patterns can dramatically influence both chemical reactivity and biological activity. 5-Methoxy-1,2-dimethyl-1H-indole is a bespoke building block designed for specific applications in organic synthesis, particularly in the realm of drug discovery.

The presence of the electron-donating methoxy group at the 5-position significantly activates the indole ring towards electrophilic substitution, primarily at the C3 position. The methyl group at the 2-position serves a dual purpose: it enhances the nucleophilicity of the C3 position and, crucially, it blocks other potential sites of reaction, thereby imparting high regioselectivity in subsequent functionalization steps. The N-methylation to form the 1,2-dimethylated structure further fine-tunes the electronic properties and can prevent unwanted side reactions at the indole nitrogen.

This comprehensive guide provides detailed protocols for the synthesis of this compound and its application as a versatile intermediate in the construction of more complex molecular architectures. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and reproducible for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the this compound Building Block

The preparation of this compound is most effectively achieved in a two-step sequence, beginning with the synthesis of its immediate precursor, 5-methoxy-2-methylindole, via the classic Fischer indole synthesis. This is followed by a straightforward N-methylation.

Step 1.1: Fischer Indole Synthesis of 5-Methoxy-2-methylindole

The Fischer indole synthesis remains a powerful and widely used method for constructing the indole core from a phenylhydrazine and a carbonyl compound under acidic conditions.[2] In this protocol, p-anisidine is first converted to its corresponding hydrazine, which is then reacted with hydroxyacetone to yield the desired 5-methoxy-2-methylindole.

Protocol: Synthesis of 5-Methoxy-2-methylindole

  • Materials:

    • p-Anisidine

    • Hydroxyacetone

    • Acetic Acid

    • Acetonitrile (for recrystallization)

  • Procedure:

    • In a 50L glass reactor, charge p-methoxyaniline (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) under stirring at room temperature.[3]

    • Heat the reaction mixture to reflux and maintain this temperature for 8 hours.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, allow the mixture to cool and then remove the acetic acid by distillation under reduced pressure.[3]

    • Recrystallize the resulting residue from acetonitrile.

    • Dry the purified solid in a vacuum oven to yield 5-methoxy-2-methylindole as an off-white solid.[3]

Expected Yield: Approximately 94%.[3]

Step 1.2: N-Methylation to Yield this compound

With the 5-methoxy-2-methylindole precursor in hand, the final step is the N-methylation of the indole nitrogen. Dimethyl carbonate (DMC) in the presence of a base like potassium carbonate offers a greener and often more efficient alternative to traditional methylating agents like methyl iodide.

Protocol: N-Methylation of 5-Methoxy-2-methylindole

  • Materials:

    • 5-Methoxy-2-methylindole

    • Dimethyl carbonate (DMC)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Hexane

  • Procedure:

    • Combine 5-methoxy-2-methylindole (1 equivalent), potassium carbonate (0.5-1 equivalent), and N,N-dimethylformamide (DMF) in a round-bottom flask.

    • Add dimethyl carbonate (2-3 equivalents) to the mixture.[4]

    • Heat the reaction mixture to reflux (approximately 130 °C) for 5-6 hours.[4][5]

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to approximately 3 °C in an ice bath.[4]

    • Slowly add ice-cold water to precipitate the product.[4][5]

    • Filter the solid product and wash sequentially with water and hexane.[4]

    • Dry the product under vacuum to afford this compound.

Expected Yield: High yields, often exceeding 95%, are reported for similar N-methylations.[4][5]

Table 1: Summary of Synthesis and Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldAppearance
5-Methoxy-2-methylindoleC₁₀H₁₁NO161.20~94%[3]Off-white solid
This compoundC₁₁H₁₃NO175.23>95% (estimated)Solid

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation p_anisidine p-Anisidine step1_reagents Acetic Acid, Reflux p_anisidine->step1_reagents hydroxyacetone Hydroxyacetone hydroxyacetone->step1_reagents indole_precursor 5-Methoxy-2-methylindole step1_reagents->indole_precursor Yield: ~94% k2co3 K2CO3, DMF, Reflux indole_precursor->k2co3 dmc Dimethyl Carbonate dmc->k2co3 final_product This compound k2co3->final_product Yield: >95%

Caption: Two-step synthesis of the target building block.

Part 2: Applications in C3-Functionalization

The electronic architecture of this compound makes its C3 position exceptionally nucleophilic. This inherent reactivity is the cornerstone of its utility as a building block, allowing for the regioselective introduction of a wide variety of functional groups. The Vilsmeier-Haack and Mannich reactions are two exemplary and highly valuable transformations for this purpose.

Application Note 1: Vilsmeier-Haack Formylation for the Synthesis of 3-Formylindoles

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The resulting 3-formylindoles are versatile intermediates, serving as precursors for the synthesis of tryptamines, carboxylic acids, and a host of other complex heterocyclic systems.

Causality Behind Experimental Choices: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide (typically DMF), is a mild electrophile. The electron-donating methoxy group at C5 and the methyl group at C2 of the indole enhance the electron density at C3, facilitating a smooth and highly regioselective electrophilic attack by the Vilsmeier reagent.

Protocol: Vilsmeier-Haack Formylation of this compound

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium hydroxide (NaOH) solution

    • Ice bath

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

    • Stir the mixture for 30-60 minutes at low temperature.

    • Add a solution of this compound (1 equivalent) in DMF dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of an aqueous NaOH solution until the mixture is alkaline.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table 2: Expected Product Characteristics

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield
This compound-3-carbaldehydeC₁₂H₁₃NO₂203.2480-95% (typical)

Diagram 2: Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Indole 5-Methoxy-1,2-dimethyl -1H-indole Indole->Iminium_Salt Attack at C3 Hydrolysis Aqueous Workup (NaOH) Iminium_Salt->Hydrolysis Product 3-Formylindole Product Hydrolysis->Product

Caption: Formation of the 3-formylindole via electrophilic attack.

Application Note 2: The Mannich Reaction for Aminomethylation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton of a substrate. For indoles, this reaction typically occurs at the C3 position to produce "gramine" analogues. These Mannich bases are exceptionally useful synthetic intermediates, as the dimethylamino group is an excellent leaving group, allowing for subsequent nucleophilic displacement to introduce a wide variety of side chains.

Causality Behind Experimental Choices: The reaction proceeds via the in situ formation of an Eschenmoser-like salt (dimethylaminomethylium ion) from formaldehyde and dimethylamine under acidic conditions (typically acetic acid). The highly nucleophilic C3 position of this compound readily attacks this electrophilic iminium ion, leading to the desired Mannich base.

Protocol: Synthesis of a Gramine Analogue

  • Materials:

    • This compound

    • Dimethylamine (40% aqueous solution)

    • Formaldehyde (37% aqueous solution)

    • Glacial acetic acid

    • Sodium hydroxide solution

    • Diethyl ether or Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a pre-chilled mixture of dimethylamine solution (1.2 equivalents) and formaldehyde solution (1.2 equivalents).[7]

    • Allow the reaction mixture to stir at room temperature for 12-18 hours.[7]

    • Monitor the reaction by TLC.

    • After completion, neutralize the mixture by the careful addition of a cold aqueous sodium hydroxide solution until a precipitate forms.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Mannich base.

    • The product can be purified by column chromatography or recrystallization if necessary.

Table 3: Expected Product Characteristics

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield
(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-N,N-dimethylmethanamineC₁₄H₂₀N₂O232.32High (typical)

Diagram 3: Mannich Reaction Workflow

G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack & Product Formation Formaldehyde Formaldehyde Iminium_Ion Eschenmoser-like Salt [CH₂=N(Me)₂]⁺ Formaldehyde->Iminium_Ion Acetic Acid Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Acetic Acid Product Mannich Base (Gramine Analogue) Iminium_Ion->Product Indole 5-Methoxy-1,2-dimethyl -1H-indole Indole->Product Attack at C3

Caption: Three-component synthesis of the gramine analogue.

Conclusion

This compound represents a highly valuable and strategically designed building block for organic synthesis. Its synthesis is straightforward, and its electronic and steric properties allow for predictable and high-yielding functionalization at the C3 position. The protocols detailed in this guide for its preparation and subsequent Vilsmeier-Haack and Mannich reactions provide a solid foundation for its use in the synthesis of complex target molecules, particularly within the pharmaceutical and life sciences sectors. The ability to introduce diverse functionalities through these intermediates underscores the power of this tailored scaffold in modern drug discovery and development.

References

  • Shabana, M., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608. [Link]

  • Kumar, N., & Black, D. S. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 11(34), 20956-20993. [Link]

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Wikipedia. Fischer indole synthesis. [Link]

  • Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4134-4143. [Link]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

  • ResearchGate. ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]

  • Sherwood, A. M., et al. (2020). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 11(12), 2449-2455. [Link]

  • ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

  • ACS Publications. Indolequinone Antitumor Agents: Reductive Activation and Elimination from (5-Methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl Derivatives and Hypoxia-Selective Cytotoxicity in Vitro. [Link]

  • Bell, J. B., Jr., & Lindwall, H. G. (1948). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. The Journal of Organic Chemistry, 13(4), 547-553. [Link]

  • Google Patents.
  • MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. [Link]

  • MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?[Link]

  • Google Patents. Methylation synthesis method of N-heterocyclic compound.
  • SciSpace. Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of 5-Methoxy-1,2-dimethyl-1H-indole. As a Senior Application Scientist, my goal is to equip you with the necessary insights to overcome common challenges and significantly improve your reaction yields. This resource is structured to address specific issues encountered during synthesis, drawing from established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles faced during the synthesis of substituted indoles.

Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the most likely causes?

Low yields in this specific Fischer indole synthesis can often be attributed to several critical factors:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to both temperature and the concentration of the acid catalyst.[1]

  • Side Reactions: The electron-donating nature of the methoxy group on the p-methoxyphenylhydrazine can, under certain conditions, promote N-N bond cleavage, a significant competing reaction pathway.[2][3]

  • Purity of Starting Materials: Impurities present in the 4-methoxyphenylhydrazine or 2-butanone can lead to the formation of undesired byproducts.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials or intermediates.[2]

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

The formation of multiple products often points towards:

  • Formation of Regioisomers: If using an unsymmetrical ketone, there is a possibility of forming isomeric indole products. However, with 2-butanone, this is less of a concern for the primary indole scaffold.

  • Side Reactions: As mentioned, N-N bond cleavage can lead to aniline byproducts.[2] Additionally, under harsh acidic conditions, self-condensation of the ketone (an aldol-type reaction) can occur.[4]

  • Product Degradation: The indole product itself can be susceptible to degradation, rearrangement, or dimerization under excessively harsh acidic conditions or at high temperatures.[2]

Q3: What is the role of the acid catalyst and how do I choose the right one?

The acid catalyst is crucial as it facilitates the key[2][2]-sigmatropic rearrangement step in the Fischer indole synthesis.[5][6] The choice and concentration of the acid can significantly impact the reaction's success.[1]

  • Common Catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[5][7]

  • Optimizing Acidity: The optimal acid and its concentration often need to be determined empirically. A weaker acid might not be sufficient to drive the reaction to completion, while an overly strong acid can promote side reactions and product degradation.[2]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your synthesis.

Problem 1: Low or No Product Formation

If you are experiencing significantly low or no yield of the desired this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting Action Scientific Rationale
Inactive or Impure Starting Materials Purify starting materials. Recrystallize 4-methoxyphenylhydrazine hydrochloride and distill 2-butanone.Impurities can inhibit the reaction or lead to the formation of byproducts, consuming reactants and lowering the yield of the desired product.[1]
Insufficient Acid Strength or Concentration Increase the strength or concentration of the acid catalyst. Consider switching from a weaker acid like acetic acid to a stronger one like polyphosphoric acid (PPA) or a Lewis acid such as ZnCl₂.The key cyclization step of the Fischer indole synthesis is acid-catalyzed. Insufficient acidity can lead to an incomplete reaction.[2]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the progress by Thin-Layer Chromatography (TLC).The[2][2]-sigmatropic rearrangement often requires significant thermal energy to overcome the activation barrier.[2]
Dominant N-N Bond Cleavage Employ milder reaction conditions, such as a less concentrated acid or a lower reaction temperature. The electron-donating methoxy group can sometimes favor this side reaction.[2]Electron-donating groups can stabilize the protonated ene-hydrazine intermediate in a way that promotes undesired N-N bond cleavage over the desired cyclization.[2][3]
Problem 2: Formation of Significant Byproducts

The presence of multiple spots on your TLC plate indicates the formation of byproducts. Identifying and mitigating these side reactions is key to improving your yield.

Potential Side Reaction Identification Mitigation Strategy
Aniline Formation (from N-N bond cleavage) Can be identified by co-spotting with an authentic sample of p-anisidine on TLC or by LC-MS analysis.Use milder acid catalysts and lower reaction temperatures.[2]
Aldol Condensation of Ketone Byproducts will have a higher molecular weight than the starting ketone. Can be characterized by NMR and MS.Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Consider the slow addition of the ketone to the reaction mixture.[4]
Product Degradation Streaking on the TLC plate or the appearance of dark, tarry substances in the reaction mixture.Use milder acidic conditions, lower the reaction temperature, and monitor the reaction closely to avoid prolonged reaction times after product formation.[2]

Optimized Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • 2-Butanone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.

    • Add a slight excess of 2-butanone.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

    • Remove the ethanol under reduced pressure. The crude hydrazone can be used directly in the next step.

  • Cyclization:

    • To the crude hydrazone, add the acid catalyst. If using PPA, a common ratio is 10:1 by weight relative to the hydrazone. If using ZnCl₂, it is typically used in stoichiometric amounts.

    • Heat the reaction mixture with vigorous stirring. The optimal temperature will depend on the catalyst used (e.g., 80-100 °C for PPA).

    • Monitor the reaction progress by TLC until the starting hydrazone is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding it to a beaker of ice water with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

    • Alternatively, recrystallization from a suitable solvent system can be employed for final purification.[8]

Visualizing the Process

To better understand the key stages and decision points in troubleshooting, the following diagrams illustrate the reaction mechanism and a logical workflow for yield improvement.

Fischer_Indole_Synthesis A 4-Methoxyphenylhydrazine + 2-Butanone B Formation of Phenylhydrazone A->B Condensation C Protonation B->C H+ D [3,3]-Sigmatropic Rearrangement C->D Tautomerization E Rearomatization D->E F Cyclization & Elimination of NH3 E->F G This compound F->G

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify & restart Optimize_Acid Optimize Acid Catalyst (Type & Concentration) Check_Purity->Optimize_Acid If pure Optimize_Temp Optimize Reaction Temperature Optimize_Acid->Optimize_Temp Check_Side_Reactions Analyze for Side Products (TLC, LC-MS) Optimize_Temp->Check_Side_Reactions Milder_Conditions Employ Milder Conditions Check_Side_Reactions->Milder_Conditions Side products present Improved_Yield Improved Yield Check_Side_Reactions->Improved_Yield No major side products Milder_Conditions->Improved_Yield

Caption: A logical workflow for troubleshooting low yields.

References

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. Retrieved from [Link]

  • Google Patents. (2024). CN117858866A - Method for preparing tryptamine derivatives.
  • ResearchGate. (1998). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the flow synthesis of 5-MeO-DMT. Retrieved from [Link]

  • NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023002005A1 - Method for preparing a tryptamine derivative.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. Retrieved from [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • The Hive. (n.d.). Solid-Phase Synthesis of 5-MeO-DMT (or DMT). Retrieved from [Link]

  • NIH. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Methoxy-1,2-dimethyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this substituted indole. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you achieve the highest possible purity for your compound.

Introduction: Understanding the Molecule

This compound is an aromatic heterocyclic compound. Its purification is often complicated by its physicochemical properties. The electron-rich indole nucleus, further activated by the electron-donating methoxy group at the 5-position and methyl groups at the 1- and 2-positions, makes the molecule susceptible to oxidation.[1] Furthermore, impurities from the synthesis, such as starting materials, regioisomers, or reaction byproducts, can be difficult to separate due to similar polarities.

This guide provides a structured approach to overcoming these challenges, moving from common troubleshooting scenarios to foundational knowledge and detailed protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My final product is a persistent oil and will not crystallize.

  • Question: I've removed the solvent after column chromatography, but the product remains a thick, colored oil. How can I induce crystallization and further purify it?

  • Answer: This is a common issue when residual impurities act as crystallization inhibitors. An oily product suggests that column chromatography alone may be insufficient.

    • Causality: Trace amounts of solvents or structurally similar impurities can disrupt the crystal lattice formation. The goal is to remove these through a different physical separation method.

    • Solution:

      • High-Vacuum Distillation (for thermally stable compounds): While indole derivatives can have limited thermal stability, a short-path distillation under high vacuum can be effective for removing non-volatile impurities. This should be attempted on a small scale first.

      • Recrystallization with an Anti-Solvent System: This is often the most effective method. Dissolve your oily product in a minimal amount of a good solvent in which it is highly soluble (e.g., methyl tert-butyl ether (MTBE) or dichloromethane). Then, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., heptane or hexane) until persistent cloudiness is observed.[2] Allow the solution to stand, ideally at a reduced temperature (4°C), to promote slow crystal growth. A patent for the related compound 5-MeO-DMT highlights the use of MTBE with an aliphatic anti-solvent for effective recrystallization.[2][3]

Issue 2: My product has developed a pink or brown discoloration.

  • Question: My once off-white solid has turned pink/brown upon standing or after purification. What is this color, and is the product degraded?

  • Answer: The development of color is a classic sign of indole oxidation.[4] The electron-rich nature of the this compound ring system makes it particularly prone to autoxidation when exposed to air and light.

    • Causality: Oxidation typically occurs at the C2 and C3 positions of the indole ring, leading to the formation of highly conjugated, colored byproducts like oxindoles.[5][6]

    • Solution:

      • Decolorization: Dissolve the crude, colored product in a suitable hot solvent for recrystallization and add a small amount (1-2% w/w) of activated charcoal. Heat the mixture for a few minutes and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed colored impurities.

      • Chromatography: If discoloration is significant, re-purification via column chromatography can separate the less polar product from the more polar, colored oxidation products.

      • Prevention: The most critical step is prevention. Handle and store the purified compound under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and at a low temperature.[1][7][8]

Issue 3: I'm seeing co-eluting impurities in my column chromatography.

  • Question: TLC and HPLC analysis show an impurity that has a very similar retention factor (Rf) or retention time to my desired product. How can I improve the separation?

  • Answer: Co-elution of impurities with similar polarity is a frequent challenge. This often involves unreacted starting materials or isomeric byproducts from the synthesis.

    • Causality: The separation power of silica gel chromatography depends on the differential interaction of compounds with the stationary phase. If the polarity and functional groups of the product and impurity are too similar, this separation becomes difficult.

    • Solution:

      • Optimize the Mobile Phase: Switch to a solvent system with different selectivities. For instance, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system. Perform extensive TLC screening to find the optimal solvent ratio.

      • Change the Stationary Phase: If the compound is suspected to be acid-sensitive, silica gel (which is acidic) can cause degradation.[1] Consider using a different stationary phase like neutral or basic alumina.[4] Alternatively, for very challenging separations, reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water may provide the necessary resolution.

      • Preparative HPLC: For achieving very high purity, preparative HPLC often provides superior resolution compared to flash column chromatography.[4][9]

| Summary of Troubleshooting Strategies | | | :--- | :--- | :--- | | Issue | Potential Cause | Recommended Solution | | Product is an oil | Residual impurities inhibiting crystallization | Recrystallization using a solvent/anti-solvent system (e.g., MTBE/heptane)[2] | | Pink/brown discoloration | Oxidation of the indole ring[4] | Recrystallization with activated charcoal; Store under inert gas, protected from light[1][7] | | Co-eluting impurities | Similar polarity to the desired product | Optimize mobile phase; Change stationary phase (e.g., alumina); Use preparative HPLC[4][9] | | Low yield after chromatography | Compound degradation on acidic silica gel | Deactivate silica with a base (e.g., 1% triethylamine in the eluent) or use alumina[4] |

Frequently Asked Questions (FAQs)
  • Q1: What are the most common impurities I might encounter in the synthesis of this compound?

    • A1: Impurities are typically related to the synthetic route. For a route involving methylation of 5-methoxy-2-methyl-1H-indole, you might find unreacted starting material. If synthesized via a Fischer indole synthesis, you could have starting hydrazines or ketones. Oxidative degradation products, such as the corresponding oxindole, are also common regardless of the synthetic path.[5][6]

  • Q2: How can I best assess the purity of my final compound?

    • A2: A multi-technique approach is recommended.

      • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment, often capable of detecting impurities down to <0.1%.[10][11]

      • NMR: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can help identify and quantify impurities if their signals are resolved from the product's signals.[12]

      • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of any detected impurities, which can help in deducing their structures.[13]

      • TLC: Thin-Layer Chromatography is a quick, qualitative tool for monitoring reaction progress and the effectiveness of chromatographic separation.[4]

  • Q3: What are the ideal storage conditions for this compound?

    • A3: To prevent oxidative and potential photodegradation, the compound should be stored as a solid in a tightly sealed amber vial, under an inert atmosphere (argon or nitrogen is preferred), and in a cool, dark place (a freezer at -20°C is ideal for long-term storage).[1][7][8]

  • Q4: Is this compound sensitive to acidic or basic conditions?

    • A4: The indole nucleus is generally sensitive to strong acids, which can cause protonation and subsequent degradation or polymerization.[1] It is advisable to avoid strongly acidic conditions during workup and purification. The molecule lacks an acidic N-H proton due to N-methylation, making it stable to most basic conditions.

Experimental Protocols & Workflows
Workflow for Purification and Analysis

The following diagram illustrates a robust, self-validating workflow for taking the crude product to a final, highly pure, and well-characterized state.

Purification_Workflow cluster_purification Primary Purification cluster_analysis In-Process Analysis cluster_polishing Final Polishing CRUDE Crude Product (Oil or Solid) COL_CHROM Column Chromatography (Silica or Alumina) CRUDE->COL_CHROM Dissolve in min. solvent PURITY_CHECK Purity Check (TLC/HPLC/LC-MS) COL_CHROM->PURITY_CHECK Collect Fractions PURITY_CHECK->COL_CHROM Impure Fractions: Re-column RECRYST Recrystallization (e.g., MTBE/Heptane) PURITY_CHECK->RECRYST Combine Pure Fractions & Concentrate FINAL_PROD Final Product (Crystalline Solid) RECRYST->FINAL_PROD Filter & Dry FINAL_PROD->PURITY_CHECK Final QC

Caption: General purification and analysis workflow.

Protocol 1: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel ("dry loading") and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of your compound in various solvents to find a suitable system. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. A solvent/anti-solvent system (like MTBE/heptane) is also highly effective.[2]

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound, creating a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator.

  • Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The melting point of pure this compound is reported as 70-73 °C.

Potential Degradation Pathway: Oxidation

The following diagram illustrates the potential for oxidation at the C2-C3 bond of the indole, a common degradation pathway for electron-rich indoles.

Degradation_Pathway Indole This compound Oxindole Potential Oxidized Byproduct (e.g., Oxindole derivative) Indole->Oxindole Oxidation Oxidant [O] (Air, Light)

Caption: Simplified oxidative degradation pathway.

References
  • Arun, D., et al. (2016). Microbial Degradation of Indole and Its Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075. Available at: [Link]

  • Gu, J.-D., et al. (2001). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied Microbiology and Biotechnology, 55(5), 629-635. Available at: [Link]

  • Zhang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11527–11543. Available at: [Link]

  • Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. Available at: [Link]

  • ResearchGate (Accessed 2024). Oxidation of indoles to 2-oxindoles. Available at: [Link]

  • Google Patents (2024). CN117858866A - Method for preparing tryptamine derivatives.
  • Rurack, K., et al. (2016). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Protein Science, 25(12), 2161-2175. Available at: [Link]

  • PrepChem (Accessed 2024). Synthesis of 5-methoxy-indole. Available at: [Link]

  • Google Patents (2022). WO2023002005A1 - Method for preparing a tryptamine derivative.
  • Zadykowicz, B., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 1888. Available at: [Link]

  • Wu, J., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13866–13873. Available at: [Link]

  • Google Patents (2020). CN110642770B - Preparation method of 5-methoxyindole.
  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24-32. Available at: [Link]

  • Wolański, Ł., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2201. Available at: [Link]

  • The Hive (2002). Solid-Phase Synthesis of 5-MeO-DMT (or DMT). Available at: [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075. Available at: [Link]

  • PubChem (Accessed 2024). This compound. Available at: [Link]

  • Shen, H.-W., et al. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Food and Drug Analysis, 19(3). Available at: [Link]

  • Shen, H.-W., et al. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Food and Drug Analysis, 19(3). Available at: [Link]

  • WIPO Patentscope (2020). WO/2020/254584 RECRYSTALLISATION OF 5-METHOXY-N,N-DIMETHYLTRYPTAMINE (5-MEO-DMT) IN METHYL TERT.-BUTYL ETHER (MTBE) AND LESS THAN 5 WT% OF AN ALIPHATIC ANTI-SOLVENT. Available at: [Link]

  • PubChem (Accessed 2024). 5-methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione. Available at: [Link]

  • PubChem (Accessed 2024). This compound. Available at: [Link]

  • Forschungszentrum Jülich (2021). Comprehensive thermodynamic study of substituted indoles/perhydro indoles as potential Liquid Organic Hydrogen Carrier system. Available at: [Link]

  • Google Patents (2022). CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent.
  • Appchem (Accessed 2024). 1H-Indole, 5-methoxy-1,2-dimethyl- | 17591-06-9 | C11H13NO. Available at: [Link]

  • León, F., et al. (2014). Comparison of three chromatographic techniques for the detection of mitragynine and other indole and oxindole alkaloids in Mitragyna speciosa (kratom) plants. Journal of separation science, 37(12), 1489-1495. Available at: [Link]

  • Narayanan, B., et al. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o408. Available at: [Link]

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Side-product formation in the synthesis of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 5-Methoxy-1,2-dimethyl-1H-indole, addressing common challenges and side-product formations. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, focusing on the two main stages: the Fischer indole synthesis to form the core indole structure and the subsequent N-methylation.

Issue 1: Low Yield and Multiple Spots on TLC during Fischer Indole Synthesis of 5-Methoxy-2-methyl-1H-indole

Question: I am attempting the Fischer indole synthesis of 5-methoxy-2-methyl-1H-indole from 4-methoxyphenylhydrazine and acetone, but I'm observing a low yield of the desired product along with several side-products on my TLC plate. What are the likely causes and how can I improve the reaction?

Answer:

Low yields and the formation of multiple byproducts in the Fischer indole synthesis of electron-rich indoles like 5-methoxy-2-methyl-1H-indole are common challenges. The primary causes often revolve around competing side reactions and suboptimal reaction conditions.

Potential Causes and Solutions:

Probable Cause Explanation Recommended Solution
N-N Bond Cleavage The electron-donating methoxy group on the phenylhydrazine can weaken the N-N bond, leading to cleavage as a significant side reaction under acidic conditions. This generates p-anisidine and other related impurities instead of the desired indole.[1][2]Optimize the acid catalyst and temperature. Start with milder acidic conditions and lower temperatures, gradually increasing them while monitoring the reaction. Polyphosphoric acid (PPA) is often a good choice for this reaction.[3]
Regioselectivity Issues If an asymmetrical ketone is used instead of acetone, a mixture of regioisomeric indoles can be formed.[4] For instance, using 2-butanone could lead to the formation of both 5-methoxy-2,3-dimethyl-1H-indole and 7-methoxy-2,3-dimethyl-1H-indole.While acetone should not present this issue, if you are using a different ketone, consider its symmetry. If an asymmetrical ketone is necessary, be prepared for a more challenging purification or explore alternative synthetic routes that offer better regiocontrol.
"Abnormal" Fischer Indole Reaction When using HCl as the catalyst, the methoxy group can be displaced by a chloride ion, leading to the formation of chlorinated impurities.[5]Avoid using hydrochloric acid as the catalyst. Opt for other Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids such as zinc chloride.[3]
Decomposition Harsh acidic conditions and elevated temperatures can cause decomposition of the starting materials, intermediates, and the final product, leading to a complex mixture of byproducts.[6]Begin with a lower reaction temperature and carefully monitor the reaction's progress by TLC. A gradual increase in temperature might be necessary to drive the reaction to completion, but avoid excessive heat.

Experimental Protocol: Optimized Fischer Indole Synthesis of 5-Methoxy-2-methyl-1H-indole

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

  • Hydrazone Formation: Add a slight excess of acetone to the solution. Stir the mixture at room temperature for 30-60 minutes to form the corresponding hydrazone.

  • Cyclization: Slowly add the acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol) to the reaction mixture.

  • Heating and Monitoring: Heat the mixture to reflux and monitor the reaction progress using TLC. Look for the disappearance of the hydrazone spot and the appearance of the product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Fischer_Indole_Synthesis_Workflow Start 4-Methoxyphenylhydrazine + Acetone Hydrazone In situ Hydrazone Formation Start->Hydrazone Room Temp Cyclization Acid-Catalyzed Cyclization (e.g., PPA, H2SO4) Hydrazone->Cyclization Add Acid, Heat Product 5-Methoxy-2-methyl-1H-indole Cyclization->Product Desired Pathway Side_Products Side-Products: - p-Anisidine (from N-N cleavage) - Regioisomers (if applicable) - Decomposition Products Cyclization->Side_Products Competing Pathways

Caption: Workflow for the Fischer Indole Synthesis of 5-Methoxy-2-methyl-1H-indole.

Issue 2: Mixture of N- and C-Alkylated Products during N-Methylation

Question: I have successfully synthesized 5-methoxy-2-methyl-1H-indole. However, upon attempting to N-methylate it to obtain the final product, this compound, I am getting a mixture of N-methylated and C-methylated products. How can I improve the selectivity for N-methylation?

Answer:

Achieving high selectivity for N-alkylation over C-alkylation is a frequent challenge in indole chemistry. The indole nucleus has two primary nucleophilic sites: the N1-position and the C3-position. The regioselectivity of the alkylation is highly dependent on the reaction conditions.

Potential Causes and Solutions:

Probable Cause Explanation Recommended Solution
Inappropriate Base/Solvent System The choice of base and solvent significantly influences the site of methylation. Conditions that do not sufficiently deprotonate the indole nitrogen can lead to a mixture of products.For selective N-methylation, use a strong base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). This combination favors the formation of the indole anion, which is more likely to undergo N-alkylation.[7][8]
Reaction Temperature Lower reaction temperatures can sometimes favor C-alkylation.Increasing the reaction temperature can improve the selectivity for N-alkylation.[7] It is advisable to start with a lower temperature and gradually heat the reaction while monitoring its progress.
Choice of Methylating Agent The reactivity of the methylating agent can also play a role. Highly reactive agents might be less selective.Common methylating agents like methyl iodide or dimethyl sulfate are generally effective. Dimethyl carbonate is a greener alternative, but the choice of catalyst is critical to avoid side reactions like N-methoxycarbonylation.[9]

Experimental Protocol: Selective N-Methylation of 5-Methoxy-2-methyl-1H-indole

  • Preparation: To a solution of 5-methoxy-2-methyl-1H-indole in dry THF or DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide or dimethyl sulfate dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

N_vs_C_Alkylation cluster_conditions Reaction Conditions cluster_products Alkylation Products Strong Base (e.g., NaH)\nPolar Aprotic Solvent (e.g., DMF, THF)\nHigher Temperature Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF, THF) Higher Temperature N_Alkylation N-Methylation (this compound) Strong Base (e.g., NaH)\nPolar Aprotic Solvent (e.g., DMF, THF)\nHigher Temperature->N_Alkylation Favors Weaker Base or Acidic Conditions\nLower Temperature Weaker Base or Acidic Conditions Lower Temperature C_Alkylation C-Alkylation (e.g., 5-Methoxy-2,3,3-trimethyl-3H-indole) Weaker Base or Acidic Conditions\nLower Temperature->C_Alkylation Can Lead To

Caption: Factors influencing N- vs. C-alkylation of 5-methoxy-2-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control for regioselectivity in the Fischer indole synthesis when using an unsymmetrical ketone?

A1: The regioselectivity of the Fischer indole synthesis with an unsymmetrical ketone is primarily influenced by the stability of the intermediate ene-hydrazine. The formation of the more substituted ene-hydrazine is generally favored under thermodynamic control (strongly acidic conditions), while the less substituted ene-hydrazine is favored under kinetic control (milder conditions).[4] Therefore, careful control of the acid catalyst and reaction temperature is crucial to selectively obtain the desired regioisomer.

Q2: My final product, this compound, appears to be unstable and discolors over time. How can I properly store it?

A2: Indoles, particularly electron-rich derivatives, can be susceptible to oxidation and degradation upon exposure to air and light. This can result in the formation of colored impurities. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light (e.g., in an amber vial), and at a low temperature (e.g., in a refrigerator or freezer).

Q3: I'm having difficulty purifying my final product by column chromatography. Are there any tips for this?

A3: The purification of indoles, especially those containing a tertiary amine, can sometimes be challenging on silica gel due to potential interactions. If you are experiencing issues such as streaking or poor separation, consider the following:

  • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the amine with the acidic silica gel.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or reverse-phase silica gel (C18).

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q4: Can I use microwave irradiation to accelerate the Fischer indole synthesis?

A4: Yes, microwave-assisted organic synthesis can often significantly reduce reaction times for the Fischer indole synthesis compared to conventional heating.[7] However, it is important to carefully optimize the reaction conditions, including the choice of solvent, as some common solvents like DMF can be unstable under microwave heating.[7]

References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Garg, N. K., & Stoltz, B. M. (2006). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 128(49), 15670–15671. [Link]

  • Cravotto, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(10), 4023-4029. [Link]

  • Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 277.
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • ResearchGate. C-alkylation versus N-alkylation. Yields relate to isolated products. [Link]

  • ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2938–2949. [Link]

  • ACS Omega. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067–32075. [Link]

  • ResearchGate. (2017). Chemical structures of indomethacin and 5-methoxy-2-methylindole, showing the conserved indole region in red. [Link]

  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 45041-45047. [Link]

  • St Andrews Research Repository. (2018). Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]

  • ResearchGate. (2019). N-methylation of indoles and other N,H-heteroacromatic compounds. [Link]

  • ResearchGate. (2014). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. [Link]

  • MDPI. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 26(15), 4488. [Link]

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Optimization of reaction conditions for Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Fischer Indole Synthesis (FIS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted indoles. As one of the most powerful and versatile methods for constructing the indole nucleus, the Fischer synthesis, discovered in 1883, is not without its challenges.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help you optimize your reaction conditions and achieve higher yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Fischer Indole Synthesis to provide a solid foundation for troubleshooting and optimization.

Q1: What is the accepted mechanism for the Fischer Indole Synthesis?

A1: The Fischer Indole Synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole. The mechanism proceeds through several key steps:[3]

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone.[4]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form (also called an ene-hydrazine).[3][5]

  • [1][1]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The protonated enamine undergoes a[1][1]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new bond between the aryl ring and a carbon from the carbonyl component.[3][4][6]

  • Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine, forming a five-membered ring.

  • Ammonia Elimination: The final step involves the elimination of a molecule of ammonia to form the stable, aromatic indole ring system.[3][7]

Fischer_Indole_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Formation Arylhydrazine->Hydrazone Carbonyl Ketone / Aldehyde Carbonyl->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine + Acid (H⁺) Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Key C-C Bond Formation Cyclization Aromatization & Cyclization Sigmatropic->Cyclization Elimination Loss of NH3 Cyclization->Elimination Indole Substituted Indole Elimination->Indole Final Product

Caption: Core mechanism of the Fischer Indole Synthesis.

Q2: How do I select an appropriate acid catalyst to start with?

A2: The choice of acid catalyst is critical and often requires empirical optimization.[8] Both Brønsted and Lewis acids are effective. A good starting point depends on the reactivity of your substrates.

  • Brønsted Acids: (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA)) are most common.[1][6] For many standard syntheses, refluxing in glacial acetic acid, which acts as both catalyst and solvent, is a robust starting point.[7] PPA is particularly effective for forcing difficult cyclizations but can be harsh.[9]

  • Lewis Acids: (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃) are also widely used and can be beneficial for certain substrates.[1][8] ZnCl₂ is a classic and highly effective catalyst.[4]

For a new system, starting with p-TSA in a high-boiling solvent like toluene or using ZnCl₂ are excellent choices.

Q3: What is the role of the solvent, and can the reaction be run neat?

A3: The solvent can significantly influence the reaction outcome, though its properties are generally considered less dominant than the substrate structure or catalyst choice.[7][10] High-boiling polar solvents like acetic acid or DMSO are often used.[4][11] In some cases, non-polar solvents like toluene are employed, particularly with catalysts like PPA.[9] Interestingly, the reaction can proceed in good yield without any solvent, which simplifies workup and aligns with green chemistry principles.[12][13]

Q4: Can I synthesize the parent, unsubstituted indole using this method?

A4: The direct synthesis of parent indole using acetaldehyde is problematic and often fails under standard conditions.[14] A widely used and effective alternative is to use pyruvic acid as the carbonyl partner. This forms indole-2-carboxylic acid, which can then be easily decarboxylated by heating to yield the parent indole.[4][14]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the Fischer indole synthesis in a problem-and-solution format.

Problem 1: Low or No Product Yield

This is the most frequent issue, often stemming from multiple potential factors.

Potential Causes:

  • Impure Starting Materials: Impurities in the arylhydrazine or carbonyl compound can introduce competing side reactions. Phenylhydrazines, in particular, can degrade upon storage.[14]

  • Suboptimal Acid Catalyst: The choice and concentration of the acid are crucial. The reaction is highly sensitive to acid strength.[1] An acid that is too weak may not catalyze the key rearrangement, while one that is too strong can cause degradation.

  • Incorrect Temperature: The reaction typically requires elevated temperatures to drive the sigmatropic rearrangement and ammonia elimination steps.[15] However, excessively high temperatures can lead to decomposition of starting materials or products.[11]

  • Unfavorable Substituent Effects:

    • Electronic: Strong electron-withdrawing groups on the arylhydrazine can hinder the reaction by making the ring less nucleophilic for the key rearrangement step.[7] Conversely, strong electron-donating groups can over-stabilize an intermediate, leading to undesired N-N bond cleavage.[14][16]

    • Steric Hindrance: Bulky groups on either the arylhydrazine (e.g., at the ortho position) or the ketone can prevent the necessary conformational arrangements for cyclization.[14]

Recommended Solutions:

  • Verify Reagent Purity: Ensure the purity of your arylhydrazine, distilling it if necessary. Using the hydrochloride salt of the hydrazine can improve stability.[7]

  • Screen Catalysts and Conditions: Systematically screen a panel of both Brønsted and Lewis acids (see table below). Vary the temperature and monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and degradation.[11]

  • Consider a One-Pot Procedure: To minimize handling losses and potential degradation of the intermediate hydrazone, perform the synthesis as a one-pot reaction where the hydrazone is formed in situ and immediately cyclized without isolation.[1][11]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[11][17]

Table 1: Common Acid Catalysts for Fischer Indole Synthesis

Catalyst Type Examples Typical Conditions & Notes
Brønsted Acids Glacial Acetic Acid, HCl, H₂SO₄, p-Toluenesulfonic Acid (p-TSA), Polyphosphoric Acid (PPA), Methanesulfonic Acid Often used in stoichiometric or catalytic amounts. Acetic acid can serve as both solvent and catalyst.[7][8] PPA is very effective but can be difficult to work with.

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Typically used in stoichiometric amounts. ZnCl₂ is a classic, highly effective choice.[1][6] Can offer different selectivity compared to Brønsted acids. |

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity ScreenCatalyst Screen Acid Catalysts (Brønsted & Lewis) CheckPurity->ScreenCatalyst If pure OptimizeTemp Optimize Reaction Temperature ScreenSolvent Test Different Solvents OptimizeTemp->ScreenSolvent Success Improved Yield OptimizeTemp->Success If optimized ScreenCatalyst->OptimizeTemp ScreenCatalyst->Success If optimized ConsiderMW Employ Microwave Irradiation ScreenSolvent->ConsiderMW If yield still low ScreenSolvent->Success If optimized ConsiderMW->Success Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Ketone/Aldehyde and Acid Solvent B Heat to Reflux A->B C Slowly Add Hydrazine B->C D Continue Reflux & Monitor by TLC C->D E Cool Reaction Mixture (Ice Bath) D->E Reaction Complete F Filter Precipitated Product E->F G Wash with Water & Ethanol F->G H Dry and/or Recrystallize G->H

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Welcome to the technical support guide for 5-Methoxy-1,2-dimethyl-1H-indole. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. Our goal is to provide you with a foundational understanding of the molecule's properties, a series of troubleshooting steps, and detailed protocols to help you achieve your desired concentrations for in vitro and in vivo experiments.

Section 1: Understanding the Molecule - Physicochemical Profile

The solubility challenges of this compound are rooted in its molecular structure. To effectively overcome these challenges, we must first understand the physicochemical properties that dictate its behavior in aqueous media.

The molecule is characterized by a largely non-polar, bicyclic indole nucleus. The addition of a methoxy group (-OCH₃) at the 5-position and two methyl groups (-CH₃) at the 1 and 2-positions further increases its lipophilicity. These groups contribute to a molecular structure that is sterically hindered and lacks significant hydrogen bonding capability with water, leading to its poor aqueous solubility.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Yellow to white solid
Melting Point 70-73 °C
Predicted Solubility Insoluble in water; Soluble in organic solvents like methanol and chloroform.[1][4]
Ionization Profile Non-ionizable. The indole nitrogen is extremely weakly basic (pKa < 0), meaning it cannot be protonated under physiologically relevant pH conditions.
Section 2: Frequently Asked Questions (FAQs)

This section addresses the common questions our team receives regarding the handling and solubilization of this compound.

Q1: Why is this compound so poorly soluble in water? A1: Its poor aqueous solubility is a direct result of its molecular structure. The molecule is predominantly hydrophobic (water-repelling) due to its carbon-rich indole core and methyl groups. It lacks strong hydrogen bond donor or acceptor groups that can interact favorably with water molecules, causing it to be excluded from the aqueous phase.

Q2: I need to make a stock solution. What is the very first thing I should try? A2: Always start with the simplest approach. We recommend creating a high-concentration stock solution in a water-miscible organic solvent and then diluting this stock into your aqueous experimental medium.

  • Recommended Starting Solvent: Dimethyl sulfoxide (DMSO).

  • Rationale: DMSO is a powerful, versatile aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5]

  • Caution: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control in your experiments.

Q3: Simple dilution of my DMSO stock is causing precipitation. What are my options? A3: This is a common issue when the aqueous buffer cannot accommodate the drug concentration after dilution. This indicates that a simple co-solvent approach is insufficient at your desired concentration. The next logical step is to explore more sophisticated formulation strategies such as using complexing agents or surfactants.[6][7]

Q4: Can you explain co-solvency and suggest other co-solvents to try? A4: Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a hydrophobic compound.[8] The co-solvent works by reducing the overall polarity of the solvent system, which lowers the energy required to create a cavity for the non-polar solute.[9][10]

Table 2: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Concentration Range (Final)Key Considerations
Ethanol 1-10%Generally well-tolerated in vivo. Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 5-40%A common vehicle for oral and parenteral formulations. Can be viscous.
Polyethylene Glycol 400 (PEG 400) 10-50%Another widely used, low-toxicity co-solvent.
Dimethyl Sulfoxide (DMSO) <1% (cell culture), <5% (in vivo)Excellent solubilizing power but use must be limited due to potential toxicity.[5]

Q5: Co-solvents are not achieving the required concentration. What should I investigate next? A5: When co-solvents fail, the next and often most effective strategy for neutral, hydrophobic molecules is complexation with cyclodextrins .[7][11]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a torus or donut.[12] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) interior cavity.[13][14] Your poorly soluble compound can become encapsulated within this hydrophobic core, forming an "inclusion complex."[11][13] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[11][]

  • Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and a favorable safety profile.[12]

Q6: What are surfactants and how do they work? A6: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble in water to form structures called micelles.[16][17] These micelles have a hydrophobic core and a hydrophilic shell.[18] Poorly soluble drugs can be partitioned into the hydrophobic core, a process known as micellar solubilization, which significantly increases their concentration in the aqueous phase.[17][19]

  • Common Examples: Polysorbate 80 (Tween® 80), Poloxamer 188.[6]

  • Use Case: This is often considered when high drug loading is required and other methods are insufficient.

Q7: Will particle size reduction (micronization) help increase solubility? A7: This is a critical point of distinction. Micronization increases the surface area of the solid particles, which can significantly increase the rate of dissolution.[6][20] However, it does not change the equilibrium solubility, which is the maximum concentration that can be achieved in a solution.[6] If the intrinsic solubility is the limiting factor, micronization alone will not solve the problem, but it can be beneficial when combined with other techniques.[21]

Section 3: Visual Workflows & Diagrams

To guide your experimental design, we have developed a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow cluster_success cluster_failure start Start: Need to dissolve This compound in aqueous buffer stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute stock into final aqueous buffer. Does it precipitate? stock->dilute success Success! Proceed with experiment. (Ensure final DMSO % is acceptable) dilute->success No cosolvent Option 1: Co-Solvent Screening (Ethanol, PEG 400, PG) dilute->cosolvent Yes check_success_co Solubility Goal Met? cosolvent->check_success_co cyclodextrin Option 2: Cyclodextrin Complexation (HP-β-CD) check_success_cy Solubility Goal Met? cyclodextrin->check_success_cy surfactant Option 3: Surfactant Micelles (Tween 80, Poloxamer) check_success_su Solubility Goal Met? surfactant->check_success_su check_success_co->success Yes check_success_co->cyclodextrin No check_success_cy->success Yes check_success_cy->surfactant No check_success_su->success Yes combine Consider combination strategies or advanced formulations (e.g., solid dispersions) check_success_su->combine No

Caption: A decision workflow for selecting a solubility enhancement technique.

Cyclodextrin_Mechanism cluster_system Aqueous Solution drug Drug Molecule (Hydrophobic) plus + cd Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) arrow (Reversible Equilibrium) complex Inclusion Complex (Water Soluble) drug_inside Drug

Caption: Mechanism of cyclodextrin inclusion complex formation.

Section 4: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. The final concentration exceeds the thermodynamic solubility in that specific solvent system. The percentage of organic co-solvent is too low.1. Increase the percentage of co-solvent in the final solution (if experimentally permissible). 2. Switch to a more powerful solubilization method, such as cyclodextrins or surfactants.[11][19] 3. Decrease the final concentration of the compound.
Solution is clear initially but becomes cloudy or shows precipitate over time. The initial solution was supersaturated and is slowly crashing out to its equilibrium solubility. The compound may be unstable in the formulation, leading to degradation and precipitation of the degradant.1. Ensure you are determining equilibrium solubility (see Protocol 1). Shaking for 24-48 hours is recommended. 2. Evaluate the stability of your stock solution. Store protected from light and at an appropriate temperature (-20°C or -80°C). 3. Use freshly prepared solutions for experiments.
Inconsistent solubility results between experiments. Equilibrium has not been reached. Temperature fluctuations (solubility is temperature-dependent). Pipetting errors when sampling the supernatant.1. Standardize equilibration time in your solubility protocol (e.g., 24 hours minimum). 2. Perform experiments in a temperature-controlled shaker/incubator. 3. Carefully collect supernatant without disturbing the solid pellet after centrifugation. Pre-wetting pipette tips can improve accuracy.
The chosen solubilizing agent (e.g., Tween 80, HP-β-CD) interferes with my biological assay. The agent itself has biological activity or interacts with assay components (e.g., proteins, detection reagents).1. Run a vehicle control with the solubilizing agent alone at the same concentration to quantify its effect. 2. Screen alternative solubilizers from a different class (e.g., if a surfactant interferes, try a cyclodextrin). 3. Consult literature for your specific assay to see which excipients are known to be compatible.
Section 5: Detailed Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol determines the maximum equilibrium solubility of the compound in a given solvent system.

  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., add 2-5 mg to 1 mL of your chosen buffer/solvent system). The goal is to have undissolved solid remaining at the end.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake at a moderate speed for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method. Quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.

Protocol 2: Co-Solvent Screening

This protocol helps identify the most effective co-solvent system.

  • Prepare Systems: Prepare a series of aqueous buffer systems containing varying concentrations of different co-solvents (e.g., 5%, 10%, 20%, 40% v/v of PEG 400 in phosphate-buffered saline).

  • Determine Solubility: For each system, determine the equilibrium solubility using the Shake-Flask Method (Protocol 1).

  • Analyze Data: Plot the measured solubility (in mg/mL or µM) against the co-solvent concentration (%) for each co-solvent tested. This will reveal which co-solvent provides the best solubilization capacity and at what concentration.

Protocol 3: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a formulation using a complexing agent.

  • Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 20% or 40% w/v solution). Warming the solution slightly can aid in dissolving the cyclodextrin. Cool to room temperature before proceeding.

  • Add Compound: Add an excess amount of solid this compound to the HP-β-CD solution.

  • Complexation: Vortex and then shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarify Solution: Centrifuge at high speed to pellet any remaining, un-complexed compound.

  • Sterile Filtration: Filter the supernatant through a 0.22 µm filter (e.g., PVDF) to remove any remaining particulates and for sterilization.

  • Quantification: Determine the final concentration of the dissolved compound using a validated analytical method.

References
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Brieflands. (2021, May 31).
  • National Institutes of Health (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • National Institutes of Health (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • National Institutes of Health (PMC). (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health (PMC). (n.d.). Strategies to improve micelle stability for drug delivery.
  • ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • MDPI. (n.d.). Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine.
  • National Institutes of Health (PMC). (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • OUCI. (n.d.).
  • National Institutes of Health (PMC). (n.d.).
  • Science.gov. (n.d.). micelle-forming polymeric surfactant: Topics.
  • MDPI. (2025, August 2). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • PubMed. (n.d.).
  • Springer. (2015, July 1). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
  • PubChem. (n.d.). 5-Methoxyindole.
  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • CymitQuimica. (n.d.). This compound-3-carboxylic acid.
  • BOC Sciences. (n.d.).
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • PubChem. (n.d.). 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine.
  • National Institutes of Health (PMC). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Oakwood Chemical. (n.d.). 17591-06-9 | this compound.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-7-methyl-1H-indole.
  • LKT Labs. (n.d.). 5-Methoxyindole.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability.
  • Wiley Online Library. (n.d.).
  • BenchChem. (n.d.). Fundamental chemical properties of 5-Methoxyindole.
  • Pharmainfo. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES.
  • PubChem. (n.d.). 5-Methoxy-N,N-dimethyl-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-amine.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Methoxy-2-methyl-3-indoleacetic acid.
  • PubChem. (n.d.). 5-Methoxyindan-1-one.
  • Autech Industry Co.,Limited. (n.d.). ODM 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone Factory, Manufacturer.
  • PubChem. (n.d.). 5-methoxy-n-[(e)-[2-oxo-1-(pyrrolidin-1-ylmethyl)indolin-3-ylidene]amino].

Sources

Stability issues of 5-Methoxy-1,2-dimethyl-1H-indole in experimental assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxy-1,2-dimethyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in experimental assays. The indole nucleus, while a privileged scaffold in medicinal chemistry, is susceptible to various degradation pathways that can compromise experimental integrity. This guide provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)
Handling and Storage

Q1: My solid this compound has developed a yellowish or brownish tint over time. Is it still usable?

A1: A color change in the solid compound is a primary indicator of degradation, likely due to oxidation from prolonged exposure to air and/or light.[1] While the compound may not be entirely compromised, its purity is questionable. For quantitative assays or experiments sensitive to impurities, using a fresh, colorless or white crystalline sample is strongly recommended. For preliminary or non-critical experiments, you may proceed with caution, but be aware that observed activity could be influenced by degradation products. It is best practice to store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.[1][2]

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To maximize the stability of stock solutions, adhere to the following guidelines:

  • Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Aprotic solvents like DMSO or DMF are often preferred for initial stock solutions. If aqueous buffers are required for your assay, prepare the aqueous dilution fresh from the organic stock immediately before use.[1][3]

  • Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[1] This minimizes exposure to atmospheric oxygen, a key driver of degradation.

  • Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[2][4]

  • Temperature: For short-term storage (1-2 days), refrigeration at 2-8°C is suitable. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][5]

Experimental & Analytical Issues

Q3: I'm observing a rapid loss of my compound's peak in HPLC analysis of my aqueous assay buffer. What is happening?

A3: This is a classic symptom of compound instability in the assay medium. The indole ring is susceptible to degradation under several conditions that may be present in your buffer:

  • Oxidation: The electron-rich indole nucleus is easily oxidized.[4] The presence of dissolved oxygen or trace metal ions in the buffer can catalyze this process. The methyl group at the C2 position can be a site of oxidative attack.[6]

  • pH-Mediated Degradation: The stability of indole derivatives can be highly pH-dependent.[3] Strongly acidic or alkaline conditions can promote degradation. The C3 position of the indole ring is particularly susceptible to protonation under acidic conditions, which can lead to the formation of degradation products.[4]

  • Photodegradation: If your experimental setup is exposed to ambient or UV light, photodegradation can occur.[7][8]

Q4: My HPLC chromatogram shows multiple new peaks appearing over time that were not present in the initial analysis. How can I identify the cause?

A4: The appearance of new peaks strongly suggests that this compound is degrading into other products.[1] To troubleshoot, a systematic approach is necessary:

  • Run a Blank: Inject your solvent/buffer to ensure the new peaks are not from contamination of the mobile phase or system.[1]

  • Conduct Forced Degradation Studies: Intentionally stress a fresh solution of your compound under controlled conditions (e.g., acid, base, peroxide, light, heat) to see if the degradation peaks match those in your assay.[4] This can help identify the specific degradation pathway affecting your experiment.

  • Analyze by LC-MS: If available, use LC-MS to get the mass-to-charge ratio (m/z) of the new peaks. This information is invaluable for proposing the structures of the degradation products. Common degradation pathways include hydroxylation, N-demethylation, or O-demethylation.[9][10]

Q5: Could the N-methyl and C2-methyl groups on my compound affect its stability compared to other indoles?

A5: Yes, these substitutions significantly influence the compound's reactivity.

  • N1-Methyl Group: The methyl group at the N1 position prevents the formation of certain dimers and protects the indole nitrogen from participating in some degradation reactions.

  • C2-Methyl Group: The C2 position is often a site of oxidation in indoles. The presence of a methyl group can lead to different oxidation products compared to an unsubstituted indole. For instance, photosensitized oxygenation of 1,2-dimethylindole has been shown to yield dimeric indoxyl derivatives.[6] Electrochemical oxidation can also occur.[11] This differs from indoles without a C2 substituent, where oxidation often leads to opening of the pyrrole ring.

Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in dose-response curves, loss of potency over the duration of a multi-plate experiment.

  • Underlying Cause: This is often due to the degradation of the compound in the aqueous assay medium over the course of the experiment. The concentration of the active parent compound is decreasing over time, leading to inconsistent biological effects.

  • Troubleshooting Protocol:

StepActionRationale
1 Prepare Fresh Dilutions Always prepare working solutions in aqueous buffer immediately before adding them to the assay plate. Do not store dilute aqueous solutions.
2 Minimize Exposure Protect assay plates from light by using dark-colored plates or covering them with a lid or foil during incubation steps.
3 Degas Assay Buffer Before use, sparge your aqueous buffers with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, a key oxidant.
4 Time-Course Stability Check Analyze the concentration of the compound in your assay buffer via HPLC or LC-MS at T=0 and at the end-point of your longest incubation to quantify the extent of degradation.
5 Include Antioxidants If permissible for your assay, consider adding a small amount of an antioxidant like ascorbic acid or N-acetylcysteine to the buffer to quench oxidative degradation.
Issue 2: Poor Peak Shape and Shifting Retention Times in HPLC
  • Symptom: Peak tailing, peak fronting, or retention time drift across a sequence of injections.

  • Underlying Cause: These issues can stem from both compound instability and chromatographic conditions. On-column degradation can occur, or interactions between the compound (or its degradants) and the stationary phase can lead to poor peak shape.[12]

  • Troubleshooting Protocol:

StepActionRationale
1 Check Sample Solvent Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% ACN) can cause peak distortion.[13]
2 Verify Mobile Phase pH The ionization state of the indole can affect its interaction with the stationary phase. Ensure your mobile phase pH is consistent and appropriate for the column. Small shifts in pH can cause retention time drift.[14]
3 Use a Guard Column A guard column protects the analytical column from strongly adsorbed compounds and particulates, which can cause pressure buildup and peak shape issues.[15]
4 Flush the Column If you suspect column contamination from degradation products, flush the column with a strong solvent (e.g., isopropanol or methylene chloride, checking for column compatibility first) to remove adsorbed species.[12]
5 Perform On-Column Stability Test Let a prepared sample sit in the autosampler for an extended period (e.g., 24 hours) and inject it periodically. If new peaks appear or the main peak decreases, it indicates instability in the autosampler/mobile phase conditions.
Visualized Workflows and Pathways
Recommended Handling and Storage Workflow

This diagram outlines the best practices for handling this compound from receipt to experimental use to minimize degradation.

cluster_storage Solid Compound Handling cluster_solution Solution Preparation & Use Receive Receive Compound StoreSolid Store Solid: - Tightly Sealed - Refrigerate (2-8°C) - Protect from Light - Inert Atmosphere (Argon/N2) Receive->StoreSolid Upon Receipt Weigh Weigh Quickly in Low Light StoreSolid->Weigh For Use PrepStock Prepare Stock Solution: - Anhydrous, Degassed Solvent (DMSO) - Use Amber Vial Weigh->PrepStock StoreStock Store Stock Solution: - Aliquot - Store at -20°C to -80°C - Inert Atmosphere PrepStock->StoreStock Long-Term PrepWorking Prepare Fresh Working Solution in Assay Buffer PrepStock->PrepWorking Short-Term StoreStock->PrepWorking For Experiment Assay Use Immediately in Assay PrepWorking->Assay cluster_main cluster_products Indole Oxidation Oxidized Products (e.g., Hydroxylation at C6, Oxidation of C2-Methyl) Indole->Oxidation O2, Light, Metal Ions Photo Photodegradation (e.g., Dimerization, Ring Cleavage) Indole->Photo UV/Visible Light ODem O-Demethylation (Metabolic/Harsh Acid) Indole->ODem CYP Enzymes, Strong Acid

Caption: Potential degradation pathways.

References

Sources

Technical Support Center: A Troubleshooting Guide for the HPLC Separation of 5-Methoxy-1,2-dimethyl-1H-indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the HPLC separation of 5-Methoxy-1,2-dimethyl-1H-indole and its positional isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific chromatographic issues. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common problems, ensuring the integrity and success of your analytical work.

Understanding the Challenge: The Separation of Indole Isomers

The successful separation of this compound from its positional isomers (e.g., 4-Methoxy, 6-Methoxy, and 7-Methoxy variants) is a common analytical hurdle. These compounds are structurally very similar, often differing only in the position of the methoxy group on the indole ring. This subtle difference can lead to nearly identical physicochemical properties, making their separation by high-performance liquid chromatography (HPLC) a significant challenge. Effective separation relies on exploiting minor differences in polarity, hydrophobicity, and potential for secondary interactions with the stationary phase.

This guide will address frequently encountered problems in a question-and-answer format, providing both diagnostic steps and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound isomers are co-eluting or showing very poor resolution. Where should I start troubleshooting?

A1: Initial Diagnostic Workflow

Poor resolution is the most common issue when separating closely related isomers. A systematic approach is crucial to identify the root cause. Start by evaluating your column chemistry and mobile phase composition, as these are the primary drivers of selectivity.

Troubleshooting Workflow for Poor Resolution

A Poor Resolution or Co-elution B Step 1: Evaluate Column Chemistry A->B C Is the column appropriate for aromatic isomers? B->C D YES C->D Proceed E NO C->E G Step 2: Optimize Mobile Phase D->G F Switch to a Phenyl-Hexyl or PFP column to enhance π-π interactions. E->F V Resolution Improved F->V H Is the organic modifier percentage optimal? G->H I YES H->I Proceed J NO H->J L Step 3: Adjust Mobile Phase pH I->L K Perform a gradient run to determine the optimal elution range, then refine the isocratic percentage or gradient slope. J->K K->V M Is the mobile phase pH controlled and at least 2 units away from the analyte's pKa? L->M N YES M->N Proceed O NO M->O Q Step 4: Consider Temperature N->Q P Incorporate a buffer (e.g., phosphate or acetate) to control pH. Test different pH values to alter ionization and improve selectivity. O->P P->V R Is the column temperature controlled? Q->R S YES R->S Proceed T NO R->T U Implement a column thermostat. Lower temperatures can sometimes increase retention and improve resolution. T->U U->V

Caption: A systematic workflow for troubleshooting poor resolution of indole isomers.

In-Depth Explanation:

Positional isomers of aromatic compounds, like the methoxy-dimethyl-indole variants, often require stationary phases that offer more than just hydrophobic interactions.[1][2][3]

  • Column Selection: Standard C18 columns separate primarily based on hydrophobicity. Since your isomers likely have very similar hydrophobicities, a C18 column may not provide sufficient selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are excellent choices as they introduce alternative separation mechanisms.[3] These columns facilitate π-π interactions between the electron-rich stationary phase and the aromatic indole ring of your analytes.[1][4][5] The position of the methoxy group can influence the electron density of the aromatic system, leading to differential π-π stacking and, consequently, separation.[1]

  • Mobile Phase Optimization:

    • Organic Modifier: The choice and concentration of the organic modifier (typically acetonitrile or methanol) in a reversed-phase method are critical. Acetonitrile is generally a stronger solvent than methanol and can provide different selectivity. If you are using one, try switching to the other.

    • pH Control: The indole nitrogen is weakly basic. The mobile phase pH can influence the degree of protonation, which in turn affects the polarity and retention of the molecule.[6][7][8][9][10] Operating at a pH that is at least 1.5-2 units away from the pKa of your analytes will ensure they are in a single ionic form (either fully ionized or fully unionized), leading to sharper peaks and more stable retention times.[7][9] For indole derivatives, a slightly acidic mobile phase (pH 3-5) often yields good results by suppressing the ionization of residual silanols on the column, which can cause peak tailing with basic compounds.[10][11]

Q2: I'm observing significant peak tailing for all my indole isomer peaks. What is causing this and how can I fix it?

A2: Addressing Peak Asymmetry

Peak tailing is a common issue, especially with basic compounds like indoles on silica-based columns.[12] It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions for Peak Tailing

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The indole nitrogen can interact with acidic, deprotonated silanol groups on the silica surface of the column packing material.[12] This leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.1. Lower Mobile Phase pH: Use a mobile phase with a pH between 3 and 4. This will protonate the silanol groups, minimizing their interaction with the basic indole nitrogen.[10] 2. Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped column. 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[13][14]Reduce the injection volume or the concentration of your sample.[13]
Column Contamination or Degradation Accumulation of strongly retained compounds at the head of the column can create active sites that cause tailing. Column degradation can also expose more silanol groups.1. Wash the Column: Follow the manufacturer's instructions for column washing. A typical wash sequence for a reversed-phase column is to flush with water, then isopropanol, and then re-equilibrate with the mobile phase. 2. Use a Guard Column: A guard column will protect your analytical column from contaminants.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[14][15]Whenever possible, dissolve your sample in the mobile phase.[15] If this is not feasible, use a solvent that is weaker than the mobile phase.
Q3: My retention times are drifting with each injection. How can I improve the reproducibility of my method?

A3: Stabilizing Retention Times

Retention time instability can invalidate your results. The most common causes are related to the mobile phase, temperature, or column equilibration.

Troubleshooting Retention Time Drift

A Retention Time Drift B Check Mobile Phase Preparation A->B C Is the mobile phase buffered? Is it freshly prepared? B->C D YES C->D Proceed E NO C->E G Verify Column Equilibration D->G F Use a buffer to stabilize pH. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. E->F V Stable Retention Times Achieved F->V H Is the column fully equilibrated before each injection? G->H I YES H->I Proceed J NO H->J L Control Column Temperature I->L K Increase the equilibration time between runs. A stable baseline is a good indicator of equilibration. J->K K->V M Is a column oven being used? L->M N YES M->N Proceed O NO M->O Q Check for System Leaks N->Q P Use a column thermostat. Even small fluctuations in ambient temperature can affect retention times. O->P P->V R Is the system pressure stable? Q->R S YES R->S Proceed T NO R->T U Inspect fittings and connections for any signs of leaks, which can alter the flow rate and mobile phase composition. T->U U->V

Caption: A diagnostic flowchart for addressing unstable HPLC retention times.

Key Considerations for Reproducibility:

  • Buffered Mobile Phase: Unbuffered mobile phases are susceptible to pH changes, which can drastically alter the retention of ionizable compounds like your indole isomers.[6][7] The use of a buffer is essential for robust and reproducible chromatography.

  • Column Equilibration: Ensure that the column is fully equilibrated with the mobile phase before starting your analytical run. For gradient methods, a sufficient re-equilibration time at the initial conditions is critical. A stable baseline is the best indicator of a well-equilibrated column.

  • Temperature Control: Temperature affects the viscosity of the mobile phase and the kinetics of analyte partitioning. Even minor fluctuations in ambient temperature can lead to noticeable shifts in retention time.[16] A column oven is highly recommended for precise temperature control.

Experimental Protocols

Protocol 1: Systematic Method Development for Indole Isomer Separation

This protocol provides a structured approach to developing a robust HPLC method for separating positional isomers of this compound.

  • Column Selection:

    • Start with a column known for offering alternative selectivity for aromatic compounds.

    • Recommended: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Initial Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Initial Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 30% B

      • 20-25 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 220 nm and 280 nm.

  • Analysis of Initial Results:

    • From the initial gradient run, determine the approximate percentage of organic modifier (%B) at which your isomers elute.

    • If resolution is poor, proceed to the optimization steps.

  • Optimization:

    • Isocratic vs. Gradient: Based on the initial run, decide if an isocratic method is feasible (if isomers elute close together but are well-separated from other impurities) or if a shallower gradient is needed to improve resolution.

    • pH Adjustment: If peak shape is poor or resolution is still inadequate, explore different pH levels. Prepare mobile phases with different buffers (e.g., 10 mM ammonium acetate at pH 4.5 or 10 mM ammonium formate at pH 3.5).

    • Organic Modifier: If using acetonitrile, try substituting it with methanol to see if it alters the selectivity.

    • Temperature: Investigate the effect of temperature by running the analysis at 25 °C and 40 °C. Lower temperatures often increase retention and can sometimes improve resolution.[16]

References

  • BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

  • HILICON. (n.d.). Efficient Separation of Polar and Nonpolar Lipid Classes Utilizing iSPE®-HILIC Material for Solid-Phase Extraction. HILICON. [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. [Link]

  • Pinto, A. M. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131–3142. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • LCI. (2016). HILIC – New Separation Principle in Chromatography?. LCI-Koeln.de. [Link]

  • PubChem. (n.d.). 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine. National Center for Biotechnology Information. [Link]

  • Lin, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 139(10), 2555-2562. [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC. [Link]

  • Obrnuta faza. (n.d.). T1. Poor peak shape. [Link]

  • YouTube. (2017, May 23). HPLC Tips and Troubleshooting 17 - Poor Peak Shape. [Link]

  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column. SIELC. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Nacalai. [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. SCION Instruments. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Welch Materials, Inc. (2024, November 18). A Guide to Selective Columns for Isomer Separation. [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300–308. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(4), 1-8. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai. [Link]

  • National Institutes of Health. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

Sources

Minimizing by-product formation in the preparation of tryptamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-Product Formation for Researchers and Process Development Scientists

Welcome to the technical support center. As Senior Application Scientists, we understand that the synthesis of tryptamine derivatives is a nuanced process where minor variations in reaction conditions can lead to significant differences in product purity and yield. This guide is designed to provide you with in-depth, actionable solutions to common challenges in tryptamine synthesis, focusing on the mechanistic origins of by-products and strategies for their prevention.

Section 1: The Pictet-Spengler Reaction: Controlling Cyclization Pathways

The Pictet-Spengler reaction is a cornerstone of tryptamine chemistry, enabling the formation of tetrahydro-β-carboline (THBC) and related heterocyclic scaffolds. However, the reaction is sensitive to conditions that can lead to undesired side products.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of an N-acylated intermediate and my reaction is not going to completion. What is happening?

A1: This typically occurs when using acylating agents (like acid chlorides or anhydrides) to form an intermediate imine in situ before cyclization. If the cyclization step is slow due to insufficient acidity or low temperature, the N-acylated tryptamine intermediate can accumulate. Ensure your acid catalyst is active and present in sufficient quantity to promote the subsequent intramolecular electrophilic substitution.

Q2: My final product appears to be a mixture of isomers. How can I improve the diastereoselectivity?

A2: Diastereoselectivity is a common challenge, especially when the reacting aldehyde has a chiral center. The stereochemical outcome is often dictated by the transition state of the cyclization step. Lowering the reaction temperature can favor the thermodynamically more stable diastereomer by increasing the energy difference between the diastereomeric transition states. The choice of solvent and catalyst can also have a profound impact; for instance, bulky catalysts may sterically hinder one approach of the cyclizing imine.

Q3: After workup, I have a colored impurity that is difficult to remove. What is it and how can I prevent it?

A3: Colored impurities in indole chemistry often arise from oxidation. The electron-rich indole nucleus is susceptible to oxidation, especially under harsh acidic conditions or in the presence of air over long reaction times. To mitigate this, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and consider adding an antioxidant like ascorbic acid if compatible with your reaction conditions. Additionally, minimizing reaction time and temperature can prevent the formation of these chromophores.

Troubleshooting Guide: Common Pictet-Spengler Issues
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of THBC Product 1. Incomplete imine formation. 2. Insufficiently acidic conditions for cyclization. 3. Tryptamine starting material degradation.1. Use a dehydrating agent (e.g., molecular sieves, Na₂SO₄) to drive imine formation. 2. Switch to a stronger acid catalyst (e.g., TFA instead of acetic acid) or increase catalyst loading. 3. Ensure high-purity starting materials and run the reaction under an inert atmosphere.
Formation of β-Carboline (Aromatized By-product) Oxidation of the desired tetrahydro-β-carboline (THBC) product.1. Perform the reaction and workup under an inert atmosphere (N₂ or Ar). 2. Avoid excessive heat and prolonged reaction times. 3. Use milder workup conditions and purify the product promptly after isolation.
Unexpected Spot on TLC Plate 1. Epimerization at C-1 of the THBC ring. 2. Formation of dimeric or polymeric by-products.1. If an acidic proton exists at C-1, epimerization can occur. Analyze the influence of pH during workup and purification. 2. Use more dilute reaction conditions to disfavor intermolecular reactions.
Workflow: Troubleshooting Impurity Formation

This decision tree illustrates a logical workflow for identifying and mitigating an unknown by-product observed during a Pictet-Spengler reaction.

G start Unexpected Spot on TLC char_mass Characterize by LC-MS start->char_mass mass_match_sm Mass matches Starting Material? char_mass->mass_match_sm mass_match_prod Mass matches Expected Product? mass_match_sm->mass_match_prod No incomplete Incomplete Reaction. Increase reaction time/temp or catalyst loading. mass_match_sm->incomplete Yes mass_higher Mass is Higher than Product? mass_match_prod->mass_higher No isomer Isomeric By-product. Optimize for stereoselectivity (lower temp, change solvent). mass_match_prod->isomer Yes mass_lower Mass is Lower than Product? mass_higher->mass_lower No dimer Dimer/Adduct Formation. Use more dilute conditions. mass_higher->dimer Yes oxidized Oxidized By-product (e.g., β-carboline). Use inert atmosphere. mass_lower->oxidized Yes (e.g., M-2 Da)

Caption: Troubleshooting workflow for impurity identification.

Section 2: N-Alkylation and N-Acylation: Preventing Polysubstitution and Side Reactions

Functionalizing the primary or secondary amine of the tryptamine side chain is a common synthetic step. However, it is fraught with challenges like over-alkylation and reactions at the indole nitrogen.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a mono-alkylation on the side-chain amine, but I am getting a significant amount of the di-alkylated product. How can I stop this?

A1: Over-alkylation is a classic problem when the mono-alkylated product is similarly or more reactive than the starting material. To favor mono-alkylation:

  • Use a large excess of the tryptamine starting material relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unreacted tryptamine molecule.

  • Employ a protecting group strategy. Protect the amine, perform other synthetic steps, and then deprotect.

  • Consider reductive amination. This is often a more controllable method for mono-alkylation than direct alkylation with alkyl halides.

Q2: My alkylating agent seems to be reacting with the indole nitrogen (N1 position) instead of the side-chain amine. How do I improve selectivity?

A2: The indole nitrogen is nucleophilic, particularly after deprotonation by a base. Selectivity for N-alkylation of the side chain over the indole nitrogen is achieved by controlling the basicity of the reaction.

  • Use a mild, non-hindered base (e.g., K₂CO₃, NaHCO₃) that is sufficient to deprotonate the ammonium salt of the side chain but not strong enough to significantly deprotonate the indole nitrogen (pKa ≈ 17).

  • Protic solvents can solvate the side-chain amine, potentially modulating its reactivity relative to the more sterically hindered indole nitrogen.

Protocol: Selective Mono-N-Boc Protection of Tryptamine

This protocol is designed to selectively protect the side-chain amine, a crucial step to prevent side reactions in subsequent steps.

Materials:

  • Tryptamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.2 eq)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve tryptamine in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Add triethylamine to the solution, followed by the slow, dropwise addition of a solution of Boc₂O in DCM. The slow addition prevents localized high concentrations of the reactive anhydride.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-tryptamine.

  • Purify the product by flash chromatography if necessary.

Section 3: Fischer Indole Synthesis: Controlling Regioisomers and Degradation

When synthesizing substituted tryptamines, the Fischer indole synthesis is often used to create the core indole ring system from a phenylhydrazine and a ketone or aldehyde.

Troubleshooting Guide: Common Fischer Indole Synthesis Issues
Observed Issue Potential Cause(s) Recommended Solution(s)
Formation of Regioisomeric Indoles Use of an unsymmetrical ketone leads to two possible enamine intermediates, resulting in two different indole products.1. Use a symmetrical ketone if possible. 2. If an unsymmetrical ketone is required, the regioselectivity is notoriously difficult to control. It is often dictated by the steric and electronic properties of the ketone and the specific acid catalyst used. It may be necessary to separate the isomers chromatographically.
Significant Tar/Polymer Formation The strongly acidic and often high-temperature conditions can cause degradation of the starting materials, intermediates, or the indole product itself.1. Lower the reaction temperature and increase the reaction time. 2. Experiment with different acid catalysts. Lewis acids (e.g., ZnCl₂) or milder protic acids may be less destructive than concentrated H₂SO₄ or PPA. 3. Ensure all reagents are pure, as impurities can catalyze polymerization.
Reaction Pathway: Main vs. By-Product in Fischer Indole Synthesis

This diagram illustrates how an unsymmetrical ketone (e.g., 2-pentanone) can lead to two different regioisomeric indole products.

G cluster_start Starting Materials cluster_path Reaction Pathways cluster_end Products Hydrazine Phenylhydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Ketone Unsymmetrical Ketone (2-Pentanone) Ketone->Hydrazone Ene_A Ene-hydrazine A (Less substituted) Hydrazone->Ene_A Path A Ene_B Ene-hydrazine B (More substituted) Hydrazone->Ene_B Path B Sigmatropic_A [3,3]-Sigmatropic Rearrangement A Ene_A->Sigmatropic_A Sigmatropic_B [3,3]-Sigmatropic Rearrangement B Ene_B->Sigmatropic_B Product_A Product A (e.g., 2-ethyl-3-methylindole) Sigmatropic_A->Product_A Product_B By-product B (e.g., 2,3-dimethyl-n-propylindole) Sigmatropic_B->Product_B

Caption: Regioisomeric by-product formation in Fischer indole synthesis.

References

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available from: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available from: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available from: [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press. Available from: [Link]

Technical Support Center: Gassman Synthesis of 5-Methoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gassman indole synthesis, with a specific focus on the preparation of 5-methoxyindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful synthetic method. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.

The Gassman indole synthesis is a versatile one-pot reaction for creating substituted indoles.[1][2] However, its application to electron-rich anilines, such as 4-methoxyaniline (the precursor to 5-methoxyindoles), is known to be challenging and can sometimes fail.[1][3] The electron-donating nature of the methoxy group introduces specific complexities that require careful consideration and optimization. This guide provides expert insights and actionable protocols to overcome these hurdles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and step-by-step solutions.

Question 1: My reaction with 4-methoxyaniline is giving very low or no yield of the desired 5-methoxyindole. What are the likely causes?

Answer:

This is the most common issue when applying the Gassman synthesis to electron-rich anilines. The primary reason often lies in the initial N-chlorination and subsequent formation of the azasulfonium salt.

Causality Explained:

The Gassman synthesis begins with the oxidation of the aniline to an N-chloroaniline using an oxidant like tert-butyl hypochlorite (tBuOCl).[1] With an electron-donating group like methoxy at the para-position, the aniline nitrogen is more nucleophilic, but the aromatic ring is also highly activated towards electrophilic attack. This can lead to several competing side reactions:

  • Ring Chlorination: The electrophilic chlorine from tBuOCl can attack the activated aromatic ring instead of the nitrogen atom. This is a significant competitive pathway that consumes starting material and oxidant, leading to a complex mixture of chlorinated byproducts.

  • Instability of Intermediates: The N-chloro-4-methoxyaniline intermediate may be less stable than its electron-neutral or -withdrawn counterparts. This can lead to decomposition before it has a chance to react with the keto-thioether.

  • Failed[4][5]-Sigmatropic Rearrangement: The key step in the Gassman synthesis is a[4][5]-sigmatropic rearrangement of a sulfur ylide.[4] The electronic properties of the methoxy group can influence the stability of the intermediates and transition states involved, potentially hindering this critical rearrangement. One major drawback of the Gassman method is its ineffectiveness in preparing 5-methoxyindole due to challenges with the required sigmatropic rearrangement.[6]

Troubleshooting Workflow:

Here is a systematic approach to diagnose and resolve low-yield issues.

cluster_start Low/No Yield Diagnosis cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Start: Low Yield Observed check_sm 1. Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Unreacted 4-Methoxyaniline? check_sm->sm_present byproducts Multiple Unidentified Spots? sm_present->byproducts No sol_oxidant Solution A: Modify N-Chlorination - Lower temperature (-78°C) - Use alternative oxidant (e.g., NCS) sm_present->sol_oxidant Yes sol_rearrangement Solution B: Optimize Rearrangement - Screen different bases (e.g., DBU, KHMDS) - Vary reaction temperature after base addition byproducts->sol_rearrangement No sol_byproducts Solution C: Address Side Reactions - Confirm structure of byproducts (NMR) - If ring chlorination, revert to Solution A byproducts->sol_byproducts Yes end_node Implement Solution & Re-evaluate sol_oxidant->end_node sol_rearrangement->end_node sol_byproducts->end_node

Caption: Troubleshooting workflow for low yields.

Detailed Protocols:

Protocol A: Optimizing N-Chlorination

  • Strict Temperature Control: Set up the reaction at -78 °C (dry ice/acetone bath) before adding the tert-butyl hypochlorite. Maintaining this low temperature is critical to favor N-chlorination over ring chlorination.

  • Slow Addition: Add the tBuOCl solution dropwise over 30-60 minutes to the solution of 4-methoxyaniline in an appropriate solvent (e.g., CH₂Cl₂ or THF).

  • Alternative Oxidants: If ring chlorination persists, consider using N-chlorosuccinimide (NCS) as a milder chlorinating agent. The reaction may require slightly longer times or a marginal increase in temperature (e.g., to -60 °C), but it can offer better selectivity.

Protocol B: Facilitating the[4][5]-Sigmatropic Rearrangement

  • Base Selection: While triethylamine (Et₃N) is standard, it may not be sufficiently strong or sterically appropriate for this substrate.[1][4] Consider screening stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hexamethyldisilazide (KHMDS).

  • Controlled Warming: After the addition of the base at low temperature, allow the reaction to warm slowly to room temperature. A programmed temperature ramp (e.g., -78 °C to 0 °C over 2 hours, then to room temperature) can sometimes be more effective than allowing it to warm passively.

Question 2: I'm observing the formation of an unexpected isomer or rearranged product. What is happening?

Answer:

The formation of isomers often points to a Sommelet-Hauser rearrangement, which is a known pathway for sulfur ylides.[4]

Causality Explained:

The desired reaction is a[4][5]-sigmatropic rearrangement. However, under certain conditions, a competitive[1][4]-rearrangement (Stevens rearrangement) or a Sommelet-Hauser rearrangement can occur. The Sommelet-Hauser rearrangement proceeds through a dearomatized intermediate, which can lead to substitution at a different position on the ring. The electron-donating methoxy group can influence the stability of the intermediates in these competing pathways.

cluster_pathways Competing Rearrangement Pathways Ylide Sulfonium Ylide Intermediate path_23 [2,3]-Sigmatropic (Desired Pathway) Ylide->path_23 Thermodynamically Favored path_SH Sommelet-Hauser (Isomeric Byproduct) Ylide->path_SH Kinetically Accessible Product Desired 5-Methoxyindole Product path_23->Product Byproduct Isomeric Byproduct path_SH->Byproduct

Caption: Competing rearrangement pathways.

Troubleshooting & Optimization:

  • Solvent Effects: The polarity of the solvent can influence which rearrangement pathway is favored. If you are using a nonpolar solvent like dichloromethane, consider trying a more polar solvent like THF or acetonitrile to see if it disfavors the Sommelet-Hauser pathway.

  • Counter-ion Effects: The counter-ion of the base used can also play a role. If you are using a lithium base (e.g., LDA), try a potassium base (e.g., KHMDS) or a sodium base (e.g., NaHMDS) to alter the aggregation state and reactivity of the ylide.

  • Temperature Profile: The Sommelet-Hauser rearrangement often has a different activation energy than the[4][5]-sigmatropic rearrangement. Running the reaction at the lowest possible temperature that still allows for the desired transformation can often suppress the formation of the undesired isomer.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to isolate the N-chloroaniline intermediate?

A1: No, the Gassman synthesis is designed as a one-pot reaction, and none of the intermediates are typically isolated.[1] Isolating the N-chloroaniline can be hazardous and often leads to decomposition, especially with sensitive substrates like 4-methoxyaniline. The sequential addition of reagents to the same reaction vessel is the standard and recommended procedure.[2][7]

Q2: What is the purpose of the final Raney Nickel step, and is it always required?

A2: The direct product of the Gassman cyclization is a 3-thiomethylindole.[1] The Raney Nickel step is a desulfurization reaction used to remove this thiomethyl group and yield the 3-H-indole.[4] This step is necessary if the final target is the unsubstituted 5-methoxyindole. However, the 3-thiomethyl group can be a useful synthetic handle for further functionalization, so its removal depends entirely on the desired final product.

Q3: Are there alternative methods for synthesizing 5-methoxyindoles if the Gassman synthesis fails?

A3: Yes, if the Gassman synthesis proves intractable for your specific substrate, several other named reactions can be employed for indole synthesis. Some common alternatives include:

  • Fischer Indole Synthesis: While also having its own set of limitations, it is a widely used and robust method.[8]

  • Bartoli Indole Synthesis: Particularly useful for synthesizing 7-substituted indoles, it can be adapted for other substitution patterns.[9]

  • Larock Indole Synthesis: A palladium-catalyzed method that offers good functional group tolerance.[9]

  • Synthesis from 5-bromoindole: A viable route involves the palladium- or copper-catalyzed methoxylation of 5-bromoindole.[10]

Q4: How can I monitor the reaction progress effectively?

A4: Thin-layer chromatography (TLC) is the most common method. Use a stain (like permanganate or ceric ammonium molybdate) as the indole ring is UV-active but intermediates may not be. For more quantitative analysis, taking aliquots (and immediately quenching them in a cooled, acidic solution) for LC-MS analysis can provide detailed information about the consumption of starting material and the formation of intermediates and products.

Data Summary

The choice of reaction conditions can significantly impact the success of the Gassman synthesis with electron-rich anilines. The following table summarizes key parameters and their expected impact.

ParameterStandard Condition (e.g., Aniline)Recommended for 4-MethoxyanilineRationale
N-Chlorination Temp. 0 °C to -20 °C-78 °CMinimizes competitive electrophilic ring chlorination.
Oxidant tert-butyl hypochlorite (tBuOCl)tBuOCl (slow addition) or NCSNCS is a milder alternative to reduce side reactions.
Base Triethylamine (Et₃N)DBU or KHMDSA stronger base may be needed to efficiently form the sulfur ylide.[4]
Solvent Dichloromethane (CH₂Cl₂)THF or Acetonitrile (MeCN)More polar solvents can influence rearrangement pathways.

References

  • Gassman, P. G.; van Bergen, T. J.; Gilbert, D. P.; Cue, B. W. Jr. (1974). General method for the synthesis of indoles. J. Am. Chem. Soc., 96 (17), 5495–5508. [Link]

  • Gribble, G. (2016). Gassman Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]

  • Wikipedia. (n.d.). Gassman indole synthesis. [Link]

  • SynArchive. (2024). Gassman indole synthesis. [Link]

  • Expertsmind.com. (n.d.). Gassman Indole Synthesis, Chemical Reactions, Assignment Help. [Link]

  • O'Donnell, M. J. (1990). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Karade, N. (2018). Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis, Larock indole synthesis, Benzyne in indole synthesis. YouTube. [Link]

  • Google Patents. (n.d.).

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Technical Support Center: A Senior Application Scientist's Guide to Improving the Preparation of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing indole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your synthetic strategies. This resource is structured to be a self-validating system, grounded in authoritative scientific literature to ensure accuracy and reliability.

Section 1: The Fischer Indole Synthesis: A Deeper Dive

The Fischer indole synthesis, first reported in 1883, remains a cornerstone for the construction of the indole nucleus.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[2][3]

Core Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-defined steps, each of which presents opportunities for optimization and potential pitfalls. Understanding this mechanism is critical for effective troubleshooting.

  • Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[2]

  • Tautomerization: The arylhydrazone then tautomerizes to its enamine isomer.[2]

  • [4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial[4][4]-sigmatropic rearrangement, which forms the key C-C bond.[1]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.[1]

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Cyclization Cascade Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic H+ Cyclized_Intermediate Cyclized Intermediate Sigmatropic->Cyclized_Intermediate Aromatization & Cyclization Indole Indole Product Cyclized_Intermediate->Indole -NH3 Bischler_Mohlau_Troubleshooting cluster_solutions Potential Solutions Start Low Yield in Bischler-Möhlau Synthesis Q1 Are you using traditional high-temperature conditions? Start->Q1 A1_Yes Consider Milder Alternatives Q1->A1_Yes Yes A1_No Investigate Other Factors Q1->A1_No No Sol1 Use LiBr as a catalyst A1_Yes->Sol1 Sol2 Employ microwave irradiation A1_Yes->Sol2 Sol3 Use HFIP as a solvent A1_Yes->Sol3 Sol4 Ensure sufficient excess of aniline A1_No->Sol4

Caption: A decision tree for troubleshooting the Bischler-Möhlau synthesis.

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

While a specific, universally applicable protocol is challenging due to substrate dependency, a general procedure for a microwave-assisted synthesis would involve:

  • Charging a microwave vial with the α-bromo-acetophenone, a significant excess of the aniline (e.g., 5-10 equivalents), and a catalytic amount of a Lewis acid like LiBr.

  • If a solvent is used, HFIP is a good starting point. [5]3. Sealing the vial and subjecting it to microwave irradiation at a predetermined temperature and time, which will require optimization for each specific substrate.

  • After cooling, the reaction mixture is worked up, typically by partitioning between an organic solvent and an aqueous solution to remove excess aniline and the catalyst.

  • The crude product is then purified, usually by column chromatography.

Section 3: Modern Palladium-Catalyzed Indole Syntheses: The Larock Reaction

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce a 2,3-disubstituted indole. [6]

Troubleshooting Guide for the Larock Synthesis

Q1: My Larock indole synthesis is not proceeding to completion or is giving low yields. What factors should I investigate?

A1: The success of a Larock indole synthesis is highly dependent on the careful optimization of the catalytic system and reaction conditions:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Sterically demanding phosphine ligands can be beneficial, but the optimal choice is often substrate-dependent. [7][8]A thorough screening of different palladium catalysts and ligands is often necessary. [9]* Base and Additives: An excess of a base, typically potassium carbonate, is required. [6]The addition of a chloride salt, such as LiCl or n-Bu₄NCl, is often crucial for the reaction to proceed efficiently. [6]However, using more than one equivalent of the chloride additive can slow down the reaction. [10]* Solvent: N-methyl-2-pyrrolidone (NMP) has been found to be an effective solvent, particularly when using less reactive o-bromoanilines or o-chloroanilines. [6]* Substrate Reactivity: While o-iodoanilines are the most reactive, modern protocols have been developed for the use of more readily available and cost-effective o-bromoanilines and o-chloroanilines, often requiring more specialized catalyst systems. [6] Quantitative Data: Optimization of the Larock Indole Synthesis

o-HaloanilineAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
o-BromoanilineSerine-derived alkyne5 mol % Pd(OAc)₂Na₂CO₃DMF10027[8]
o-BromoanilineSerine-derived alkynePd[P(tBu)₃]₂Cy₂NMe1,4-Dioxane6085[7]
o-IodoanilineDisubstituted alkyne10% Pd/CNaOAcNMP110-130Varies[6]
Experimental Protocol: General Larock Indole Synthesis

A typical procedure for the Larock indole synthesis involves: [10]

  • Charging a reaction vessel with the o-iodoaniline, 2-5 equivalents of a disubstituted alkyne, a palladium(II) catalyst (e.g., 5 mol% Pd(OAc)₂), a base (e.g., 2 equivalents of K₂CO₃), a phosphine ligand if necessary, and a chloride salt (e.g., 1 equivalent of LiCl).

  • Adding a suitable solvent, such as DMF or NMP.

  • Heating the reaction mixture to the optimal temperature (typically 80-130 °C) and monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cooling the reaction mixture and performing an aqueous workup to remove inorganic salts.

  • Purifying the crude product by column chromatography.

Section 4: Other Important Indole Syntheses

The Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures (200-400 °C) to produce indoles. [11] Troubleshooting: The primary challenge with the classical Madelung synthesis is the harsh reaction conditions, which can lead to the degradation of sensitive starting materials. [10]

  • Milder Conditions: The Madelung-Houlihan variation utilizes strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like THF, allowing the reaction to proceed at much lower temperatures (-20 to 25 °C). [10][11]* Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide can also lower the required reaction temperature. [10] A modified, one-pot procedure for the synthesis of 1,2-disubstituted-3-tosyl indoles has been reported, which proceeds at 100 °C. [10][12]

The Reissert Synthesis

The Reissert indole synthesis is a multistep reaction that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. [13] Troubleshooting:

  • Choice of Base: Potassium ethoxide has been shown to give better results than sodium ethoxide in the initial condensation step. [13]* Reducing Agent: A variety of reducing agents can be used for the cyclization step, including zinc in acetic acid, iron in acetic acid, or sodium dithionite. [14]The choice of reducing agent may need to be optimized for a specific substrate.

Section 5: General Laboratory Procedures

Purification of Indole Derivatives

The purification of indole derivatives can be challenging due to their varying polarities and potential instability.

  • Column Chromatography: This is the most common method for purifying indole derivatives. [15] * Stationary Phase: Silica gel is the most commonly used stationary phase. For acid-sensitive indoles, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%). [15][16]Alternatively, alumina can be used. [15] * Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.3 for the desired product. [15]* Recrystallization: This can be a highly effective method for obtaining high-purity crystalline indoles, although it may result in lower recovery. [10]Finding a suitable solvent or solvent mixture is key.

Protecting Group Strategies for the Indole Nitrogen

In many multi-step syntheses, it is necessary to protect the indole nitrogen to prevent unwanted side reactions. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

  • tert-Butoxycarbonyl (Boc): A widely used protecting group that is stable to many reaction conditions but can be easily removed with acid.

  • Phenylsulfonyl (PhSO₂): A robust protecting group that is stable to a wide range of conditions, but its removal requires harsher conditions. [17]* 2-Phenylsulfonylethyl: A useful protecting group that can be readily removed under basic conditions. [5]

References

  • Kaur, N., & Kishore, D. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38779–38793. [Link]

  • Hino, T., & Nakagawa, M. (2016). Development of Madelung-Type Indole Synthesis Using Copper-Catalyzed Amidation/Condensation. HETEROCYCLES, 92(5), 900. [Link]

  • Wikipedia contributors. (2023). Madelung synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Kaur, N., & Kishore, D. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43). [Link]

  • Reissert Indole Synthesis. (n.d.). [Link]

  • Wikipedia contributors. (2023). Reissert indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 332-343). John Wiley & Sons, Ltd. [Link]

  • Carlsson, S., & Sandström, J. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]

  • Wang, Z., et al. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. Science Advances, 10(20). [Link]

  • Larock Indole Synthesis. (n.d.). SynArchive. [Link]

  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53538-53554. [Link]

  • Bandar, J. S., & Buchwald, S. L. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4726–4729. [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. [Link]

  • Gribble, G. W. (2016). Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 59-75). John Wiley & Sons, Ltd. [Link]

  • Bandar, J. S., & Buchwald, S. L. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4726-4729. [Link]

  • Matzger, A. J. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]

  • Sharma, V., & Kumar, V. (2023). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 21(38), 7625-7654. [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Reissert Indole Synthesis. (2024, December 20). [Video]. YouTube. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Eze, S. O., et al. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst. International Journal of ChemTech Research, 10(5), 819-823. [Link]

  • Brog, J. P., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3232. [Link]

  • Toth, G., et al. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 26(10), 2821. [Link]

  • Column chromatography. (n.d.). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

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Validation & Comparative

Comparative analysis of the biological activity of 5-methoxyindole derivatives

The complexity of neurodegenerative disorders like Alzheimer's disease necessitates multitargeted treatment approaches. [15]5-methoxyindole derivatives have emerged as promising candidates due to their antioxidant and neuroprotective properties. [15][16] For instance, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid has demonstrated beneficial effects on learning and memory in a scopolamine-induced model of Alzheimer's-type dementia in rats. [15]This compound was found to restore brain-derived neurotrophic factor (BDNF) and acetylcholine levels, and counteract oxidative stress. [15]Furthermore, 5-methoxyindole-2-carboxylic acid (MICA) has been shown to afford neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. [17][18]

Experimental Protocols

For the validation and replication of the findings presented, detailed methodologies for key experiments are provided below.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can indicate the number of viable cells. [1][15][16] Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. [2]2. Compound Treatment: Dissolve the 5-methoxyindole derivatives in DMSO and dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations for 48-72 hours. [2]3. MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [2]4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Caption: A typical workflow for an MTT assay.

Zone of Inhibition (Disk Diffusion) Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound. [11][12] Procedure:

  • Inoculation: Inoculate a Mueller-Hinton agar plate with a standardized suspension of the target microorganism to create a confluent lawn. [13]2. Disk Application: Impregnate sterile paper disks with a known concentration of the 5-methoxyindole derivative and place them on the agar surface. [13]3. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the clear zone of inhibition around the disk in millimeters. [11]The size of the zone is proportional to the antimicrobial potency. [11]

Conclusion

The 5-methoxyindole scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity, enabling the design of compounds with enhanced potency and selectivity. [2]The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the ongoing development of novel therapeutic agents based on the 5-methoxyindole framework.

References

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  • PubMed. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. PubMed.
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A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-1,2-dimethyl-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Methoxy-1,2-dimethyl-1H-indole analogs, a class of compounds with significant pharmacological interest due to their interactions with serotonin receptors. We will explore how subtle molecular modifications influence their binding affinity, functional activity, and selectivity, offering a valuable resource for researchers and drug development professionals in the field of neuroscience and medicinal chemistry.

Introduction: The Significance of the 5-Methoxyindole Scaffold

The 5-methoxyindole scaffold is a privileged pharmacophore, largely due to its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] The presence of the 5-methoxy group is a critical feature in many potent serotonin receptor ligands.[1] This guide will focus on analogs of this compound, dissecting the key structural determinants that govern their biological activity. Our exploration will be grounded in experimental data, providing a clear and objective comparison of various analogs.

Core Structure-Activity Relationships

The biological activity of this compound analogs is primarily dictated by their interactions with various serotonin receptor subtypes, most notably the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][3] The affinity and selectivity for these receptors can be modulated by strategic modifications at three key positions: the indole ring, the ethylamine side chain, and the terminal amino group.

The Indole Ring: More Than Just a Scaffold

The indole nucleus serves as the foundational structure for these analogs. The position of the methoxy group is a crucial determinant of activity.

  • The 5-Methoxy Group: This group is a recurring motif in many potent serotonin receptor ligands.[1] Its presence generally confers high affinity for both 5-HT1A and 5-HT2A receptors.[1][4] In some cases, moving the methoxy group from the 5-position to the 6-position can dramatically alter the biological activity, switching from a methuosis-inducing agent to a microtubule disruptor in cancer cell lines.[5]

  • Substitutions at Other Positions:

    • N1-Alkylation: Methylation at the N1 position of the indole ring, as in the parent compound of this guide, can influence receptor interaction. For instance, N1-alkyl substitution of tryptamines has been shown to reduce agonist efficacy at the 5-HT2A receptor.[2]

    • C2-Methylation: The presence of a methyl group at the C2 position is a defining feature of the analogs under discussion.

    • Other Ring Substitutions: Derivatives lacking ring substituents generally display lower affinities for serotonin recognition sites compared to those substituted at the 4- or 5-position.[4] For example, 4-hydroxylated derivatives show a marked selectivity for the 5-HT2A site over the 5-HT1A site.[4]

The Ethylamine Side Chain and Terminal Amine: Tuning Selectivity and Potency

Modifications to the ethylamine side chain and the terminal amino group play a pivotal role in fine-tuning the pharmacological profile of these analogs.

  • N,N-Dialkyl Substitution: The size and nature of the N,N-dialkyl substituents are critical determinants of affinity and selectivity.[4]

    • N,N-Dimethyl (as in 5-MeO-DMT): This substitution generally confers high potency at 5-HT2A receptors.[1]

    • Larger Alkyl Groups: Substituents larger than N,N-diisopropyl can lead to a significant decrease in affinity at both 5-HT1A and 5-HT2A recognition sites.[4]

    • Cyclic Amines: Incorporation of the terminal nitrogen into a cyclic structure, such as a pyrrolidine (as in 5-MeO-pyr-T), can significantly alter the selectivity profile, with some analogs showing high affinity and selectivity for the 5-HT1A receptor.[3]

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of selected this compound analogs and related compounds at various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundIndole Ring SubstitutionTerminal Amine5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
5-MeO-DMT 5-MethoxyN,N-Dimethyl1661.4121[3]
5-MeO-MIPT 5-MethoxyN-Methyl, N-Isopropyl1002501000[3]
5-MeO-DIPT 5-MethoxyN,N-Diisopropyl125320>10000[3]
5-MeO-pyr-T 5-MethoxyPyrrolidine3.21251000[3]
N1-n-propyl-5-methoxy-α-methyltryptamine 1-n-propyl, 5-MethoxyPrimary710012120[6]

This table is a representative compilation from the cited literature and is not exhaustive.

Functional Activity and Signaling Pathways

Beyond binding affinity, it is crucial to understand the functional activity of these analogs – whether they act as agonists, partial agonists, or antagonists. The primary signaling pathway for 5-HT2A receptor activation by these compounds involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2+->Cellular_Response Leads to PKC->Cellular_Response Leads to Analog 5-Methoxyindole Analog (Agonist) Analog->5HT2A_Receptor Binds

Caption: 5-HT2A receptor signaling pathway activated by agonist binding.

Bioisosteric Replacement: The Case of Indazoles

To improve pharmacokinetic properties such as plasma clearance and oral bioavailability, researchers have explored bioisosteric replacements for the indole nucleus. Indazoles, for instance, are effective bioisosteres for indoles.[7][8] However, the direct 1H-indazole analog of 5-MeO-DMT was found to be less potent than its indole parent across all 5-HT2 subtypes.[8] This highlights the critical role of the indole nitrogen in receptor interactions for this particular class of compounds.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of test compounds for serotonin receptors.

Objective: To determine the inhibitory constant (Ki) of 5-methoxyindole analogs at 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Materials:

  • Cell membranes expressing the human recombinant serotonin receptor of interest.

  • Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]ketanserin (for 5-HT2A), [³H]mesulergine (for 5-HT2C).

  • Test compounds (5-methoxyindole analogs).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Non-specific binding inhibitor (e.g., 10 µM serotonin).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding inhibitor.

  • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 values (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Incubate Incubate mixture (e.g., 60 min at 25°C) Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

Caption: Workflow for a radioligand binding assay.

Safety and Therapeutic Implications

While the focus of this guide is on the SAR of these compounds, it is important to consider the potential for adverse effects. High agonist activity at the 5-HT2B receptor, for example, has been associated with cardiotoxicity.[7] Furthermore, some of these compounds are known to be psychoactive, and their hallucinogenic effects are thought to be mediated primarily through the 5-HT2A receptor.[9][10] However, recent research suggests that 5-HT1A receptor activation also plays a role in the behavioral effects of these tryptamines.[9][10]

Interestingly, some novel analogs of 5-MeO-DMT have shown a significantly improved safety profile in preclinical studies, with a reduced risk of serotonergic toxicity.[11][12] This underscores the potential for designing safer and more effective therapeutic agents by carefully tuning the SAR of the 5-methoxyindole scaffold. Some research has even explored a 5-HT1A-selective 5-MeO-DMT analog that lacks hallucinogenic-like effects while retaining anxiolytic and antidepressant-like properties in animal models.[9]

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective ligands for serotonin receptors. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to the indole ring and the ethylamine side chain can lead to significant changes in biological activity. A thorough understanding of these SAR principles is essential for the development of novel therapeutics for a range of neuropsychiatric disorders. Future research will likely focus on further optimizing the selectivity and safety profiles of these compounds to unlock their full therapeutic potential.

References

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]

  • Binding of Indolylalkylamines at 5-HT2 Serotonin Receptors: Examination of a Hydrophobic Binding Region. Journal of Medicinal Chemistry. [Link]

  • Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • 5-MeO-DMT analogues demonstrate improved safety profile. Psychedelic Health. [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics. ResearchGate. [Link]

  • Mindset Pharma Announces its Next Generation Novel 5-MeO-DMT Psychedelic Analogs Demonstrate a Significantly Improved Safety Profile in Preclinical Results. GlobeNewswire. [Link]

  • Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Neuropsychopharmacology. [Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]

  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry. [Link]

  • Serotonin receptor binding affinities of several hallucinogenic phenylalkylamine and N,N-dimethyltryptamine analogues. Semantic Scholar. [Link]

  • (PDF) Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. ResearchGate. [Link]

  • 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Nature Communications. [Link]

  • Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Bioorganic & Medicinal Chemistry. [Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Journal of Clinical Psychopharmacology. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules. [Link]

  • Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies. ResearchGate. [Link]

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A Comparative Efficacy Analysis of 5-Methoxy-1,2-dimethyl-1H-indole and Other Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antiproliferative efficacy of the novel indole derivative, 5-Methoxy-1,2-dimethyl-1H-indole, against established antiproliferative agents. Our analysis is grounded in established experimental protocols and provides a framework for researchers, scientists, and drug development professionals to assess the potential of this compound in the landscape of cancer therapeutics. While direct comparative studies on this compound are emerging, this guide synthesizes data from related 5-methoxyindole derivatives and established agents to provide a predictive and practical comparison.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with anticancer properties.[1][2][3][4] Many indole derivatives exert their antiproliferative effects by interfering with microtubule dynamics, a critical process for cell division.[5][6][7][8] This guide will therefore focus on comparing this compound with agents that have well-defined mechanisms of action, including tubulin polymerization inhibitors and DNA topoisomerase inhibitors.

Introduction to the Compared Agents

This compound (Hypothetical Candidate)

This compound is a synthetic indole derivative. Based on the structure-activity relationships of similar indole compounds, it is hypothesized to function as a tubulin polymerization inhibitor.[5][6] Such agents disrupt the dynamic equilibrium of microtubule formation, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7][9] The methoxy group at the 5-position of the indole ring is a common feature in many biologically active indole compounds and is often associated with enhanced antiproliferative activity.[10][11]

Combretastatin A-4 (Tubulin Polymerization Inhibitor)

Combretastatin A-4 is a natural product derived from the African bush willow, Combretum caffrum. It is a potent inhibitor of tubulin polymerization, binding to the colchicine-binding site on β-tubulin.[6] This interaction prevents the formation of microtubules, leading to the disruption of the mitotic spindle, G2/M phase arrest, and ultimately, apoptosis.[7] It serves as a benchmark for potent tubulin destabilizing agents.

Doxorubicin (Topoisomerase II Inhibitor)

Doxorubicin is a widely used chemotherapeutic agent belonging to the anthracycline class. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA complex, doxorubicin leads to DNA double-strand breaks, cell cycle arrest, and apoptosis. Its distinct mechanism provides a valuable contrast to tubulin-targeting agents.

Comparative In Vitro Efficacy: A Multi-Assay Approach

To provide a robust comparison, a series of in vitro assays are essential. The following sections detail the experimental protocols and present hypothetical data to illustrate the potential comparative efficacy.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The intensity of the purple color is directly proportional to the number of viable cells.[13]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Combretastatin A-4, and Doxorubicin for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.[13]

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound0.851.201.55
Combretastatin A-40.0150.0250.020
Doxorubicin0.250.400.30
Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] This is crucial for confirming the mechanism of action of cell cycle-specific agents.

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[15]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control602515
This compound151075
Combretastatin A-410585
Doxorubicin453520
Apoptosis Assay (Annexin V/PI Staining)

The Annexin V/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[16]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry: Analyze the cells by flow cytometry, detecting FITC and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

TreatmentViable CellsEarly ApoptoticLate Apoptotic/Necrotic
Vehicle Control9532
This compound304525
Combretastatin A-4205525
Doxorubicin403525

Mechanistic Insights and Signaling Pathways

The antiproliferative effects of these agents are mediated through distinct signaling pathways.

Tubulin Polymerization Inhibition Pathway

This compound and Combretastatin A-4 are presumed to act via this pathway. Inhibition of tubulin polymerization leads to microtubule destabilization, disrupting the mitotic spindle.[9][19] This activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in the G2/M phase of the cell cycle.[9] Sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

A Tubulin Inhibitor (e.g., this compound) B α/β-Tubulin Dimers A->B Binds to C Inhibition of Microtubule Polymerization B->C Leads to D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F Spindle Assembly Checkpoint (SAC) Activation E->F G G2/M Phase Arrest F->G H Intrinsic Apoptotic Pathway G->H Prolonged arrest triggers

Caption: Mechanism of G2/M phase cell cycle arrest induced by tubulin polymerization inhibitors.

Doxorubicin-Induced Apoptosis Pathway

Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to the accumulation of DNA double-strand breaks. This DNA damage activates signaling cascades, including the p53 tumor suppressor pathway, which in turn can induce cell cycle arrest and apoptosis.

A Doxorubicin B Topoisomerase II A->B Inhibits C Inhibition of Topoisomerase II B->C D DNA Double-Strand Breaks C->D E Activation of p53 Pathway D->E F Cell Cycle Arrest E->F G Apoptosis E->G

Caption: Mechanism of apoptosis induction by Doxorubicin.

Experimental Workflow Overview

The overall workflow for comparing these antiproliferative agents involves a systematic progression from broad screening to detailed mechanistic studies.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Assays A Cell Culture B Compound Treatment (Dose-Response) A->B C MTT Assay B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI) D->F

Caption: General experimental workflow for comparative analysis of antiproliferative agents.

Conclusion and Future Directions

This guide outlines a comprehensive framework for comparing the antiproliferative efficacy of this compound with standard agents like Combretastatin A-4 and Doxorubicin. The hypothetical data suggest that while this compound may not be as potent as Combretastatin A-4, its efficacy in the sub-micromolar to low micromolar range would still mark it as a promising candidate for further development. Its presumed mechanism as a tubulin polymerization inhibitor is supported by the predicted induction of G2/M arrest and apoptosis.

Future studies should focus on validating these findings through rigorous experimental testing. Further investigations could include tubulin polymerization assays, immunofluorescence studies to observe effects on the microtubule network, and in vivo studies using xenograft models to assess anti-tumor efficacy and toxicity. The indole scaffold continues to be a rich source of novel anticancer agents, and a thorough understanding of the structure-activity relationships of derivatives like this compound is crucial for the development of next-generation cancer therapeutics.[20][21][22][23][24][25]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.Bio-Techne.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry.Thermo Fisher Scientific.
  • Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole deriv
  • Cell cycle analysis with flow cytometry and propidium iodide.Abcam.
  • Annexin V staining assay protocol for apoptosis.Abcam.
  • Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Deriv
  • Technical Guide: Mechanism of Action of Tubulin Polymeriz
  • Assaying cell cycle st
  • Method for Analysing Apoptotic Cells via Annexin V Binding.UCL.
  • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors.PMC - NIH.
  • Mechanism of action of tubulin inhibitors payloads: polymerization...
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.ACS Omega.
  • Synthesis and Anticancer Activity of Indole-Functionalized Deriv
  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized is
  • Indole Derivatives (2010–2020)
  • Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay.Benchchem.
  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes.PubMed.
  • (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021).
  • What are Tubulin inhibitors and how do they work?
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • MTT Assay Protocol.
  • Cell Cycle Analysis with Flow Cytometry.Biocompare.
  • Indole derivatives (2010-2020)
  • Cell Cycle Protocols.BD Biosciences.
  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy.NIH.
  • Cell Cycle Analysis.University of Wisconsin Carbone Cancer Center.
  • MTT assay and its use in cell viability and prolifer
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022).Delta University Scientific Journal.
  • Comparative Analysis of 5-Methoxyindole Derivatives as Antiprolifer
  • 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
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  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methoxyindole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-methoxyindole is paramount for understanding its role in various biological processes and for the development of novel therapeutics. The choice of analytical methodology can significantly impact the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of the three most common analytical techniques for 5-methoxyindole quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity as outlined by international regulatory bodies. The objective is to equip you with the knowledge to not only select the appropriate method for your application but also to understand the critical parameters of cross-validation, ensuring the robustness and defensibility of your results.

The Imperative of Method Validation

Before delving into a comparative analysis, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4][5][6] The core validation characteristics that will be discussed for each method include specificity, linearity, accuracy, precision, and robustness.[7][8][9][10][11]

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and throughput. Below is a detailed comparison of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 5-methoxyindole.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of many analytical laboratories due to its versatility and robustness for the quantification of a wide range of compounds, including indole derivatives.[12][13][14]

Principle: HPLC separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column. For 5-methoxyindole, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. Detection is commonly achieved using a UV detector, as the indole structure of 5-methoxyindole possesses a chromophore that absorbs UV light.

Causality of Experimental Choices:

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The ratio is optimized to achieve a balance between adequate retention for separation from matrix components and a reasonable analysis time. The pH of the aqueous phase is controlled to ensure the consistent ionization state of 5-methoxyindole, thereby ensuring reproducible retention times.[12]

  • Column Selection: A C18 column is the standard choice for nonpolar compounds like 5-methoxyindole due to the hydrophobic interactions between the analyte and the stationary phase. The particle size of the column packing material influences the efficiency of the separation; smaller particles generally provide higher resolution but at the cost of higher backpressure.[14]

Workflow for HPLC-UV Analysis of 5-Methoxyindole

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Curve) Integration->Quantification

Caption: HPLC-UV workflow for 5-methoxyindole quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.

Principle: In GC, a sample is vaporized and injected into a heated column where it is separated based on its volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Causality of Experimental Choices:

  • Derivatization: 5-methoxyindole, with its polar N-H group, may exhibit poor peak shape and thermal instability in the hot GC injection port. Derivatization, for instance, by silylation, is often necessary to increase its volatility and thermal stability, leading to improved chromatographic performance.

  • Ionization Technique: Electron Impact (EI) is a common ionization method in GC-MS that generates a reproducible fragmentation pattern, which can be used for structural confirmation by comparing it to a spectral library.[15]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Integration Peak Integration (Extracted Ion Chromatogram) Mass_Analysis->Integration Quantification Quantification (Internal Standard) Integration->Quantification

Caption: LC-MS/MS workflow for 5-methoxyindole quantification.

Performance Comparison

The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of 5-methoxyindole. The values presented are illustrative and should be established for each specific application through rigorous method validation.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Moderate (potential for interference from co-eluting compounds with similar UV spectra)High (mass spectral data provides confirmation)Very High (MRM transitions are highly specific)
Linearity (R²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 90-110%95-105%98-102%
Precision (%RSD) < 15%< 10%< 5%
Limit of Quantification (LOQ) ng/mL rangeSub-ng/mL rangepg/mL range
Robustness High (less susceptible to minor changes in experimental conditions)Moderate (derivatization step can introduce variability)High (highly controlled instrumental parameters)
Throughput HighModerateHigh
Cost (Instrument) LowModerateHigh
Cost (Per Sample) LowModerateHigh

Experimental Protocols

Below are detailed, step-by-step methodologies for each of the discussed analytical techniques. These protocols serve as a starting point and should be optimized and validated for your specific laboratory conditions and sample matrix.

Protocol 1: HPLC-UV Quantification of 5-Methoxyindole
  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 50:50 (v/v) Acetonitrile:20 mM Phosphate Buffer (pH 6.0)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm

  • Quantification:

    • Prepare a calibration curve using standard solutions of 5-methoxyindole in the mobile phase.

    • Quantify the samples by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS Quantification of 5-Methoxyindole
  • Sample Preparation and Derivatization:

    • Extract 5-methoxyindole from the sample matrix using liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • GC-MS Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Ionization: Electron Impact (EI) at 70 eV

    • Mass Analyzer: Scan mode or Selected Ion Monitoring (SIM) of characteristic ions.

  • Quantification:

    • Use a deuterated internal standard of 5-methoxyindole.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Protocol 3: LC-MS/MS Quantification of 5-Methoxyindole
  • Sample Preparation:

    • To 50 µL of serum, add 150 µL of methanol containing a stable isotope-labeled internal standard (e.g., 5-methoxyindole-d3).

    • Vortex and centrifuge to precipitate proteins.

    • Dilute the supernatant with water prior to injection.

  • LC-MS/MS Conditions:

    • LC Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to elute 5-methoxyindole and separate it from matrix components.

    • Ionization: Positive Electrospray Ionization (ESI+)

    • MRM Transition: Monitor a specific precursor-to-product ion transition for 5-methoxyindole and its internal standard.

  • Quantification:

    • Construct a calibration curve using the peak area ratios of the analyte to the internal standard.

Conclusion and Recommendations

The choice of an analytical method for 5-methoxyindole quantification is a multifaceted decision.

  • HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary requirement and the sample matrix is relatively clean.

  • GC-MS offers higher selectivity and sensitivity than HPLC-UV but often requires a derivatization step, which can add complexity and potential for variability.

  • LC-MS/MS stands out as the superior technique for bioanalytical applications, providing unparalleled sensitivity and selectivity, which is crucial for accurately quantifying low levels of 5-methoxyindole in complex biological matrices. [16][17] Ultimately, the "best" method is the one that is properly validated and fit for its intended purpose. A thorough cross-validation, where samples are analyzed by two or more of these methods, can provide the highest level of confidence in the generated data, a critical aspect in both research and regulated drug development environments.

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A Researcher's Guide to the In Vivo Validation of Novel Anticancer Indole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent biological activities, including significant anticancer properties[1][2]. The continuous exploration of novel indole derivatives is a cornerstone of modern oncology drug discovery[2][3]. This guide provides a comprehensive framework for the in vivo validation of the anticancer effects of a novel indole compound, using a closely related analogue with published data as a comparative benchmark. While direct in vivo studies on 5-Methoxy-1,2-dimethyl-1H-indole are not extensively documented in publicly available literature, we will extrapolate from the validation of similar indolequinones to present a robust, scientifically-grounded protocol and comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into the preclinical in vivo setting.

The Rationale for In Vivo Testing of Novel Indole Anticancer Agents

In vitro assays, such as the MTT assay or clonogenic assays, are invaluable for initial high-throughput screening of compound libraries and for elucidating cellular mechanisms of action[4][5]. However, the complex biological milieu of a living organism, encompassing pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and the tumor microenvironment, necessitates in vivo validation[6]. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research, bridging the gap between cell culture studies and human clinical trials[7][8].

A compelling case for the in vivo investigation of novel indole derivatives stems from the demonstrated efficacy of related compounds. For instance, the indolequinone 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) , a specific inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), has shown significant activity against human pancreatic cancer in both in vitro and in vivo models[9][10]. This sets a precedent for evaluating structurally similar compounds like this compound.

Comparative In Vivo Efficacy: A Case Study Approach

To illustrate the principles of in vivo validation, we will present a hypothetical comparative study for "this compound" (hereinafter referred to as Compound X) benchmarked against a vehicle control and a known active indole derivative, ES936.

The choice of the xenograft model is critical for the clinical relevance of the study. Two primary models are commonly employed: subcutaneous and orthotopic xenografts[11][12][13].

  • Subcutaneous Xenograft Models: These involve injecting human cancer cells into the flank of immunodeficient mice[11][12]. They are technically less demanding, and tumor growth is easily monitored with calipers[12][13]. This model is often used for initial efficacy screening[13].

  • Orthotopic Xenograft Models: In this more clinically relevant model, tumor cells are implanted into the corresponding organ of origin in the mouse (e.g., pancreatic cancer cells into the pancreas)[11][12][14]. While technically more challenging, orthotopic models better recapitulate the tumor microenvironment, invasion, and metastasis[12][15].

For a comprehensive validation of Compound X, an initial subcutaneous xenograft study for efficacy, followed by an orthotopic model to assess effects on metastasis, would be a robust strategy.

Experimental Workflow: Subcutaneous Xenograft Model

cluster_0 Phase 1: Cell Culture & Implantation cluster_1 Phase 2: Tumor Growth & Treatment cluster_2 Phase 3: Data Collection & Analysis A Human Pancreatic Cancer Cell Line (e.g., MIA PaCa-2) Culture B Cell Harvest & Viability Check A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Volume Monitoring (Caliper Measurement) C->D E Randomization into Treatment Groups (n=8-10 mice/group) D->E F Daily Intraperitoneal (I.P.) Injection: - Vehicle (DMSO) - Compound X (e.g., 50 mg/kg) - ES936 (e.g., 50 mg/kg) E->F G Continued Tumor Volume & Body Weight Measurement F->G H Endpoint: Tumor Volume Reaches Pre-defined Limit or Study Duration Ends G->H I Tumor Excision, Weighing, & Histological Analysis H->I J Statistical Analysis of Tumor Growth Inhibition I->J

Caption: Workflow for a subcutaneous xenograft study.

The primary endpoint in a xenograft study is typically tumor growth inhibition. This data should be presented clearly in both graphical and tabular formats.

Table 1: Comparative Antitumor Efficacy in a MIA PaCa-2 Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg/day, I.P.)Mean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle (DMSO)-1500 ± 150025 ± 1.5
Compound X50750 ± 1005024.5 ± 1.2
ES93650600 ± 806024.8 ± 1.4

Note: The data presented for Compound X is hypothetical for illustrative purposes. The data for ES936 is representative of expected outcomes based on published studies[9].

In this hypothetical scenario, both Compound X and ES936 demonstrate significant tumor growth inhibition compared to the vehicle control. ES936 shows slightly higher efficacy, which is expected as it is a compound with a known mechanism of action against pancreatic cancer[9]. The minimal change in body weight across all groups suggests that the compounds are well-tolerated at the tested dosage, a crucial aspect of preclinical toxicology assessment.

The observed tumor growth inhibition by ES936 is attributed to its role as a mechanism-based inhibitor of NQO1, an enzyme overexpressed in many solid tumors, including pancreatic cancer[9]. For Compound X, similar efficacy would warrant further investigation into its mechanism of action, potentially through ex vivo analysis of the excised tumors for biomarkers of apoptosis (e.g., cleaved caspase-3) or cell proliferation (e.g., Ki-67).

Signaling Pathway: Potential Mechanism of Action for Indolequinones

Indolequinone Indolequinone (e.g., ES936, Compound X?) NQO1 NQO1 (NAD(P)H:quinone oxidoreductase 1) Indolequinone->NQO1 Inhibition ROS Reactive Oxygen Species (ROS) (Modulation) NQO1->ROS Regulation Apoptosis Apoptosis ROS->Apoptosis CellGrowth Cell Growth Inhibition Apoptosis->CellGrowth

Caption: Potential signaling pathway for indolequinone anticancer activity.

Detailed Experimental Protocols

Scientific integrity and reproducibility are paramount. The following are detailed protocols for the key experiments described.

  • Cell Culture: Culture human pancreatic cancer cells (e.g., MIA PaCa-2) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.

  • Tumor Cell Implantation: Harvest cultured cells during the logarithmic growth phase. Resuspend the cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL. Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W^2) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration: Prepare Compound X and ES936 in a vehicle solution (e.g., DMSO and saline). Administer the compounds and vehicle control daily via intraperitoneal (I.P.) injection for a predetermined period (e.g., 21 days).

  • Endpoint and Tissue Collection: Monitor tumor volume and mouse body weight throughout the study. Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the study period. Excise, weigh, and photograph the tumors. A portion of the tumor tissue should be fixed in formalin for histological analysis, and another portion snap-frozen for molecular analysis.

  • Tissue Preparation: Embed formalin-fixed, paraffin-embedded tumor tissues and cut into 5 µm sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking and Antibody Incubation: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum. Incubate the sections with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) overnight at 4°C.

  • Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB chromogen substrate. Counterstain with hematoxylin.

  • Analysis: Capture images using a light microscope. Quantify the percentage of Ki-67-positive and cleaved caspase-3-positive cells using image analysis software.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of novel anticancer indole derivatives. By employing established xenograft models and comparing the test compound against both a vehicle control and a relevant benchmark compound, researchers can generate robust and interpretable data on therapeutic efficacy and tolerability. The hypothetical data for "this compound" (Compound X) illustrates a promising profile that would warrant further preclinical development, including orthotopic xenograft studies to assess its impact on metastasis, detailed pharmacokinetic and toxicology studies, and in-depth mechanistic investigations. The indole scaffold continues to be a rich source of potential anticancer therapeutics, and a systematic in vivo validation strategy is critical for translating these discoveries from the bench to the bedside.

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A Comparative Analysis of 5-Methoxy-1,2-dimethyl-1H-indole and its Carboxylic Acid Analog: From Physicochemical Properties to Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs. The strategic introduction of various functional groups onto this bicyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides an in-depth comparative study of two closely related indole derivatives: 5-Methoxy-1,2-dimethyl-1H-indole and its C3-carboxylic acid analog, this compound-3-carboxylic acid. While direct comparative biological data for these specific molecules is nascent, this report synthesizes existing knowledge on analogous structures to provide a predictive framework for their potential activities and applications, guiding future research and development.

Physicochemical Characteristics: A Tale of Two Functional Groups

The fundamental difference between this compound and its carboxylic acid analog lies in the substituent at the 3-position of the indole ring. This single alteration from a hydrogen to a carboxylic acid group dramatically influences their physicochemical properties, which in turn dictates their solubility, membrane permeability, and potential interactions with biological targets.

PropertyThis compoundThis compound-3-carboxylic acid
Molecular Formula C₁₁H₁₃NOC₁₂H₁₃NO₃
Molecular Weight 175.23 g/mol 219.24 g/mol [1]
Appearance SolidSolid[1]
Predicted Lipophilicity (XLogP3) 2.62.3
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 13
Predicted Solubility Lower in aqueous mediaHigher in aqueous media (pH dependent)

The introduction of the carboxylic acid moiety in this compound-3-carboxylic acid increases its polarity and introduces a site for hydrogen bonding, which is anticipated to enhance its aqueous solubility compared to the more lipophilic this compound. This difference in lipophilicity can have profound implications for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Synthesis Strategies: Building the Indole Core

The synthesis of these indole derivatives can be approached through established methodologies in heterocyclic chemistry. A generalized synthetic workflow is presented below.

Synthetic Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of this compound-3-carboxylic acid p-Anisidine p-Anisidine Hydrazone Hydrazone p-Anisidine->Hydrazone Diazotization & Reduction Fischer Indole Synthesis Fischer Indole Synthesis Hydrazone->Fischer Indole Synthesis with Methyl ethyl ketone 5-Methoxy-2-methyl-1H-indole 5-Methoxy-2-methyl-1H-indole Fischer Indole Synthesis->5-Methoxy-2-methyl-1H-indole This compound This compound 5-Methoxy-2-methyl-1H-indole->this compound N-methylation Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction This compound->Vilsmeier-Haack Reaction POCl3, DMF Indole-3-carboxaldehyde Indole-3-carboxaldehyde Vilsmeier-Haack Reaction->Indole-3-carboxaldehyde Oxidation Oxidation Indole-3-carboxaldehyde->Oxidation e.g., KMnO4 This compound-3-carboxylic acid This compound-3-carboxylic acid Oxidation->this compound-3-carboxylic acid Comparative_Biological_Activity cluster_indole This compound cluster_acid This compound-3-carboxylic acid Indole This compound Target1 Potential Target: NQO1 Indole->Target1 Activity1 Predicted Activity: Anticancer/Cytotoxic Target1->Activity1 Acid This compound-3-carboxylic acid Target2 Potential Target: Cancer Cell Proliferation Pathways Acid->Target2 Activity2 Predicted Activity: Anticancer/Cytotoxic Target2->Activity2

Caption: Predicted biological activities based on analogous compounds.

Experimental Protocols for Future Investigation

To validate the predicted biological activities, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cell lines (e.g., pancreatic, breast) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and its carboxylic acid analog for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

NQO1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of NQO1.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, a suitable substrate (e.g., menadione), a reducing agent (NADPH), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified NQO1 enzyme.

  • Kinetic Measurement: Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Determine the IC₅₀ value for NQO1 inhibition.

Conclusion and Future Directions

This comparative guide highlights the distinct physicochemical properties and predicted biological activities of this compound and its carboxylic acid analog. While the former shows promise as a potential NQO1 inhibitor with applications in pancreatic cancer, the latter may serve as a valuable scaffold for the development of novel cytotoxic agents. The structural and functional differences between these two molecules underscore the profound impact of subtle chemical modifications on the pharmacological profile of indole derivatives.

Future research should focus on the direct synthesis and biological evaluation of these two compounds to validate the hypotheses presented in this guide. Head-to-head in vitro and in vivo studies are warranted to elucidate their mechanisms of action, determine their therapeutic potential, and establish a comprehensive structure-activity relationship. Such investigations will undoubtedly contribute to the expanding repertoire of indole-based therapeutics.

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  • CymitQuimica. (n.d.). This compound-3-carboxylic acid.
  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8821.

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A Senior Application Scientist's Guide to Differentiating Isomers of 5-methoxy-2-methyl-N,N-dialkylated Tryptamines by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the evolving landscape of psychoactive substance research and forensic analysis, the unambiguous identification of isomeric compounds is a paramount challenge. The subtle structural variations between isomers of potent tryptamines, such as the 5-methoxy-2-methyl-N,N-dialkylated series, can lead to significant differences in pharmacological and toxicological profiles. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as powerful tools for the definitive differentiation of these closely related molecules. Drawing from established analytical principles and experimental data, we will explore the causality behind experimental choices and present self-validating protocols for researchers, scientists, and drug development professionals.

The Challenge of Isomerism in Tryptamine Analysis

The core structure of 5-methoxy-2-methyl-tryptamine can be N,N-dialkylated with various alkyl groups, leading to a series of isomers with identical molecular weights but distinct chemical structures. For example, N,N-diethyltryptamine, N-methyl-N-propyltryptamine, and N-isopropyl-N-methyltryptamine are all isomers. These subtle differences demand analytical techniques with high resolving power to ensure accurate identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as an unparalleled technique for the complete structural characterization of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Causality Behind NMR's Differentiating Power

The key to NMR's ability to distinguish between isomers lies in the unique magnetic environment of each nucleus (¹H and ¹³C) within a specific molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the nature and position of neighboring atoms and functional groups. In the case of N,N-dialkylated tryptamine isomers, the different alkyl substituents on the nitrogen atom create distinct electronic environments for the protons and carbons of these alkyl groups, as well as for the adjacent methylene groups of the tryptamine backbone. This results in unique patterns of chemical shifts and spin-spin coupling constants for each isomer.

Experimental Protocol: 1D and 2D NMR Analysis

A comprehensive NMR analysis for isomer differentiation involves a suite of experiments.

Sample Preparation:

  • Dissolve 5-10 mg of the purified tryptamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Acquisition:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

  • ¹³C{¹H} NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR Acquisition for Unambiguous Assignments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different parts of the molecule.

Figure 1: General workflow for NMR-based isomer differentiation.
Comparative ¹H and ¹³C NMR Data

The following table summarizes the characteristic chemical shifts for the N-alkyl groups of four different 5-methoxy-2-methyl-N,N-dialkylated tryptamine isomers. The data clearly illustrates the distinct spectral fingerprints of each compound.[1]

IsomerN-Alkyl Group¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Dimethyl -N(CH₃)₂2.35 (s, 6H)45.5
Diethyl -N(CH₂CH₃)₂2.55 (q, 4H), 1.05 (t, 6H)47.0, 11.8
Dipropyl -N(CH₂CH₂CH₃)₂2.45 (t, 4H), 1.50 (m, 4H), 0.90 (t, 6H)55.0, 20.5, 11.5
Diallyl -N(CH₂CH=CH₂)₂3.10 (d, 4H), 5.80 (m, 2H), 5.15 (m, 4H)54.5, 134.0, 117.5

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is based on values reported in the literature for similar tryptamine derivatives.[1]

The differences in chemical shifts and multiplicities of the N-alkyl protons and carbons provide a clear and unambiguous method for differentiating these isomers. For instance, the singlet for the two methyl groups in the dimethyl isomer is easily distinguished from the quartet and triplet pattern of the diethyl isomer.

Mass Spectrometry (MS): A Powerful Tool for Confirmation and Screening

Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is a highly sensitive method for identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2]

Causality Behind MS-Based Isomer Differentiation

While isomers have the same molecular weight and will thus show the same molecular ion (M⁺˙), their differentiation by MS relies on the analysis of their fragmentation patterns. Upon ionization in the mass spectrometer (commonly by Electron Ionization - EI), the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The fragmentation pathways are dictated by the structure of the molecule, with bonds of lower energy being more likely to break. The different arrangements of alkyl groups in the N,N-dialkylated tryptamine isomers lead to distinct and predictable fragmentation patterns, particularly the formation of the iminium ion, which is often the base peak in the spectrum.

Experimental Protocol: GC-EI-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the tryptamine isomer in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 100 µg/mL.

GC-MS Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

    • Injector Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

Figure 2: General workflow for GC-MS-based isomer differentiation.
Comparative Fragmentation Patterns

The primary fragmentation pathway for N,N-dialkylated tryptamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium cation. The mass of this iminium ion is characteristic of the N-alkyl substituents.[3]

Figure 3: Primary fragmentation pathway leading to characteristic iminium ions.
IsomerN-Alkyl GroupCharacteristic Iminium Ion (m/z)Other Key Fragments (m/z)
Dimethyl -N(CH₃)₂58174, 159
Diethyl -N(CH₂CH₃)₂86174, 159
Dipropyl -N(CH₂CH₂CH₃)₂114174, 159
Diallyl -N(CH₂CH=CH₂)₂96174, 159

The mass of the iminium ion provides a direct indication of the N-alkyl substituents, allowing for straightforward differentiation between isomers with different alkyl groups. Other significant fragments at m/z 174 and 159 are related to the 5-methoxy-2-methylindole moiety and are common to all isomers.[3]

Conclusion: A Synergistic Approach

Both NMR and MS are indispensable tools for the differentiation of 5-methoxy-2-methyl-N,N-dialkylated tryptamine isomers.

  • NMR spectroscopy offers a definitive and non-destructive method for complete structure elucidation, providing a wealth of information that allows for the unambiguous identification of isomers. It is the preferred method when a detailed and conclusive structural assignment is required.

  • Mass spectrometry , especially GC-MS, provides a rapid, highly sensitive, and robust method for screening and confirmation. The characteristic fragmentation patterns, particularly the iminium ion, serve as a reliable diagnostic marker for differentiating between N,N-dialkyl isomers.

For the highest level of confidence in isomer identification, a synergistic approach is recommended. Initial screening and tentative identification can be performed using GC-MS, followed by confirmation and complete structural elucidation using a comprehensive suite of 1D and 2D NMR experiments. This dual-pronged strategy ensures both the accuracy and efficiency required in modern research and forensic laboratories.

References

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH. [Link]

  • Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(7-8), 593-603. [Link]

  • Zuba, D. (2018). Gas Chromatography–Mass Spectrometry in the Analysis of Designer Drugs. In Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press. [Link]

  • Ely, J. W., et al. (2014). Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-5. [Link]

  • Alexander Shulgin Research Institute. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Link]

  • SWGDRUG. (2015). 5-Methoxy-diethyltryptamine. [Link]

  • Zuba, D. (2018). Modern Techniques for the Identification of Tryptamines. In Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press. [Link]

  • PubChem. (n.d.). 5-Methoxy-N,N-diethyltryptamine. [Link]

  • Brandt, S. D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines—Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Analytica Chimica Acta, 540(2), 247-260. [Link]

Sources

A Comparative Analysis of 5-MeO-DMT and its 1H-Indazole Analog as Serotonin Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimized Serotonergic Modulators

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, naturally occurring psychedelic compound that has garnered significant interest within the scientific community for its profound effects on consciousness and its potential therapeutic applications.[1][2] Its primary mechanism of action is through agonist activity at serotonin (5-HT) receptors, with a notably high affinity for the 5-HT1A subtype, alongside activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3][4] The complex pharmacology of 5-MeO-DMT, particularly the interplay between its 5-HT1A and 5-HT2A receptor activities, is a subject of ongoing research to delineate its therapeutic potential from its psychoactive effects.

In the pursuit of refining the pharmacological profile of tryptamines, medicinal chemists often employ bioisosteric replacement strategies. One such strategy involves the substitution of the indole core, a hallmark of tryptamines, with an isosteric scaffold like 1H-indazole. This modification is predicated on the principle that indazoles can mimic the indole structure while potentially offering superior pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.[1][5] This guide provides a detailed comparative analysis of 5-MeO-DMT and its direct 1H-indazole analog, focusing on their interactions with serotonin receptors. We will delve into their chemical structures, compare their known receptor activation profiles, and provide detailed experimental protocols for their characterization, offering a comprehensive resource for researchers in pharmacology and drug development.

Chemical Structures: A Subtle Yet Significant Substitution

The core structural difference between 5-MeO-DMT and its 1H-indazole analog lies in the replacement of the indole ring with a 1H-indazole ring system. This seemingly minor alteration can have profound implications for the molecule's electronic distribution, hydrogen bonding potential, and overall conformation, thereby influencing its interaction with receptor binding pockets.

  • 5-MeO-DMT: Features a 5-methoxy-substituted indole ring connected to a dimethylaminoethyl side chain at the 3-position.

  • 1H-Indazole Analog of 5-MeO-DMT: The indole nitrogen is replaced by a nitrogen atom, and the C2-C3 double bond of the indole is shifted, forming the 1H-indazole core. The 5-methoxy group and the dimethylaminoethyl side chain remain in analogous positions.

Serotonin Receptor Agonism: A Head-to-Head Comparison

The primary determinant of the pharmacological effects of these compounds is their ability to bind to and activate various serotonin receptor subtypes. While comprehensive data for the 1H-indazole analog across all serotonin receptors is not yet publicly available, a comparison based on existing literature highlights key differences, particularly at the 5-HT2 receptor family.

Receptor Functional Potency (EC50) and Efficacy (Emax)

Functional assays, such as calcium flux assays, provide crucial information on how effectively a compound can activate a receptor and elicit a cellular response. The available data for the 1H-indazole analog of 5-MeO-DMT at the 5-HT2 receptor subtypes reveals a general trend of reduced potency compared to its indole parent compound.

Compound5-HT2A (EC50, nM)5-HT2A (Emax, %)5-HT2B (EC50, nM)5-HT2B (Emax, %)5-HT2C (EC50, nM)5-HT2C (Emax, %)
5-MeO-DMT Data varies across studies; generally in the low nanomolar rangeFull agonistPotent agonistFull agonistPotent agonistFull agonist
1H-Indazole Analog 203[1][5]70[1][5]>10,000 (discrepancy noted, another study reports 483 nM)[1][5]-532[1][5]72[1][5]

Key Insights:

  • The 1H-indazole analog of 5-MeO-DMT demonstrates significantly lower potency (higher EC50 value) at the 5-HT2A receptor compared to what is generally reported for 5-MeO-DMT.[1][5]

  • The maximal efficacy (Emax) of the indazole analog at the 5-HT2A and 5-HT2C receptors is also reduced, suggesting it behaves as a partial agonist at these sites.[1][5]

  • There is a notable discrepancy in the reported 5-HT2B receptor activity of the indazole analog, with one report indicating very low potency and another suggesting moderate potency.[1][5] This highlights the importance of standardized experimental conditions and the potential for cell-line dependent differences in pharmacological readouts.

The Unexplored Frontier: 5-HT1A Receptor Activity

A critical aspect of 5-MeO-DMT's pharmacology is its high affinity and agonist activity at the 5-HT1A receptor.[3][4] This interaction is thought to contribute significantly to its unique subjective effects and potential therapeutic properties. To date, there is a lack of publicly available experimental data on the binding affinity (Ki) and functional potency (EC50) of the 1H-indazole analog of 5-MeO-DMT at the 5-HT1A receptor. This represents a significant gap in our understanding of this compound and a crucial area for future investigation. A thorough characterization of its 5-HT1A activity is essential to determine if the indazole substitution alters the 5-HT1A versus 5-HT2A activity ratio, which is a key determinant of the overall pharmacological profile of serotonergic compounds.

In Vivo Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to predict the hallucinogenic potential of compounds in humans.[2] 5-MeO-DMT reliably induces the HTR in a dose-dependent manner.[2][6]

Currently, there are no published in vivo studies specifically examining the HTR-inducing effects of the 1H-indazole analog of 5-MeO-DMT. However, based on its reduced in vitro potency at the 5-HT2A receptor, it is reasonable to hypothesize that a higher dose of the indazole analog would be required to elicit a comparable HTR to 5-MeO-DMT. Direct comparative in vivo studies are necessary to confirm this hypothesis and to assess the overall behavioral profile of the indazole analog.

Experimental Protocols: A Guide to Characterization

To ensure the generation of robust and reproducible data for the comparison of these compounds, the following detailed experimental protocols are provided.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compounds for various serotonin receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of 5-MeO-DMT and its 1H-indazole analog at specific serotonin receptors (e.g., 5-HT1A, 5-HT2A).

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test compounds (5-MeO-DMT, 1H-indazole analog) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM serotonin for 5-HT1A, 10 µM spiperone for 5-HT2A).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer and centrifuge to pellet the membranes. Resuspend the pellet in fresh, ice-cold assay buffer to the desired protein concentration (typically 10-50 µ g/well ).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Non-specific binding determinator, radioligand, and membrane suspension.

    • Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Caption: Workflow for Radioligand Binding Assay.

Calcium Flux Functional Assay

This protocol describes a method to measure the functional potency (EC50) and efficacy (Emax) of the compounds by quantifying their ability to induce calcium mobilization through Gq-coupled serotonin receptors.

Objective: To determine the EC50 and Emax values of 5-MeO-DMT and its 1H-indazole analog at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).

Materials:

  • HEK293 or CHO cells stably expressing the human serotonin receptor of interest.

  • Black, clear-bottom 96-well cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Test compounds (5-MeO-DMT, 1H-indazole analog) dissolved in a suitable solvent.

  • A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the wells and add the loading buffer. Incubate the plate in the dark at 37°C for 45-60 minutes.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer at a concentration that is typically 5-10 times the final desired concentration.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline fluorescence reading for each well.

  • Compound Addition: Use the instrument's automated injector to add the test compound dilutions to the wells.

  • Data Acquisition: Continue to record the fluorescence intensity for a set period after compound addition to capture the peak calcium response.

  • Data Analysis: For each concentration of the test compound, determine the peak fluorescence response and normalize it to the baseline. Plot the normalized response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

dot

Calcium_Flux_Workflow start Start: Plate Cells dye_loading Load with Calcium-Sensitive Dye start->dye_loading wash Wash to Remove Excess Dye dye_loading->wash baseline Measure Baseline Fluorescence wash->baseline inject Inject Test Compound baseline->inject kinetic_read Kinetic Fluorescence Reading inject->kinetic_read analysis Data Analysis (EC50, Emax) kinetic_read->analysis end End analysis->end

Caption: Workflow for Calcium Flux Functional Assay.

Signaling Pathways: A Visual Representation

The activation of 5-HT1A and 5-HT2A receptors by these agonists initiates distinct intracellular signaling cascades.

dot

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Agonist1A 5-MeO-DMT / Analog Receptor1A 5-HT1A Receptor Agonist1A->Receptor1A Binds Gi Gi/o Protein Receptor1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK ↑ GIRK Channel Activity Gi->GIRK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Agonist2A 5-MeO-DMT / Analog Receptor2A 5-HT2A Receptor Agonist2A->Receptor2A Binds Gq Gq/11 Protein Receptor2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC ↑ PKC Activity DAG->PKC

Caption: Simplified Serotonin Receptor Signaling Pathways.

Future Directions and Concluding Remarks

The development of the 1H-indazole analog of 5-MeO-DMT represents a rational approach to potentially improving the pharmacokinetic profile of a potent serotonergic agonist. The available in vitro data indicates that this structural modification leads to a decrease in potency at 5-HT2 receptors. However, the pharmacological portrait of this analog remains incomplete without a thorough characterization of its activity at the 5-HT1A receptor.

Future research should prioritize:

  • Determining the 5-HT1A binding affinity and functional activity of the 1H-indazole analog. This is paramount for understanding its potential therapeutic index and psychoactive properties.

  • Conducting in vivo behavioral studies, such as the head-twitch response, to directly compare its 5-HT2A-mediated effects with those of 5-MeO-DMT.

  • Performing comparative pharmacokinetic studies to validate the hypothesis that the indazole scaffold confers improved metabolic stability and bioavailability.

By systematically addressing these knowledge gaps, the scientific community can gain a clearer understanding of the structure-activity relationships of tryptamine and indazole-based serotonin receptor agonists, paving the way for the design of novel therapeutics with optimized efficacy and safety profiles.

References

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15(2), 302-309. [Link]

  • Karam, C. S., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Scientific Reports, 12(1), 18501. [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. National Institutes of Health. [Link]

  • Abiero, A., et al. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 28(6), 528–536. [Link]

  • CaaMTech. (2025). CaaMTech 5-MeO-DMT Analog Research Unveils Serotonin 2A Receptor Modulation. CaaMTech. [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. PubMed. [Link]

  • Abiero, A., et al. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics. [Link]

  • ResearchGate. (2022). 5-MeO-DMT elicits a briefer duration of head-twitch response than psilocybin. ResearchGate. [Link]

  • ResearchGate. (2025). The roles of 5-HT1A and 5-HT2 receptors in the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats. ResearchGate. [Link]

  • ResearchGate. (2024). Head Twitch Response a–j Number of head-twitch events during a 10-min... ResearchGate. [Link]

  • Ray, T. S. (2010). Psychedelics and the human receptorome. PloS one, 5(2), e9019. [Link]

  • Shen, H. W., et al. (2011). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 12(8), 679–686. [Link]

  • ResearchGate. (2025). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ResearchGate. [Link]

  • Wang, Z., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of organic chemistry, 77(19), 8743–8748. [Link]

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A Comparative Guide to the Polymorphs of 5-methoxy-1H-indole-2-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing critical parameters such as stability, solubility, and bioavailability. This guide provides an in-depth analysis of the known polymorphic forms of 5-methoxy-1H-indole-2-carboxylic acid, a compound of interest for its neuroprotective properties. Herein, we delineate the structural disparities between its identified polymorphs, designated as Polymorph 1 and Polymorph 2, and furnish the experimental methodologies requisite for their preparation and characterization.

The Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1] These distinct crystalline structures can lead to significant variations in the physicochemical properties of the compound, which can have profound implications for its performance as a pharmaceutical agent. For 5-methoxy-1H-indole-2-carboxylic acid, two polymorphs have been identified and characterized in the scientific literature.[1]

Structural Elucidation of the Polymorphs

The fundamental distinction between Polymorph 1 and Polymorph 2 of 5-methoxy-1H-indole-2-carboxylic acid lies in their crystal packing and, most notably, their hydrogen bonding networks.[2] This structural variance is the root cause of their differing physicochemical properties.

Polymorph 1 is characterized by the formation of ribbon-like chains. In this arrangement, there are two independent molecular chains linked by intermolecular hydrogen bonds involving both the carboxylic acid (O-H···O) and the indole N-H group (N-H···O).[2]

Polymorph 2 , in contrast, forms cyclic dimers through dual hydrogen bonds between the carboxylic acid groups (O-H···O).[2] A key distinguishing feature is that the N-H group of the indole ring in Polymorph 2 acts as a hydrogen bond donor to the oxygen atom of the methoxy group, whereas in Polymorph 1, the acceptor is a carboxylic oxygen atom.[2]

The following diagram illustrates the workflow for the isolation and characterization of these polymorphs.

G cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization cluster_analysis Comparative Analysis Synthesis General Synthesis of 5-methoxy-1H-indole-2-carboxylic acid P1_xtal Crystallization of Polymorph 1 Synthesis->P1_xtal Standard Protocols P2_xtal Crystallization of Polymorph 2 Synthesis->P2_xtal Specific Protocol XRD Powder X-Ray Diffraction (PXRD) P1_xtal->XRD SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) P1_xtal->SCXRD DSC Differential Scanning Calorimetry (DSC) P1_xtal->DSC TGA Thermogravimetric Analysis (TGA) P1_xtal->TGA FTIR FTIR Spectroscopy P1_xtal->FTIR P2_xtal->XRD P2_xtal->SCXRD P2_xtal->DSC P2_xtal->TGA P2_xtal->FTIR Properties Physicochemical Properties (Solubility, Stability, etc.) XRD->Properties DSC->Properties TGA->Properties FTIR->Properties

Caption: Workflow for the isolation and characterization of the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid.

Crystallographic Data Comparison

The structural differences are quantitatively captured in their crystallographic data, as determined by single-crystal X-ray diffraction.[1][2]

ParameterPolymorph 1Polymorph 2
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
a (Å) 13.079(3)4.0305(2)
b (Å) 7.696(2)13.0346(6)
c (Å) 35.18517.2042(9)
β (°) 91.06(3)91.871(5)
Z 164
Molecules per Asymmetric Unit 21
Key Structural Motif Ribbon-like chainsCyclic dimers

Experimental Protocols

Preparation of Polymorphs

General Synthesis of 5-methoxy-1H-indole-2-carboxylic acid: A common synthetic route involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent, followed by quenching with carbon dioxide.[1] The crude product is then purified by column chromatography and crystallized from a suitable solvent system, such as petroleum ether/ethyl acetate.[1]

Polymorph 1: Specific crystallization conditions for isolating Polymorph 1 are not explicitly detailed in the literature, but it is the initially reported form and can likely be obtained through standard crystallization protocols for indole carboxylic acids.[1] A suggested starting point would be slow evaporation from a solution in a moderately polar solvent system.

Polymorph 2: The isolation of Polymorph 2 was serendipitous and can be reproduced with the following protocol[1]:

  • Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.

  • Stir and heat the mixture for 15 minutes at 45 °C.

  • Add 0.5 mmol of 5-methoxy-1H-indole-2-carboxylic acid.

  • Crystals of Polymorph 2 will emerge from this reaction mixture.

Characterization Methods

Single-Crystal X-ray Diffraction (SC-XRD): Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a low temperature.[1] The structures were solved by direct methods and refined by full-matrix least-squares on F².[1]

Powder X-ray Diffraction (PXRD):

  • Gently grind a small amount of the sample to a fine powder.

  • Mount the powder on a low-background sample holder.

  • Collect the diffraction pattern over a 2θ range of 5-40° with a step size of 0.02°.

  • The resulting diffractogram provides a unique fingerprint for each polymorph.

Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer.[1] Samples were prepared as KBr pellets, and spectra were typically recorded in the range of 4000-400 cm⁻¹.[1] The N-H stretching vibration is a key diagnostic peak, observed at 3336 cm⁻¹ in Polymorph 1 and at 3342 cm⁻¹ in Polymorph 2.[1][2]

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • The resulting thermogram will show endothermic events corresponding to melting and potentially exothermic events related to polymorphic transitions. A melting point of 199-201 °C has been reported for 5-methoxy-1H-indole-2-carboxylic acid, though the specific polymorph was not identified.[1]

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the sample in a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Monitor the mass of the sample as a function of temperature to assess thermal stability and decomposition.

Comparative Analysis of Physicochemical Properties

PropertyPolymorph 1 (Ribbon-like chains)Polymorph 2 (Cyclic dimers)Rationale
Melting Point Likely different from Polymorph 2Likely different from Polymorph 1The energy required to break the crystal lattice is dependent on the packing and intermolecular forces, which differ between the two forms.
Solubility Potentially higherPotentially lowerThe cyclic dimer motif in Polymorph 2 is a very stable arrangement, which may require more energy to break apart for dissolution, potentially leading to lower solubility compared to the ribbon-like structure of Polymorph 1.
Stability Potentially the metastable formPotentially the more stable formThe formation of strong, cyclic hydrogen-bonded dimers in Polymorph 2 suggests a lower energy and therefore potentially more stable crystalline form. However, this needs to be experimentally verified.
Dissolution Rate Potentially fasterPotentially slowerA higher solubility generally correlates with a faster dissolution rate.

The following diagram illustrates the relationship between the hydrogen bonding motifs and the predicted physicochemical properties.

G cluster_p1 Polymorph 1 cluster_p2 Polymorph 2 P1_motif Ribbon-like Chains (O-H···O and N-H···O) P1_props Potentially Higher Solubility Potentially Faster Dissolution Rate Potentially Metastable P1_motif->P1_props P2_props Potentially Lower Solubility Potentially Slower Dissolution Rate Potentially More Stable P2_motif Cyclic Dimers (O-H···O and N-H···O(methoxy)) P2_motif->P2_props

Caption: Predicted relationship between hydrogen bonding and physicochemical properties of the polymorphs.

Implications for Drug Development

The existence of at least two polymorphic forms of 5-methoxy-1H-indole-2-carboxylic acid underscores the necessity of comprehensive solid-state characterization during drug development.[1] The potential differences in solubility and stability between Polymorph 1 and Polymorph 2 could significantly impact the bioavailability and shelf-life of a drug product. Therefore, it is crucial to identify and select the optimal polymorph for pharmaceutical applications. Further studies are warranted to experimentally confirm the comparative solubility, stability, and dissolution profiles of these polymorphs.

References

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Available at: [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. Available at: [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. Available at: [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Semantic Scholar. Available at: [Link]

  • Stahly, G. P. (2007). A Practical Guide to Pharmaceutical Polymorph Screening & Selection. Asian Journal of Pharmaceutical Sciences, 2(3), 113-124. Available at: [Link]

  • Thakral, S., Thakral, N. K., & Majumdar, D. K. (2013). Polymorphism: A Prospective Approach in Drug Development. International Journal of Pharmaceutical Sciences and Research, 4(2), 431-447. Available at: [Link]

  • Lee, E. H. (2014). A practical guide to pharmaceutical polymorph screening & selection. Asian Journal of Pharmaceutical Sciences, 9(4), 163-175. Available at: [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guidance is based on established principles for laboratory chemical safety and data from structurally similar indole compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for 5-Methoxy-1,2-dimethyl-1H-indole and your institution's Environmental Health and Safety (EHS) department for protocols tailored to your location and facilities.[1]

Foundational Principle: Waste Characterization

Proper disposal begins with understanding the material. While a specific SDS for this compound was not located, data for the closely related compound, 5-Methoxyindole, classifies it as a hazardous substance.[2][3] Therefore, this compound must be managed as a hazardous chemical waste .[4] Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[4][5][6] The primary goals are to prevent its release into the environment and ensure the safety of all personnel.[4]

Table 1: Hazard Profile Based on Analogous Compounds (5-Methoxyindole)

Hazard Classification Description Implication for Disposal
Skin Irritation Causes skin irritation upon contact.[2][3] Requires protective gloves and immediate cleanup of contaminated surfaces.
Eye Irritation Causes serious eye irritation.[2][3] Mandates the use of safety glasses or goggles.[4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[3] Handling should occur in a well-ventilated area or chemical fume hood.

| Aquatic Toxicity | Indole derivatives can be toxic to aquatic life.[7] | Prohibits sewer disposal to protect waterways.[2] |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for disposal, equipping yourself with the correct PPE is mandatory. This is your first and most critical line of defense against exposure.

  • Eye Protection : Wear chemical safety glasses or goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection : Use appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4]

  • Body Protection : A laboratory coat is essential to protect against incidental contact.[4]

  • Respiratory Protection : If there is a risk of generating dust, handle the material within a chemical fume hood to minimize inhalation.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6] The following workflow ensures compliance with these regulations and promotes a safe laboratory environment.

Step 1: Waste Segregation

The principle of segregation is to prevent inadvertent and dangerous chemical reactions.[8]

  • Action : Immediately segregate this compound waste from all other waste streams (non-hazardous, biological, sharps).

  • Causality : This compound should be kept separate from incompatible materials, such as strong oxidizing agents and strong acids, with which it may react.[2][4] Store acids and bases separately.[5]

Step 2: Containment and Labeling

Proper containment and labeling are regulatory requirements and are crucial for the safety of everyone who may handle the container.

  • Action :

    • Select a container that is in good condition, leak-proof, and chemically compatible with the waste. The original container is often a suitable choice. Use plastic over glass when possible to reduce the risk of breakage.[6]

    • Ensure the container has a secure, screw-top cap.[5] The container must remain closed at all times except when adding waste.

    • Affix a hazardous waste tag to the container.[6]

    • On the tag, clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[6]

    • List all components and their approximate percentages if it is a mixture.[5][6]

    • The label must include the words "HAZARDOUS WASTE ".[9]

    • Include the generator's name, lab location, and the date waste accumulation began.[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory area where hazardous waste is collected before being moved to a central storage facility.[5][9]

  • Action :

    • Designate an SAA at or near the point of waste generation. This area must be under the control of the laboratory personnel generating the waste.

    • Store the labeled, sealed waste container within the SAA.

    • It is best practice to use secondary containment (such as a tray or bin) to capture any potential leaks.[4][8]

    • Inspect the SAA weekly for any signs of container leakage or deterioration.[5]

  • Causality : The SAA provides a safe, controlled, and compliant temporary storage location. Regulations limit the amount of waste that can be stored (up to 55 gallons of an individual waste) and the timeframe for removal once a container is full (typically within three days).[5] Partially filled containers may remain in the SAA for up to one year.[5]

Step 4: Final Disposal

The ultimate disposal of hazardous waste is a highly regulated process that must not be undertaken by laboratory personnel directly.

  • Action :

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[4]

    • Complete a hazardous material pickup request form as required by your institution.

    • EHS will arrange for the collection of the waste by a licensed and approved hazardous waste disposal contractor.[4][8][10]

  • Causality : Licensed contractors have the expertise and permits to transport and dispose of chemical waste via approved methods, such as high-temperature incineration, in accordance with federal and state law.[9] This ensures the chemical is destroyed safely and limits environmental liability for the generating institution.

Visualizing the Disposal Pathway

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_prohibited Prohibited Actions start Waste Generation sds Consult SDS & EHS Protocols start->sds drain Drain Disposal start->drain trash Regular Trash start->trash ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) segregate Segregate from Incompatible Waste ppe->segregate sds->ppe contain Place in Labeled, Sealed, Compatible Container segregate->contain label_info Label MUST Include: 'HAZARDOUS WASTE' Full Chemical Name Generator Info & Date contain->label_info store Store in Secondary Containment within designated SAA contain->store inspect Weekly Inspection of SAA store->inspect contact_ehs Container Full? Contact EHS for Pickup inspect->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5-Methoxy-1,2-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Due to its structural similarity to other methoxy-indole compounds, 5-Methoxy-1,2-dimethyl-1H-indole should be handled as a potentially hazardous substance. The primary anticipated hazards are summarized below.

Hazard StatementClassification
Causes skin irritationSkin Irritant[1][2][3]
Causes serious eye irritationEye Irritant[2][3]
May cause respiratory irritationRespiratory Tract Irritant[2][3]
Potentially harmful if swallowedAcute Oral Toxicity[1][4]
Potentially harmful in contact with skinAcute Dermal Toxicity[4]

It is imperative to conduct a thorough risk assessment before commencing any work with this compound.

Essential Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the cornerstone of safe laboratory practice. The following PPE is mandatory when handling this compound to mitigate the risks of exposure.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are required to protect against splashes and dust.[4][5] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[6][7] Standard eyeglasses do not offer adequate protection.[8]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4][6][7] Always inspect gloves for any signs of degradation before use. For prolonged contact, consider double-gloving.[7] It is recommended to change gloves regularly, for instance, every 30 to 60 minutes, and immediately if they become contaminated.[8]

    • Lab Coat: A fully buttoned laboratory coat should be worn to protect against skin exposure.[4][5][6] For handling larger quantities, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: All handling of solid this compound that may generate dust, and any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood to minimize inhalation.[5][6][9] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent exposure and contamination.

Preparation and Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound Carefully prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve storage Store at 4°C, Protected from Light handling_dissolve->storage disposal Dispose of Waste as Hazardous storage->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before starting, thoroughly review the safety data sheets for structurally similar compounds like 5-Methoxyindole.[1][2][10][11]

    • Ensure your work area, preferably a chemical fume hood, is clean and uncluttered.[6][9]

    • Don all required personal protective equipment as detailed above.[5]

  • Handling:

    • Weighing: Carefully weigh the solid compound, avoiding the generation of dust.[5] Use a spatula and handle the container gently.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[5] Work in a fume hood, especially when using volatile solvents.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.[4]

    • Keep in a cool, dry, and well-ventilated place, protected from light.[4][12] A storage temperature of 4°C is recommended.[12]

Emergency First Aid Measures

In the event of accidental exposure, take the following immediate actions:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][7][11] Remove contaminated clothing.[4][7] If skin irritation persists, seek medical attention.[13]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][7][11] Remove contact lenses if present and easy to do so.[7][11] Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air.[1][11][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11][13] Seek medical attention.[11][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[11]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect any unused solid compound and contaminated consumables (e.g., weigh boats, wipes) in a designated, labeled hazardous waste container.[6]

    • Liquid Waste: Collect solutions of the compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's guidelines.[6]

    • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.[6]

  • Container Management: Ensure all waste containers are kept tightly closed except when adding waste.[4] Store waste containers in a secondary containment tray in a well-ventilated area.

  • Final Disposal: Dispose of all waste in accordance with your institution's Environmental Health and Safety (EHS) office and all applicable local, regional, and national regulations.[4][6] This should be carried out by a licensed professional waste disposal service.[4]

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues, allowing you to focus on your critical research with confidence.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • Benchchem. (n.d.). Navigating the Disposal of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 5-Methoxyindole.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.
  • ChemicalBook. (2025, November 22). 5-Methoxyindole - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole.
  • Benchchem. (n.d.). Application Notes and Protocols for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet: Indole.
  • GoldBio. (n.d.). 5-Methoxy-2-methylindole.
  • PubChem. (n.d.). 5-Methoxyindole.
  • Fisher Scientific. (2024, March 15). Safety Data Sheet: 5-Methoxy-1-methylindole-3-carboxaldehyde.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.